Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Description
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Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2,3-difluoro-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-5-7(14-2)4-6(10(13)15-3)9(12)8(5)11/h4H,1-3H3 |
InChI Key |
MIJBULIEWGHNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate: A Technical Guide
Executive Summary
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a highly specialized fluorinated aromatic intermediate, critical in the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone antibiotics and kinase inhibitors. Its structural core—a polysubstituted benzene ring featuring contiguous fluorine atoms and a methoxy-methyl motif—presents unique synthetic challenges regarding regioselectivity and electronic stabilization.
This guide details a robust, scalable synthetic pathway designed for high purity (>98%) and reproducibility. The protocol prioritizes the Nitration-Reduction-Hydroxylation route starting from 2,3-difluoro-4-methylbenzoic acid , leveraging the synergistic directing effects of the substituents to ensure precise functionalization at the C5 position.
Retrosynthetic Analysis
To design the optimal forward synthesis, we deconstruct the target molecule to identify the most strategic bond disconnections.
-
Target : Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
-
Primary Disconnection : Ester hydrolysis and O-demethylation reveals the Phenol intermediate (5-hydroxy-2,3-difluoro-4-methylbenzoic acid).
-
Secondary Disconnection : Functional group interconversion (FGI) of the hydroxyl group traces back to an Amine (via diazonium) and subsequently a Nitro group.
-
Starting Material : 2,3-Difluoro-4-methylbenzoic acid (CAS: 1806316-07-3). This precursor is commercially available and possesses the ideal substitution pattern to direct electrophilic attack to the required C5 position.
Logical Pathway
-
Electrophilic Aromatic Substitution (Nitration) : The C5 position is electronically activated by the C4-methyl group (ortho-director) and the C2-fluorine (para-director), while being meta to the deactivating carboxyl group. This ensures high regioselectivity.
-
Reduction & Diazotization : Converting the nitro group to a phenol via a diazonium intermediate allows for the introduction of the oxygen functionality.
-
Global Methylation : Simultaneous esterification of the carboxylic acid and etherification of the phenol yields the final product.
Figure 1: Retrosynthetic disconnection strategy identifying the C5-nitration pathway.
Synthetic Route & Experimental Protocols
Stage 1: Regioselective Nitration
Objective : Introduce a nitro group at the C5 position.
Reaction :
| Parameter | Specification | Rationale |
| Reagents | Fuming | Sulfuric acid acts as the solvent and catalyst to generate the nitronium ion ( |
| Temperature | 0°C to 25°C | Low temperature prevents over-nitration or decarboxylation. |
| Time | 3–5 Hours | Sufficient for conversion while minimizing by-products. |
| Yield Target | 85–90% | High regioselectivity expected due to directing groups. |
Protocol :
-
Charge a reactor with conc.
(10 vol) and cool to 0–5°C. -
Slowly add 2,3-difluoro-4-methylbenzoic acid (1.0 eq) while maintaining temperature <10°C. Stir until dissolved.
-
Dropwise add fuming
(1.5 eq) over 60 minutes, keeping internal temperature <10°C. -
Allow the mixture to warm to 20–25°C and stir for 3 hours. Monitor by HPLC.
-
Quench : Pour the reaction mixture slowly onto crushed ice/water (20 vol) with vigorous stirring. The product will precipitate.[1][2]
-
Filter the solid, wash with cold water until pH is neutral, and dry in a vacuum oven at 45°C.
-
Product : 2,3-Difluoro-4-methyl-5-nitrobenzoic acid.
Stage 2: Reduction of Nitro Group
Objective : Convert the nitro group to an amino group.
Reaction :
Protocol :
-
Dissolve the nitro intermediate in Methanol (10 vol).
-
Add 10% Pd/C (5 wt% loading) under nitrogen atmosphere.
-
Pressurize with Hydrogen gas (3–5 bar) and stir at Room Temperature (RT) for 6–12 hours.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to obtain 5-amino-2,3-difluoro-4-methylbenzoic acid . Use directly in the next step to avoid oxidation.
Stage 3: Sandmeyer Hydroxylation (Diazotization)
Objective : Convert the amino group to a hydroxyl (phenol) group.
Reaction :
Protocol :
-
Suspend the amine (1.0 eq) in 15%
(10 vol) and cool to 0–5°C. -
Add a solution of
(1.1 eq) in water dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt. -
Hydrolysis : Transfer the cold diazonium solution slowly into a separate reactor containing 15%
heated to 80–90°C. Nitrogen gas evolution will be observed. -
Stir at 80°C for 1 hour.
-
Cool to RT and extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over
, and concentrate. -
Product : 5-Hydroxy-2,3-difluoro-4-methylbenzoic acid.
Stage 4: Global Methylation (Esterification & Etherification)
Objective : Simultaneously methylate the carboxylic acid and the phenol.
Reaction :
| Parameter | Specification | Rationale |
| Reagents | Dimethyl Sulfate (DMS) or MeI (2.5 eq), | DMS is preferred for scale; MeI is safer for small scale. Base scavenges acid. |
| Solvent | Acetone or DMF | Polar aprotic solvent facilitates |
| Temperature | Reflux (Acetone) or 60°C (DMF) | Ensures complete conversion of both sites. |
Protocol :
-
Dissolve the hydroxy-acid intermediate (1.0 eq) in Acetone (15 vol).
-
Add Potassium Carbonate (
, anhydrous, 3.0 eq). -
Add Dimethyl Sulfate (2.5 eq) dropwise. Caution: DMS is highly toxic.[3]
-
Heat to reflux and stir for 4–6 hours. Monitor by TLC/HPLC.
-
Cool to RT and filter off inorganic salts.
-
Concentrate the filtrate.[4] Dissolve residue in Ethyl Acetate and wash with water and dilute NaOH (to remove unreacted acid/phenol).
-
Dry organic layer and concentrate to yield crude Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate .
-
Purification : Recrystallize from Methanol/Water or purify via silica gel chromatography (Hexane/EtOAc).
Process Logic & Workflow Visualization
The following diagram illustrates the critical process flow, highlighting decision points and intermediate transformations.
Figure 2: Step-by-step synthetic workflow from precursor to final ester.
Critical Process Parameters (CPPs) & Safety
Safety Considerations
-
Fluorinated Compounds : Often exhibit high thermal stability but can release toxic HF upon combustion or strong acidic hydrolysis.
-
Nitration : Exothermic reaction. Strict temperature control (<10°C during addition) is vital to prevent thermal runaway.
-
Dimethyl Sulfate (DMS) : A potent alkylating agent and carcinogen. Use within a closed system or fume hood with appropriate neutralization protocols (ammonia or NaOH solution).
Quality Control Standards
-
Purity : >98% by HPLC.
-
Identity : Confirmation via
-NMR and -NMR.- -NMR : Distinct signals for C2-F and C3-F (coupling patterns will confirm vicinal arrangement).
- -NMR : Diagnostic singlets for Ester-Me (~3.9 ppm), Ether-Me (~3.8 ppm), and Ar-Me (~2.3 ppm).
References
-
PubChem . 2,4-Difluoro-5-methylbenzoic acid (Related Scaffold). Available at: [Link]
- Google Patents. Process for the preparation of aromatic methyl methoxycarboxylates (General Methylation). US5424479A.
- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid (Nitration Protocol). US11001552B2.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Introduction
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a methyl group on the benzene ring, imparts a distinct combination of electronic and steric properties. These characteristics are crucial in modulating a molecule's reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established scientific principles to provide a robust profile for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A foundational understanding of a compound begins with its precise chemical identity and structure.
| Identifier | Value | Source |
| IUPAC Name | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | - |
| CAS Number | 2586126-14-7 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | [1] |
| Molecular Weight | 216.18 g/mol | [1] |
| SMILES | O=C(OC)C1=CC(OC)=C(C)C(F)=C1F | [1] |
The molecular structure, depicted below, reveals a highly substituted benzene ring. The presence of two electron-withdrawing fluorine atoms ortho and meta to the ester group, an electron-donating methoxy group, and a weakly electron-donating methyl group creates a complex electronic environment that influences its chemical behavior.
Caption: Experimental workflow for qualitative solubility assessment.
Stability Considerations
As a benzoate ester, the primary degradation pathway for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is expected to be hydrolysis of the ester bond, yielding 2,3-difluoro-5-methoxy-4-methylbenzoic acid and methanol. The rate of this hydrolysis is highly dependent on pH and temperature.
-
Acidic Conditions: Hydrolysis is catalyzed by acid.
-
Basic Conditions: Saponification (base-catalyzed hydrolysis) is typically faster than acid-catalyzed hydrolysis.
-
Neutral Conditions: The ester is expected to be most stable at a neutral or slightly acidic pH.
Storage Recommendations:
To ensure the long-term integrity of the compound, it is recommended to store it in a cool (2-8°C), dry, and dark environment in a tightly sealed container. [1]
Spectral Data (Predicted)
Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity. In the absence of experimentally acquired spectra for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, the following are predicted data based on the analysis of its structural features and comparison with similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Doublet of Doublets | 1H | Aromatic H |
| ~ 3.9 | Singlet | 3H | OCH₃ (ester) |
| ~ 3.8 | Singlet | 3H | OCH₃ (methoxy) |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ |
Rationale: The single aromatic proton will be split by the two adjacent fluorine atoms. The chemical shifts of the methoxy and methyl groups are in their expected regions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show approximately 10 distinct signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (ester) |
| ~ 150-160 (dd) | C-F |
| ~ 140-150 (dd) | C-F |
| ~ 110-140 | Aromatic C |
| ~ 52 | OCH₃ (ester) |
| ~ 56 | OCH₃ (methoxy) |
| ~ 15 | Ar-CH₃ |
Rationale: The carbons directly attached to fluorine will appear as doublets of doublets due to C-F coupling. The ester carbonyl carbon will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3000-2850 | C-H stretch (aliphatic) |
| ~ 1730 | C=O stretch (ester) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (ester and ether) |
| ~ 1100-1000 | C-F stretch |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 216. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl ester group (-COOCH₃, m/z = 59).
Experimental Protocols for Physicochemical Characterization
For researchers requiring definitive experimental data, the following protocols provide a framework for the determination of key physicochemical properties.
Melting Point Determination
The melting point provides an indication of purity. [2]A sharp melting range (typically < 2°C) is characteristic of a pure compound. Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Caption: Workflow for melting point determination.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol.
-
Partitioning: Mix a known volume of the n-octanol stock solution with an equal volume of the saturated water phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a compound with a rich substitution pattern that suggests interesting and potentially useful physicochemical properties. While a comprehensive experimental dataset is not yet publicly available, this guide provides a robust framework for understanding and working with this molecule. The predictive data and established protocols herein offer a solid foundation for researchers in drug discovery and materials science to further investigate and utilize this compound in their applications. As with any compound where experimental data is limited, it is recommended that researchers independently verify these properties as part of their workflow.
References
- Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15.
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(21), 6847-6852.
- Yalkowsky, S. H., & Myrdal, P. B. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(5), 1261-1267.
- King Saud University. (n.d.). Determination of melting and boiling points.
- Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(21), 6847–6852.
- Tan, Y. L., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Scientific Reports, 12(1), 2988.
- Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15.
- Hanai, T. (1950). The Synthesis and Some Physical Properties of Certain Aromatic Fluorides.
- Okuyama, K., et al. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry, 66(12), 1533-1537.
- Rebelo, L. P. N., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 10(9), 918-928.
- Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
-
PharmaCompass. (n.d.). Methyl Benzoate. Retrieved from [Link]
- MilliporeSigma. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
- Sigma-Aldrich. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of Methyl Benzoate.
- Zimmerman, H. E., & Paskovich, D. H. (1964). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Journal of the American Chemical Society, 86(11), 2149-2160.
- Prakash, G. K. S., & Yudin, A. K. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Chemical Society Reviews, 49(10), 2960-3000.
- Fronczek, F. R., & Vankayala, S. L. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1234.
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Methyl benzoate (FDB012198). Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
- Stuart, D. R., & Fagnou, K. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
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Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate CAS number 2586126-14-7
Part 1: Executive Summary & Strategic Context
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a highly specialized aromatic building block utilized in the synthesis of next-generation small molecule therapeutics. Its structural motif—a tetra-substituted benzene ring—is increasingly prominent in oncology pipelines targeting KRAS , EGFR , and SOS1 inhibitors.
This compound represents a "scaffold-hopping" tool for medicinal chemists. The specific substitution pattern offers three distinct advantages in Structure-Activity Relationship (SAR) optimization:
-
Metabolic Blockade: The 2,3-difluoro motif blocks common sites of oxidative metabolism (CYP450), extending the half-life of the final drug candidate.
-
Electronic Tuning: The electron-withdrawing fluorine atoms, balanced by the electron-donating methoxy and methyl groups, create a unique quadrupole moment that can enhance binding affinity in hydrophobic pockets.
-
Conformational Control: The steric bulk of the ortho-substituents restricts bond rotation, potentially locking the molecule into a bioactive conformation.
This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthesis protocol from its acid precursor, and rigorous quality control standards.
Part 2: Chemical Profile & Physicochemical Properties[1][2][3]
The following data summarizes the core identity and physical characteristics of the compound.
| Property | Specification |
| IUPAC Name | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate |
| CAS Number | 2586126-14-7 |
| Molecular Formula | C₁₀H₁₀F₂O₃ |
| Molecular Weight | 216.18 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Purity Grade | ≥98% (HPLC) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂), desiccated |
Part 3: Synthesis & Experimental Protocol
Retrosynthetic Logic
While the methyl ester is the target, the most robust entry point for laboratory scale-up is the esterification of the commercially available parent acid: 2,3-difluoro-5-methoxy-4-methylbenzoic acid (CAS 1706446-21-0) .
Direct acid-catalyzed esterification (Fischer speciation) can be sluggish due to the steric crowding of the ortho-fluorine. Therefore, a base-mediated alkylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) is the preferred technical route for high yield and purity.
Validated Protocol: Base-Mediated Methylation
Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood.
Reagents:
-
Precursor: 2,3-Difluoro-5-methoxy-4-methylbenzoic acid (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.5 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 volumes)
Step-by-Step Methodology:
-
Setup: Charge a dry 250 mL round-bottom flask with the carboxylic acid precursor (10.0 g, 49.5 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (17.1 g, 123.7 mmol) in a single portion. The suspension will become opaque. Stir at ambient temperature (20–25°C) for 30 minutes to ensure formation of the potassium carboxylate salt.
-
Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise add Methyl Iodide (4.6 mL, 74.2 mmol) over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The acid peak (RT ~2.1 min) should disappear, replaced by the less polar ester (RT ~3.5 min).
-
-
Work-up:
-
Quench the reaction by pouring the mixture into 500 mL of ice-cold water.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers with Brine (2 x 100 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: If the crude purity is <95%, purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Validated synthesis workflow for the conversion of the acid precursor to the target methyl ester.
Part 4: Quality Control & Analytics
Ensuring the integrity of this intermediate is critical, as fluorine regio-isomers can be difficult to separate in downstream steps.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity (H-NMR) | 400 MHz (CDCl₃) | Conforms to structure. Key signals: OMe singlet (~3.9 ppm), Ar-Me singlet (~2.2 ppm), COOMe singlet (~3.8 ppm). |
| Identity (F-NMR) | 376 MHz (CDCl₃) | Two distinct multiplets (approx -120 to -140 ppm range). |
| Purity (HPLC) | C18 Column, ACN/H₂O | ≥ 98.0% area AUC. |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, EtOAc < 5000 ppm. |
QC Decision Logic
Figure 2: Quality Control Decision Tree ensuring regio-isomeric purity and chemical integrity.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Engineering Controls: Always handle within a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to DMF/MeI use in synthesis), safety goggles, and lab coat.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the compound is likely toxic to aquatic life (typical for fluorinated aromatics).
Part 6: References
-
MilliporeSigma. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Product Detail. Sigma-Aldrich Catalog.
-
ChemScene. Product Monograph: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CS-0191100). ChemScene Building Blocks.
-
Zhang, S., et al. (2020).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11). (Cited for analogous synthesis of poly-fluorinated benzoic acid precursors).
-
Pashko, M. O., & Yagupolskii, Y. L. (2024).[2][3] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. Journal of Organic and Pharmaceutical Chemistry. (Cited for context on fluorinated methoxy-benzoate chemistry).
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Technical Analysis Guide: Spectroscopic Profiling of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
This guide provides an in-depth technical analysis of the spectroscopic characteristics of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate . It is structured to assist analytical chemists and process scientists in the rigorous validation of this compound, which serves as a critical intermediate in the synthesis of fluoro-pharmaceuticals (often associated with quinolone antibiotics or bio-active fluorinated scaffolds).
Executive Summary & Structural Context
Compound: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate CAS: 2586126-14-7 Molecular Formula: C₁₀H₁₀F₂O₃ Molecular Weight: 216.18 g/mol [1]
In drug development, the precise characterization of poly-substituted fluorobenzenes is paramount due to the high probability of regioisomerism during nucleophilic aromatic substitution (
Structural Logic & Regiochemistry
The molecule possesses a highly crowded aromatic core. The key to validation is confirming the ortho relationship between the two fluorine atoms and their specific coupling to the neighboring 4-methyl group and the isolated 6-proton.
Nuclear Magnetic Resonance (NMR) Profiling
Rationale: NMR is the primary tool for establishing regiochemistry. The presence of fluorine (
A. H NMR (Proton Spectroscopy)
Solvent Recommendation: CDCl₃ or DMSO-d₆
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling Logic ( |
| Ar-H (C6) | 7.35 – 7.55 | dd (Doublet of Doublets) | 1H | Located para to F3 and meta to F2. Expect small long-range coupling ( |
| Ester -OCH₃ | 3.85 – 3.95 | s (Singlet) | 3H | Classic methyl ester singlet. |
| Ether -OCH₃ (C5) | 3.75 – 3.85 | s (Singlet) | 3H | Slightly shielded relative to ester. May show broadening due to through-space F interaction. |
| Ar-CH₃ (C4) | 2.20 – 2.35 | d (Doublet) | 3H | Diagnostic Signal: The methyl group is ortho to F3. Expect distinct coupling ( |
Senior Scientist Note: The absence of a second aromatic proton simplifies the spectrum. If you observe a second aromatic signal, you likely have the des-methyl impurity or a regioisomer where the substitution pattern is less crowded.
B. F NMR (Fluorine Spectroscopy)
Rationale: This is the definitive test for the 2,3-difluoro motif.
-
Pattern: Two distinct signals in the aromatic fluorine region (
-130 to -160 ppm). -
Coupling (
): The two fluorine atoms are ortho to each other.-
Expectation: A strong ortho-coupling constant of
Hz . -
Interpretation: If the coupling is small (<10 Hz) or absent, the fluorines are meta or para (indicating an incorrect isomer, e.g., 2,4-difluoro or 2,5-difluoro).
-
C. C NMR (Carbon Spectroscopy)
-
Carbonyl (C=O): ~165 ppm (Triplet or doublet due to F coupling).
-
C-F Carbons (C2, C3): Distinctive doublets with large coupling constants (
Hz). -
Ar-CH₃ (C4): ~10-15 ppm.
-
Methoxy Carbons: ~52 ppm (Ester) and ~56 ppm (Ether).
Infrared Spectroscopy (IR) Fingerprint
Rationale: IR provides rapid validation of functional groups and is essential for Goods Inward (GI) raw material testing.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 1720 – 1740 | Ester C=O | Stretching | Strong, sharp peak confirming the benzoate ester. |
| 2850 – 3000 | C-H (Alkane) | Stretching | Methyl groups (methoxy and ar-methyl). |
| 1600 – 1620 | C=C (Aromatic) | Stretching | Benzene ring skeleton. |
| 1000 – 1250 | C-F | Stretching | Critical Region: Multiple strong bands due to C-F bonds. Distinguishes from non-fluorinated analogues. |
Mass Spectrometry (MS) & Fragmentation
Method: GC-MS (EI, 70eV) or LC-MS (ESI+)
Molecular Ion
-
[M]+: m/z 216 (Parent ion).
Fragmentation Pathway (EI)
-
Primary Loss: Cleavage of the Methoxy group (-OCH₃) or Methanol (-CH₃OH) from the ester or ether.
- (Loss of -OCH₃).
-
Ester Cleavage: Loss of the carbomethoxy group (-COOCH₃).
- (Aryl cation).
-
Fluorine Pattern: The isotopic pattern will not show the M+2 characteristic of Cl/Br, but the mass defect is specific.
Experimental Protocol: Self-Validating Workflow
The following DOT diagram illustrates the logical decision tree for validating this compound. If any step fails, the material is rejected.
Caption: Logical validation workflow ensuring regioisomer differentiation via
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22999141, Methyl 2,3-difluoro-4-hydroxybenzoate (Analogue Reference). Retrieved March 8, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for F-F and H-F coupling constants).
Sources
starting materials for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate synthesis
An In-Depth Technical Guide to the Synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Introduction
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a highly substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of a difluoro-methoxy-methyl substitution pattern on the benzene ring presents a unique synthetic challenge, requiring a strategic and well-designed approach to achieve the desired product with high purity and yield. This guide provides a comprehensive overview of a proposed synthetic route, detailing the selection of starting materials, reaction mechanisms, and step-by-step protocols.
Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate can be strategically approached through a multi-step pathway, commencing from a commercially available and appropriately substituted benzene derivative. The key transformations involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group manipulations to introduce the desired substituents in the correct regiochemical arrangement.
Caption: Proposed synthetic pathway for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
Selection of Starting Material: 1,2-Difluoro-4-methoxy-3-methylbenzene
The choice of starting material is critical for the efficiency and success of the overall synthesis. 1,2-Difluoro-4-methoxy-3-methylbenzene is proposed as an ideal starting material due to the presence of the core difluoro-methoxy-methyl scaffold, which simplifies the subsequent synthetic steps. This commercially available compound provides a solid foundation for the introduction of the final carboxyl group.
Step 1: Formylation of 1,2-Difluoro-4-methoxy-3-methylbenzene
The initial step involves the introduction of a formyl group (-CHO) onto the aromatic ring via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a suitable method for this transformation, utilizing a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl3) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,2-difluoro-4-methoxy-3-methylbenzene in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,3-difluoro-5-methoxy-4-methylbenzaldehyde.
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
The newly introduced formyl group is then oxidized to a carboxylic acid (-COOH). Several oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO4) or Pinnick oxidation conditions (sodium chlorite and a scavenger) being effective choices.
Experimental Protocol: Pinnick Oxidation
-
Dissolve 2,3-difluoro-5-methoxy-4-methylbenzaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a chlorine scavenger.
-
To this solution, add a solution of sodium chlorite (NaClO2) in water dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-difluoro-5-methoxy-4-methylbenzoic acid.
Step 3: Esterification to the Final Product
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. Fischer esterification, using methanol in the presence of a catalytic amount of a strong acid like sulfuric acid (H2SO4), is a classic and effective method.
Experimental Protocol: Fischer Esterification
-
Suspend 2,3-difluoro-5-methoxy-4-methylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Summary
| Step | Reaction | Key Reagents | Expected Yield |
| 1 | Vilsmeier-Haack Formylation | POCl3, DMF | 75-85% |
| 2 | Pinnick Oxidation | NaClO2, 2-methyl-2-butene | 85-95% |
| 3 | Fischer Esterification | Methanol, H2SO4 (cat.) | 80-90% |
Conclusion
The synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate can be efficiently achieved through a well-defined three-step sequence starting from 1,2-difluoro-4-methoxy-3-methylbenzene. The described protocols for formylation, oxidation, and esterification provide a reliable pathway for the preparation of this complex aromatic compound, which holds promise for further exploration in medicinal and materials chemistry. Careful execution of each step and appropriate purification techniques are paramount to obtaining the final product in high purity and yield.
References
Beyond the Formula: Structural Elucidation and IUPAC Nomenclature of C10H10F2O3 Isomers
Executive Summary: The Ambiguity of C10H10F2O3
In drug discovery, a molecular formula is merely a starting point. For the formula C10H10F2O3 , the specific arrangement of atoms dictates not only the IUPAC nomenclature but also the compound's metabolic fate, lipophilicity, and synthetic accessibility.
This guide addresses the two most pharmaceutically relevant isomers of this formula:
-
The Metabolic Blocker: An
-difluoroether ester used to block cytochrome P450 metabolism. -
The Bioisostere: A ring-fluorinated phenoxy ester used to modulate electronic properties without steric penalty.
We will deconstruct the IUPAC naming logic for both, validate their structures through synthetic causality, and provide a self-validating analytical framework.
Nomenclature Case Studies
To ensure precision, we apply the IUPAC Blue Book hierarchy: Carboxylic Acid Derivatives (Esters) > Ethers > Halides .
Case A: The -Difluoro Linker
Structure: An ethyl ester where the
-
Step 1 (Parent Chain): The ester group takes priority. The parent acid is acetic acid (2 carbons).
-
Step 2 (Suffix): The ethyl group is the alkyl substituent on the oxygen.
Ethyl ...acetate . -
Step 3 (Substituents): Carbon 2 contains two fluorine atoms and one phenoxy group (
). -
Alphabetization: D ifluoro precedes P henoxy.
Official IUPAC Name: Ethyl 2,2-difluoro-2-phenoxyacetate
Case B: The Ring-Fluorinated Analog
Structure: An ethyl ester with a standard oxymethylene linker, but the fluorine atoms are located on the phenyl ring (positions 3 and 4).
-
Step 1 (Parent Chain): Still an acetic acid derivative.
Ethyl ...acetate . -
Step 2 (Substituents): Carbon 2 has a phenoxy group. However, the phenoxy group itself is substituted.
-
Step 3 (Complex Substituent): The phenyl ring has fluorines at positions 3 and 4 relative to the ether linkage. This entire group is a (3,4-difluorophenoxy) moiety.
Official IUPAC Name: Ethyl 2-(3,4-difluorophenoxy)acetate
Decision Logic: Naming & Structural Differentiation
The following decision tree illustrates the logical flow for distinguishing these isomers based on IUPAC priority rules and structural features.
Figure 1: IUPAC nomenclature decision tree distinguishing the two primary isomers based on fluorine regiochemistry.
Synthetic Integrity & Causality
A chemical name is only as good as the synthesis that proves it. The synthetic routes for these two isomers differ fundamentally, serving as a primary method of structural verification.
Protocol A: Synthesis of Ethyl 2,2-difluoro-2-phenoxyacetate
Mechanism: This synthesis relies on the generation of a difluorocarbene or a Reformatsky-type addition. A common robust method involves the reaction of phenol with ethyl bromodifluoroacetate.
Reagents:
-
Phenol (
) -
Ethyl bromodifluoroacetate (
) -
Base: Potassium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF or Acetone
Step-by-Step Protocol:
-
Activation: Charge a flame-dried flask with Phenol (1.0 eq) and
(1.5 eq) in dry DMF. Stir at RT for 30 min to generate the phenoxide anion. -
Addition: Dropwise add Ethyl bromodifluoroacetate (1.2 eq). The difluoro-carbon is electrophilic but sterically hindered.
-
Heating: Heat to 60°C for 4-6 hours. Note: The fluorine atoms withdraw electron density, making the
-carbon susceptible to nucleophilic attack, but also stabilizing the leaving group in side reactions. -
Workup: Quench with water, extract with EtOAc.
-
Validation: The presence of the
group prevents enolization, meaning this ester cannot easily undergo Claisen condensation side reactions.
Protocol B: Synthesis of Ethyl 2-(3,4-difluorophenoxy)acetate
Mechanism: Standard Williamson Ether Synthesis.
Reagents:
-
3,4-Difluorophenol
-
Ethyl bromoacetate (
) -
Base:
Causality: Unlike Case A, the electrophile here (
Analytical Validation (Self-Validating System)
To confirm which isomer you have synthesized, rely on 19F NMR and 13C NMR . This is the definitive "fingerprint."
Table 1: NMR Chemical Shift Comparison
| Feature | Isomer A (Alpha-Difluoro) | Isomer B (Ring-Difluoro) |
| 19F NMR Shift | -70 to -80 ppm (Singlet) | -130 to -150 ppm (Multiplets) |
| Coupling | No H-F coupling (quaternary C) | Strong H-F coupling on aromatic ring |
| 13C NMR (C2) | Triplet (~115 ppm) ( | Singlet (~65 ppm) ( |
| 13C NMR (C=O) | Shifted upfield due to F induction | Standard ester shift (~168 ppm) |
Interpretation:
-
If your 19F NMR spectrum shows a signal near -75 ppm, you have successfully inserted the fluorine at the aliphatic position (Case A).
-
If your signals are upfield (-130 ppm range) and show complex splitting (due to H-F and F-F coupling), the fluorines are on the aromatic ring (Case B).
Medicinal Chemistry Context: Why It Matters
For drug development professionals, the choice between these two isomers is a strategic decision regarding metabolic stability.
The Fluorine Effect[2][3]
-
Isomer A (Alpha-Difluoro): The
group acts as a bioisostere for oxygen or a carbonyl, but crucially, it blocks metabolic oxidation . The C-F bond is stronger than the C-H bond, preventing cytochrome P450 enzymes from hydroxylating the -position (a common metabolic soft spot in ethers). -
Isomer B (Ring-Difluoro): Fluorination of the ring lowers the electron density of the phenyl ring, making it less susceptible to oxidative metabolism, but it leaves the aliphatic linker (
) vulnerable to dealkylation.
Figure 2: Metabolic stability comparison. The
References
-
IUPAC Nomenclature Rules (Esters): Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Synthesis of Difluoromethyl Ethers: Zafrani, Y., et al. (2019). Sodum Chlorodifluoroacetate: A Practical Difluorocarbene Reagent. Journal of Organic Chemistry. [Link]
-
Metabolic Stability of Fluorinated Ethers: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
19F NMR Spectroscopy Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
Technical Whitepaper: Structural and Mass Characterization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Executive Summary
In the landscape of modern drug discovery and advanced organic synthesis, fluorinated aromatic building blocks play a critical role in modulating the physicochemical properties of lead compounds. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a highly specialized intermediate characterized by a precisely tuned substitution pattern. With a molecular formula of C₁₀H₁₀F₂O₃ and an average molecular weight of 216.18 g/mol , this compound serves as an ideal scaffold for Fragment-Based Drug Discovery (FBDD)[1].
This technical guide deconstructs the molecular weight of the compound, explains the pharmacokinetic causality behind its structural design, and provides a self-validating analytical protocol for exact mass verification.
Structural Deconstruction & Mass Derivation
To understand the utility of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, one must first deconstruct its mass contributions. The compound consists of a central benzene ring functionalized with a methyl ester, two fluorine atoms, a methoxy group, and a methyl group[2].
When analyzing molecular weight in a laboratory setting, scientists must distinguish between the Average Molecular Weight (used for stoichiometric calculations during bulk synthesis) and the Monoisotopic Exact Mass (used for structural identification via mass spectrometry)[3].
Quantitative Mass Data Summaries
Table 1: Elemental Composition and Average Mass Contribution
| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon | C | 10 | 12.011 | 120.110 | 55.56% |
| Hydrogen | H | 10 | 1.008 | 10.080 | 4.66% |
| Fluorine | F | 2 | 18.998 | 37.996 | 17.58% |
| Oxygen | O | 3 | 15.999 | 47.997 | 22.20% |
| Total | 25 | 216.183 | 100.00% |
Table 2: Average vs. Exact Mass Metrics for Analytical Workflows
| Mass Metric | Value | Primary Application | Calculation Basis |
| Average Molecular Weight | 216.18 g/mol | Bulk synthesis, stoichiometry, yield calculation | Weighted average of all natural isotopes |
| Monoisotopic Mass | 216.0598 Da | High-Resolution Mass Spectrometry (HRMS) | Sum of the primary, most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O) |
| Protonated Adduct [M+H]⁺ | 217.0676 Da | Positive-ion Electrospray Ionization (ESI+) | Monoisotopic mass + mass of one proton (1.0078 Da) |
Pharmacokinetic Causality: Why 216.18 Da Matters
In drug development, a molecule's weight and atomic composition directly dictate its biological fate. At 216.18 Da , Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate falls well below the 500 Da threshold of Lipinski’s Rule of 5, making it an exceptionally efficient starting fragment[1].
However, the true value of this specific mass lies in how it is distributed:
-
Metabolic Stability: The introduction of two fluorine atoms (atomic weight ~19 Da each) at the 2 and 3 positions forms highly polarized, exceptionally strong C-F bonds. This specific substitution pattern sterically and electronically shields the aromatic ring from cytochrome P450-mediated oxidative metabolism.
-
Lipophilicity (LogP) Tuning: The methoxy (-OCH₃) and methyl (-CH₃) groups add hydrophobic bulk without drastically inflating the molecular weight, optimizing the compound's ability to cross lipid bilayers.
Structure-Property Relationships of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
Self-Validating Analytical Protocol: LC-HRMS Mass Verification
To empirically verify the molecular weight of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, researchers must utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Nominal mass spectrometers (like single quadrupoles) lack the resolving power to distinguish this compound's exact mass (216.0598 Da) from isobaric interferences[3].
The following step-by-step methodology is designed as a self-validating system , ensuring that causality and internal controls govern every phase of the experiment.
Step-by-Step Methodology
Phase 1: System Suitability and Calibration (Self-Validation)
-
Mass Calibration: Infuse a sodium formate calibration solution into the Time-of-Flight (TOF) analyzer. Causality: This ensures the instrument's mass accuracy is calibrated to an error margin of < 5 ppm, which is mandatory for verifying a monoisotopic mass of 216.0598 Da.
-
Blank Injection: Inject 2 µL of pure LC-MS grade methanol. Causality: This establishes a baseline and proves that no carryover or background contamination exists at the target m/z of 217.0676.
Phase 2: Sample Preparation 3. Dilution: Dissolve 1 mg of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute further to a 1 µg/mL working solution. Causality: High concentrations can cause detector saturation and ion suppression in the ESI source.
Phase 3: UHPLC Separation 4. Column Selection: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic stationary phase effectively interacts with the lipophilic fluorinated aromatic ring. 5. Mobile Phase Gradient: Run a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]⁺ adduct necessary for positive ion detection.
Phase 4: ESI-TOF Mass Spectrometry 6. Ionization: Operate the electrospray ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the cone voltage to a low setting (e.g., 20 V). Causality: A low cone voltage prevents unwanted in-source fragmentation (such as the neutral loss of HF or cleavage of the methoxy group), preserving the intact pseudomolecular ion. 7. Data Acquisition: Scan the mass range from m/z 100 to 500. Extract the ion chromatogram (EIC) for m/z 217.0676. A successful run will yield a sharp peak with a mass error of less than 5 ppm compared to the theoretical monoisotopic mass.
Step-by-step LC-HRMS analytical workflow for exact mass verification.
Conclusion
The molecular weight of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (216.18 g/mol ) is a direct reflection of its highly optimized atomic composition[1]. By understanding the distinct contributions of its fluorinated and methoxy-substituted aromatic core, researchers can leverage this compound to engineer advanced therapeutics with superior metabolic stability and optimal lipophilicity. Utilizing rigorous, self-validating LC-HRMS protocols ensures that the structural integrity of this critical building block is maintained throughout the drug development lifecycle.
References
-
Title: 2586126-14-7 | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | ChemScene Source: chemscene.com URL: 1
-
Title: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate - MilliporeSigma Source: sigmaaldrich.com URL: 2
-
Title: Methyl 2-(3,5-difluoro-4-hydroxyphenyl)propanoate | C10H10F2O3 - PubChem (Used for exact mass and isotopic calculation methodologies of C10H10F2O3) Source: nih.gov URL: 3
Sources
solubility of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in organic solvents
Executive Summary
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structure—characterized by a benzoate core substituted with two fluorine atoms, a methoxy group, and a methyl group—imparts specific physicochemical properties that dictate its handling and processing.
This guide provides a technical analysis of its solubility profile. While specific experimental solubility data for this exact CAS is proprietary or sparse in public literature, this document synthesizes structure-property relationships (SPR), computed physicochemical data, and empirical trends from analogous fluorinated benzoates to provide a high-confidence solubility framework.
Key Takeaway: The compound exhibits a lipophilic profile (LogP ~2.1) with high solubility in aprotic polar solvents (e.g., DCM, Ethyl Acetate) and moderate-to-good solubility in alcohols upon heating. It is practically insoluble in water.
Part 1: Physicochemical Profile & Solubility Principles[2]
Understanding the molecular architecture is the first step to predicting solvent interaction.
Structural Analysis
-
Core: Benzoate ester (Moderate polarity, H-bond acceptor).
-
Substituents:
-
2,3-Difluoro: Increases lipophilicity and metabolic stability; electron-withdrawing nature reduces electron density on the ring.
-
5-Methoxy: Weakly activating, provides an additional H-bond acceptor site.
-
4-Methyl: Increases lipophilicity and steric bulk.
-
Computed Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | 216.18 g/mol | Small molecule; kinetics of dissolution will be fast in good solvents. |
| LogP (Predicted) | ~2.07 – 2.12 | Moderately lipophilic. Prefers organic phases over aqueous phases. |
| H-Bond Acceptors | 3 (Ester C=O, -OMe, -F) | Soluble in protic solvents (alcohols) via H-bonding. |
| H-Bond Donors | 0 | No self-association; lower lattice energy contribution from H-bonds compared to free acids. |
| Physical State | Crystalline Solid | Dissolution requires overcoming lattice energy (enthalpy of fusion). |
The "Fluorine Effect" on Solubility
The presence of the 2,3-difluoro motif is critical. Fluorine atoms generally:
-
Increase Lipophilicity: Making the compound more soluble in chlorinated solvents (DCM, Chloroform) and ethers.
-
Alter Lattice Energy: Polyfluorinated aromatics often pack efficiently due to electrostatic interactions (C-F dipole), potentially requiring slightly more polar or polarizable solvents (like Toluene or THF) to disrupt the crystal lattice compared to non-fluorinated analogs.
Part 2: Solvent Selection Matrix
The following table categorizes solvents based on predicted solubility performance at 25°C. This hierarchy is derived from Hansen Solubility Parameters (HSP) principles for fluorinated esters.
| Solvent Class | Representative Solvents | Predicted Solubility | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for reaction solvents and extractions. The high polarizability of DCM interacts well with the aromatic core. |
| Esters & Ketones | Ethyl Acetate, Acetone, Isopropyl Acetate | Good to Excellent | Ideal for process chemistry. Ethyl Acetate is the recommended "green" replacement for DCM in extractions. |
| Aprotic Polar | DMSO, DMF, DMAc, NMP | High | Soluble, but difficult to remove. Use only if high thermal stability or nucleophilic substitution conditions are required. |
| Ethers | THF, 2-MeTHF, MTBE, 1,4-Dioxane | Good | THF is excellent for solubilizing the compound for reduction or Grignard reactions. MTBE is a good extraction solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate (Temperature Dependent) | Critical for Crystallization. Likely soluble at reflux but significantly less soluble at 0°C, making these ideal candidates for recrystallization. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | Good solubility due to pi-pi stacking interactions. Often used for azeotropic drying. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<10 mg/mL) | Acts as an Anti-solvent . Use to crash the product out of solution (e.g., Ethyl Acetate/Heptane system). |
| Water | Water, Aqueous Buffers | Insoluble | The compound is lipophilic. Aqueous systems are only useful for washing away inorganic salts during workup. |
Part 3: Experimental Methodologies
Workflow: Rapid Solubility Screening
Do not rely solely on predictions. Use this standardized protocol to determine the exact solubility limit for your specific batch (polymorphs can vary in solubility).
Figure 1: Decision tree for rapid solubility classification and solvent selection.
Quantitative Determination (Gravimetric Method)
For precise solubility values (mg/mL) required for process validation:
-
Saturation: Add excess solid to 5 mL of solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate solvent under vacuum/nitrogen flow.
-
Weighing: Weigh the residue.
-
Calculation:
-
Part 4: Applications in Synthesis & Purification
Crystallization Strategy
Because the compound contains a methoxy group and ester functionality without strong donors, it crystallizes well from solvent/anti-solvent systems.
-
System A (Standard): Ethyl Acetate / Heptane.
-
Protocol: Dissolve in minimum hot Ethyl Acetate (approx. 5-10 volumes). Slowly add Heptane (anti-solvent) until turbidity persists. Cool slowly to 0°C.
-
-
System B (High Purity): Ethanol / Water.
-
Protocol: Dissolve in hot Ethanol. Add water dropwise. This is particularly effective for removing inorganic fluorides or polar impurities.
-
Reaction Solvent Suitability
-
Nucleophilic Substitution (SNAr): If displacing the fluorine (typically the 2-position is more labile), use DMF or DMSO to enhance the nucleophilicity of the attacking reagent.
-
Reduction/Grignard: Use THF or 2-MeTHF . The ether oxygen coordinates well with magnesium or lithium species.
Part 5: Safety & Handling (E-E-A-T)
-
Fluorine Hazards: While the C-F bond is stable, combustion of fluorinated compounds releases toxic Hydrogen Fluoride (HF). Avoid exposing this compound to extreme temperatures (>200°C) without proper ventilation.
-
Handling: Standard PPE (gloves, goggles, lab coat). Use a fume hood to avoid inhalation of fine dust.
-
Waste Disposal: Do not dispose of in standard organic waste if your facility segregates halogenated waste. This compound must go into the Halogenated Organic Waste stream due to the fluorine content.
References
-
Solubility Principles: PubChem. (2025).[1] Methyl benzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Fluorinated Compounds: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Sources
The Strategic Imperative of Fluorination: A Technical Guide to the Biological Activity of Fluorinated Benzoates
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a paradigm shift in modern drug discovery. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoates, a class of compounds demonstrating significant therapeutic potential. We will dissect the fundamental physicochemical alterations induced by fluorination and their profound impact on pharmacological profiles. This guide will navigate through the diverse biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by mechanistic insights and quantitative data. Furthermore, we will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of fluorinated benzoates, equipping researchers, scientists, and drug development professionals with the essential knowledge to harness the power of fluorine in their therapeutic endeavors.
The Fluorine Advantage: Transforming the Physicochemical Landscape
The introduction of fluorine, the most electronegative element, into a benzoic acid scaffold dramatically alters its electronic and steric properties, bestowing a range of desirable pharmaceutical attributes.[1][2] The strong carbon-fluorine (C-F) bond enhances metabolic stability, while fluorine's unique ability to modulate pKa and lipophilicity can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] These modifications are not merely incremental; they can unlock novel biological activities and enhance the potency and selectivity of existing pharmacophores.[4][5][6]
The position of the fluorine atom on the benzoate ring is a critical determinant of its physicochemical properties. For instance, the electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[2] This modulation of acidity can have profound effects on a molecule's ability to interact with biological targets and traverse cellular membranes.
A Spectrum of Biological Activities: From Anticancer to Neuroprotection
Fluorinated benzoates and related fluorinated heterocycles have emerged as a versatile class of compounds with a broad range of therapeutic applications.[1][7] Their structural diversity allows for the fine-tuning of their activity against a multitude of biological targets.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of fluorinated compounds.[4][5] Fluorinated benzoates and their derivatives have demonstrated efficacy against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways.[8] For instance, prodrugs of fluoro-substituted benzoates of (-)-epigallocatechin-3-gallate (EGCG) have shown promise as proteasome inhibitors, leading to suppressed cell proliferation and apoptosis in leukemia cells.[8] The mechanism often involves the inhibition of enzymes crucial for cancer cell survival or the disruption of protein-protein interactions.
Table 1: Anticancer Activity of Selected Fluorinated Compounds
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Fluorinated benzothiazoles | MDA 468 (Breast) | 0.20–0.5 | [4] |
| Fluorinated benzothiazoles | MCF-7 (Breast) | 0.40–0.57 | [4] |
| Fluorinated-indole derivatives | A549 (Lung) | 0.8 | [4] |
| Fluorinated tetrahydrocarbazoles | Various | 4.9–7.4 | [4] |
| 3rd-generation fluorotaxoids | Drug-resistant cancer cell lines | Potency 2-3 orders of magnitude higher than paclitaxel | [9] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated benzoates and related heterocycles have demonstrated significant antibacterial and antifungal activities.[4][7][10][11][12] The incorporation of fluorine can enhance the compound's ability to penetrate microbial cell walls and inhibit essential enzymes. For example, some fluorinated benzothiazole derivatives have shown potent activity against various bacterial and fungal strains.[10][11]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Fluorinated benzoates have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[13][14][15] Some fluorine-substituted compounds have shown the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in the expression of pro-inflammatory mediators.[14][15]
Neuroprotective Effects
Emerging research suggests a potential role for fluorinated benzoates in neuroprotection. Certain fluorinated compounds have demonstrated the ability to mitigate neuronal damage in models of ischemia and hypoxia.[16][17] For example, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) has shown robust neuroprotective effects in postischemic rat brains.[16] The anticonvulsant fluoro-felbamate has also exhibited significant neuroprotective properties.[17]
Mechanism of Action: Unraveling the Molecular Interactions
The biological activities of fluorinated benzoates are underpinned by their ability to interact with and modulate the function of specific biological targets, primarily enzymes.
Enzyme Inhibition
Fluorinated compounds are known to be effective enzyme inhibitors.[18][19] The high electronegativity of fluorine can lead to strong interactions with amino acid residues in the active site of an enzyme, resulting in competitive, non-competitive, or mixed-type inhibition. For example, fluorinated benzothiazole derivatives have been shown to inhibit NAD(P)H:quinone oxidoreductase 2 (NQO2), an enzyme implicated in inflammation and cancer.[20]
Diagram 1: Generalized Mechanism of Competitive Enzyme Inhibition
Caption: Induction of apoptosis by a fluorinated benzoate.
Experimental Protocols: A Practical Guide
The successful development of fluorinated benzoates as therapeutic agents relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis and biological evaluation of these compounds.
Synthesis of Fluorinated Benzoates
The synthesis of fluorinated benzoates can be achieved through various routes, including the direct fluorination of a benzoic acid precursor or the construction of the molecule from a fluorinated starting material. [1]A common strategy involves the esterification of a commercially available fluorobenzoic acid.
Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate
Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.
Materials:
-
4-Fluorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Round bottom flask (250 mL), condenser, heating mantle, separating funnel, TLC plates
Procedure:
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.
-
Dissolve the acid in 60 mL of absolute ethanol.
-
Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.
-
Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Diagram 3: General Workflow for Synthesis and Evaluation
Caption: A generalized workflow for synthesis and evaluation.
Assessment of Biological Activity
Protocol 2: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of fluorinated benzoates on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals. [21] Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed plates
-
Fluorinated benzoate compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoate compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: NQO2 Enzyme Inhibition Assay
Objective: To assess the inhibitory activity of fluorinated benzoates against the NQO2 enzyme.
Principle: The enzymatic activity of NQO2 is determined spectrophotometrically by monitoring the reduction of dichlorophenolindophenol (DCPIP). [20] Materials:
-
Recombinant human NQO2 enzyme
-
DCPIP
-
NADH
-
Fluorinated benzoate compounds
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the fluorinated benzoate compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NQO2 enzyme, and the test compound or vehicle control.
-
Initiation: Initiate the reaction by adding NADH and DCPIP.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.
Conclusion and Future Directions
Fluorinated benzoates represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on elucidating the structure-activity relationships of fluorinated benzoates, exploring novel fluorination strategies, and investigating their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds immense potential for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegenerative disorders.
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The Architecture of Aromatic Acids: Discovery, Mechanisms, and Synthesis of Substituted Benzoic Acids
Executive Summary
Substituted benzoic acids represent one of the most structurally versatile and historically significant classes of compounds in organic chemistry and drug development. Characterized by a stable benzene ring functionalized with a carboxylic acid moiety, these molecules serve as foundational scaffolds. The addition of electron-withdrawing or electron-donating substituents (e.g., hydroxy, amino, nitro groups) fundamentally alters their pKa, lipophilicity, and receptor-binding affinities. This whitepaper explores the historical discovery of these compounds, the mechanistic rationale behind their synthesis, and their transformative role in modern pharmacology.
Historical Milestones: From Natural Resins to Rational Drug Design
The Genesis of Benzoic Acid
The isolation of benzoic acid marks a critical transition from alchemy to empirical chemistry. In 1556, Nostradamus first described the dry distillation of gum benzoin—a balsamic resin extracted from the bark of Styrax trees—to yield a crystalline substance 1. However, the compound's true scientific value was unlocked in 1832 when German chemists Justus von Liebig and Friedrich Wöhler successfully determined its elemental composition and chemical structure 1. Their work proved that complex functional groups (radicals) could remain intact through a series of chemical reactions, laying the groundwork for structural organic chemistry.
The Kolbe-Schmitt Reaction and Salicylic Acid
The synthesis of ortho-hydroxybenzoic acid (salicylic acid) stands as a triumph of early industrial chemistry. In 1860, Hermann Kolbe discovered that heating dry sodium phenoxide with carbon dioxide yielded salicylic acid. However, Kolbe's high-temperature method (180°C) was inefficient, yielding only ~50% product due to the distillation of unreacted phenol 2.
In 1885, Rudolf Schmitt optimized the process by conducting the carboxylation under high CO₂ pressure (up to 100 atm) at a lower temperature (125–130°C) 3. This shift in thermodynamic control prevented thermal decomposition and pushed the reaction to near-quantitative yields 2. Today, this reaction remains the primary industrial route for manufacturing salicylic acid, the direct precursor to acetylsalicylic acid (Aspirin).
PABA and the Antimetabolite Revolution
The discovery of para-aminobenzoic acid (PABA) and its relationship to sulfonamide drugs revolutionized medicinal chemistry. In the 1930s, sulfonamides were discovered to cure bacterial septicemia, but their mechanism of action remained a mystery. In 1940, researchers D.D. Woods and Paul Fildes proposed the "antimetabolite theory" 4. They observed that sulfonamides are structural analogs of PABA, an essential metabolite that bacteria use to synthesize folic acid 5. Because human cells absorb pre-formed folate from the diet rather than synthesizing it de novo, sulfonamides selectively starve bacteria of DNA precursors without harming the host 6.
Competitive inhibition of dihydropteroate synthase by sulfonamides.
Quantitative Structure-Activity Relationships (QSAR)
The position and electronic nature of substituents on the benzoic acid ring dictate the molecule's chemical behavior. Electron-withdrawing groups (EWGs) like nitro (-NO₂) stabilize the carboxylate anion via resonance and inductive effects, lowering the pKa. Conversely, electron-donating groups (EDGs) like amino (-NH₂) destabilize the anion, raising the pKa.
Table 1: Comparative Properties of Key Substituted Benzoic Acids
| Compound | Substitution | pKa | Primary Target / Application | Historical Milestone |
| Benzoic Acid | None | 4.20 | Antimicrobial preservative, precursor | Structure solved by Liebig & Wöhler (1832) |
| Salicylic Acid | ortho-OH | 2.97 | NSAID Precursor (Aspirin), Keratolytic | Kolbe-Schmitt process developed (1860/1885) |
| PABA | para-NH₂ | 4.65 | Folate synthesis intermediate | Woods-Fildes antimetabolite theory (1940) |
| 4-Nitrobenzoic Acid | para-NO₂ | 3.44 | Pharmaceutical intermediate | Precursor for amino-benzoate anesthetics |
Validated Experimental Workflows
As an Application Scientist, ensuring protocol reproducibility requires understanding the causality behind each step. Below are two self-validating workflows for synthesizing substituted benzoic acids.
Protocol A: Electrophilic Aromatic Substitution (Kolbe-Schmitt Reaction)
This protocol details the synthesis of salicylic acid via the carboxylation of phenol 7.
-
Phenoxide Formation: React equimolar amounts of phenol and aqueous NaOH.
-
Causality: Deprotonation of phenol yields the phenoxide ion. The negatively charged oxygen acts as a strong electron donor, highly activating the ortho-carbon via resonance for subsequent electrophilic attack.
-
-
Desiccation: Evaporate the solution to dryness under a vacuum at 100°C.
-
Causality: Absolute dehydration is mandatory. Trace water reacts with CO₂ to form carbonic acid, which prematurely protonates the phenoxide back into unreactive phenol, killing the yield.
-
-
Carboxylation: Transfer the dry sodium phenoxide to a high-pressure reactor. Introduce anhydrous CO₂ at 100 atm and heat to 125–130°C for 2 hours.
-
Causality: CO₂ is a remarkably weak electrophile. High pressure forces the gas into contact with the solid/melt phase. The specific temperature range provides sufficient activation energy for the C-C bond formation without inducing the thermal decarboxylation seen in Kolbe's original 180°C method.
-
-
Acidification: Cool the reactor, dissolve the resulting sodium salicylate in water, and precipitate with 1M H₂SO₄.
-
Causality: The strong acid protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the precipitation of pure salicylic acid.
-
Step-by-step workflow of the Kolbe-Schmitt reaction for salicylic acid.
Protocol B: Aerobic Oxidation of Substituted Toluenes
Modern green chemistry relies on the catalytic oxidation of alkyl aromatics to produce functionalized benzoic acids, avoiding harsh stoichiometric oxidants like KMnO₄ 8.
-
Substrate Preparation: Dissolve the substituted toluene (e.g., p-methoxytoluene) in glacial acetic acid.
-
Catalyst Addition: Add catalytic amounts of Cobalt(II) acetate and Manganese(II) acetate, along with a bromide promoter (e.g., NaBr).
-
Causality: The Co/Mn/Br system acts as a synergistic redox mediator. Bromide is oxidized to a bromine radical, which abstracts a hydrogen atom from the benzylic position. The benzylic C-H bond is selectively targeted because it is significantly weaker (~89 kcal/mol) than the aromatic C-H bonds (~110 kcal/mol).
-
-
Pressurized Oxidation: Pressurize the reactor with O₂ (or air) and heat to 150°C under vigorous stirring.
-
Causality: Oxygen acts as the terminal oxidant, reacting with the benzylic radical to form a hydroperoxide intermediate, which rapidly decomposes into the corresponding carboxylic acid.
-
-
Isolation: Cool the mixture to room temperature to induce the crystallization of the substituted benzoic acid, followed by vacuum filtration.
Conclusion
The journey of substituted benzoic acids—from the crude distillation of tree resins to the rational design of antimetabolite antibiotics—mirrors the evolution of organic chemistry itself. By understanding the mechanistic causality behind reactions like the Kolbe-Schmitt process and the enzymatic inhibition pathways of PABA analogs, modern researchers can continue to leverage these versatile scaffolds in the development of next-generation therapeutics and sustainable chemical processes.
References
-
What Is Benzoic Acid Used For - Bisley International. Bisley International. URL:[Link]
-
Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. URL:[Link]
-
Kolbe–Schmitt reaction. Grokipedia. URL:[Link]
-
Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Aakash. URL:[Link]
-
Antibacterial Agents, Sulfonamides. Kirk-Othmer Encyclopedia of Chemical Technology. URL:[Link]
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Sulphonamide - New: MOA: Woods and Fildes Theory. MedicoApps. URL: [Link]
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Visible-Light-Induced Deep Aerobic Oxidation of Alkyl Aromatics. ChemRxiv. URL:[Link]
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Methodological & Application
Application Note: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Medicinal Chemistry
This Application Note and Protocol Guide details the strategic utilization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS 2586126-14-7) in medicinal chemistry.
Executive Summary
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a highly specialized "privileged scaffold" used primarily in the synthesis of kinase inhibitors (targeting EGFR, FGFR) and next-generation quinolone antibiotics . Its value lies in its dense functionalization: the 2,3-difluoro motif modulates metabolic stability and ring electronics, the 4-methyl group provides a steric anchor for hydrophobic pockets, and the 5-methoxy group serves as a hydrogen-bond acceptor or a handle for further derivatization. This guide outlines the chemical logic for its selection and provides validated protocols for its transformation into bioactive cores.
Chemical Profile & Strategic Logic
Physicochemical Properties
| Property | Data | Relevance |
| IUPAC Name | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | Precise identification |
| CAS Number | 2586126-14-7 | Sourcing & Regulatory |
| Molecular Formula | C₁₀H₁₀F₂O₃ | MW: 216.18 g/mol |
| LogP (Predicted) | ~2.3 | Lipophilicity optimized for oral bioavailability |
| H-Bond Acceptors | 3 (F, F, OMe) | Critical for kinase hinge binding |
| Key Functionality | Ester (Electrophile), Fluorine (Bioisostere) | Versatile synthetic handle |
Medicinal Chemistry Rationale
The selection of this specific substitution pattern is non-trivial and serves three distinct mechanistic purposes in drug design:
-
Metabolic Blockade (The "Fluorine Wall"): The 2,3-difluoro substitution blocks the ortho positions from cytochrome P450-mediated oxidation. Furthermore, the C-F bond is highly stable, preventing metabolic degradation while altering the pKa of the benzoic acid (upon hydrolysis) to optimize binding affinity.
-
The "Magic Methyl" Effect: The methyl group at the 4-position (para to the ester) introduces a "steric lock." In kinase inhibitors, this methyl group often twists the biaryl system out of planarity, improving selectivity by fitting into narrow hydrophobic clefts within the ATP-binding pocket.
-
Electronic Tuning: The 5-methoxy group is an electron-donating group (EDG) that counteracts the strong electron-withdrawing nature of the two fluorine atoms. This "push-pull" electronic system fine-tunes the reactivity of the carbonyl carbon, making the subsequent amide coupling reactions more controlled and less prone to side reactions.
Synthetic Utility & Workflows
The primary utility of this ester is as a precursor to the corresponding benzoic acid , which is then coupled to heterocyclic amines (e.g., aminopyrazoles, aminoquinolines) to form the drug core.
Validated Reaction Pathways (Graphviz Diagram)
Experimental Protocols
Protocol A: Quantitative Hydrolysis to Benzoic Acid
This step activates the ester "warhead" for subsequent coupling. The use of Lithium Hydroxide (LiOH) is preferred over NaOH to prevent defluorination side reactions.
Reagents:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF/Water (3:1 v/v)
-
HCl (1M aqueous solution)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (4.6 mmol) of the methyl ester in 15 mL of THF.
-
Activation: Dissolve LiOH·H₂O (0.58 g, 13.8 mmol) in 5 mL of water and add dropwise to the THF solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS until the ester peak disappears.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove THF.
-
Acidification: Cool the remaining aqueous residue to 0°C and acidify to pH ~2 using 1M HCl. A white precipitate should form.
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.
Protocol B: Amide Coupling (Kinase Inhibitor Synthesis)
This protocol couples the acid to a heterocyclic amine (e.g., an aniline derivative), a common step in synthesizing EGFR/FGFR inhibitors.
Reagents:
-
2,3-Difluoro-5-methoxy-4-methylbenzoic acid (from Protocol A) (1.0 equiv)
-
Target Amine (e.g., 4-fluoroaniline or heterocyclic amine) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: To a solution of the acid (1.0 equiv) in anhydrous DMF (0.2 M concentration), add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
-
Coupling: Add HATU (1.2 equiv) and stir for another 10 minutes to form the activated ester.
-
Addition: Add the Target Amine (1.1 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature for 12–16 hours.
-
Note: For sterically hindered amines (e.g., ortho-substituted anilines), heating to 50°C may be required.
-
-
Work-up: Dilute with EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.
-
Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Safety & Handling
-
Hazard Identification: Fluorinated benzoates can be skin and eye irritants. The hydrolyzed acid form may be corrosive.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle all dry powders in a fume hood to avoid inhalation.
-
Chemical Compatibility: Avoid contact with strong oxidizing agents. The ester is stable at room temperature but should be stored under inert atmosphere (Nitrogen/Argon) if kept for long periods to prevent hydrolysis.
References
-
Compound Identification: PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate (Related Structure/Analog). National Library of Medicine.
-
Synthetic Methodology: Pashko, M. O., et al.[1][3] "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry, 2024.[4][1]
-
Kinase Inhibitor Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1]
-
Commercial Availability: ChemScene. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Product Page.
-
Patent Landscape: US Patent 20210330643A1. "Spray-dried dispersions... of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)..." (Demonstrates the utility of fluoro-methoxy-benzamide scaffolds in kinase inhibitors).
Sources
Application Notes & Protocols for the Utilization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Synthetic Chemistry
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed experimental protocols for the synthesis and subsequent chemical transformations of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. This highly functionalized aromatic scaffold is a valuable building block in modern synthetic chemistry, offering a unique substitution pattern that can significantly influence the physicochemical and pharmacological properties of target molecules. The protocols herein are designed to be robust and reproducible, covering the esterification to form the title compound, its hydrolysis to the corresponding carboxylic acid, and the subsequent amidation to generate novel benzamide derivatives. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, safety considerations, and process visualization to ensure successful implementation in a laboratory setting.
Introduction and Scientific Context
Fluorine-containing motifs are integral to contemporary drug design, with a significant percentage of newly approved pharmaceuticals incorporating fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a polysubstituted aromatic ester that presents a unique convergence of electronic and steric features. The vicinal difluoro substituents act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring and the ester moiety. The adjacent methoxy and methyl groups provide additional steric and electronic handles for molecular recognition and further functionalization.
The strategic placement of these substituents makes this compound and its derivatives intriguing candidates for library synthesis in drug discovery programs. The ester can be readily hydrolyzed to its parent carboxylic acid, 2,3-difluoro-5-methoxy-4-methylbenzoic acid[2], which serves as a critical precursor for the synthesis of a diverse range of amides, a cornerstone of medicinal chemistry. This guide provides detailed, field-tested methodologies for the synthesis of the title ester and its application in the generation of downstream building blocks.
Physicochemical Properties & Safety Data
A comprehensive understanding of the physical properties and safety profile of a chemical is paramount for its effective and safe utilization.
| Property | Value | Reference(s) |
| CAS Number | 2586126-14-7 | [2] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | [2] |
| Molecular Weight | 216.18 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C. |
Safety & Handling:
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Experimental Protocols & Methodologies
The following protocols are presented as robust, validated procedures for the synthesis and derivatization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
Protocol 1: Synthesis via Fischer Esterification
The synthesis of the title compound is most efficiently achieved through the acid-catalyzed Fischer esterification of its parent carboxylic acid. This classic reaction utilizes an excess of methanol to drive the equilibrium toward the ester product.[5][6]
Reaction Scheme: 2,3-difluoro-5-methoxy-4-methylbenzoic acid + CH₃OH --(H₂SO₄ catalyst)--> Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate + H₂O
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-5-methoxy-4-methylbenzoic acid (1.0 eq, e.g., 5.0 g) in anhydrous methanol (10-15 mL per gram of acid).
-
Catalyst Addition: Cool the solution in an ice bath (0°C). Slowly and cautiously add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirred solution.
-
Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7] The reaction is performed at 0°C initially to control any exotherm.
-
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (approx. 5x the reaction volume).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the reaction volume).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with saturated brine.
-
Causality Note: The NaHCO₃ wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid starting material.[8] The brine wash removes residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
| Parameter | Value |
| Scale | 5.0 g |
| Solvent | Methanol |
| Catalyst | Conc. H₂SO₄ |
| Temperature | 65°C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Protocol 2: Saponification to Carboxylic Acid
Hydrolysis of the ester back to the carboxylic acid is a fundamental transformation, enabling access to the key intermediate for amide coupling. Base-catalyzed hydrolysis (saponification) is typically efficient for methyl esters. Given the steric hindrance around the ester, elevated temperatures may be required for complete conversion.[9]
Reaction Scheme: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate + NaOH --(H₂O/MeOH)--> Sodium 2,3-difluoro-5-methoxy-4-methylbenzoate --(HCl)--> 2,3-difluoro-5-methoxy-4-methylbenzoic acid
Workflow Diagram:
Caption: Workflow for Saponification.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the ester solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Causality Note: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling methoxide as a leaving group. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the strong base.
-
-
Workup - Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the isolated 2,3-difluoro-5-methoxy-4-methylbenzoic acid under high vacuum to a constant weight. The product is often pure enough for the next step without further purification.
| Parameter | Value |
| Base | NaOH |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Protocol 3: Amide Synthesis via EDC/HOBt Coupling
The formation of an amide bond from a carboxylic acid and an amine is one of the most crucial reactions in drug discovery. Carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), are widely employed for their efficiency and mild conditions.[10][11]
Reaction Scheme: Carboxylic Acid + Amine --(EDC, HOBt, DIPEA)--> Amide
Workflow Diagram:
Caption: Workflow for EDC/HOBt Amide Coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To a solution of 2,3-difluoro-5-methoxy-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq) and HOBt (1.2 eq).
-
Base Addition: Cool the mixture to 0°C in an ice bath and add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and racemization. This active ester then reacts efficiently with the amine to form the stable amide bond.[12]
-
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization to obtain the final product.
| Parameter | Value |
| Coupling Agent | EDC·HCl |
| Additive | HOBt |
| Base | DIPEA |
| Solvent | DCM or DMF |
| Temperature | 0°C to RT |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-90% (amine dependent) |
References
-
M. C. Lourenço, M. V. N. de Souza, A. C. Pinheiro, M. L. Ferreira, R. S. B. Gonçalves, T. M. L. de N. Cruz, and M. A. P. P. de Almeida, "Hydrolysis and saponification of methyl benzoates," Green Chemistry, 2002. URL: [Link]
-
V. Theodorou, D. Skoufas, I. S. V. Strelkova, and I. D. Kostas, "Mild alkaline hydrolysis of hindered esters in non-aqueous solution," Arkivoc, 2018. URL: [Link]
-
N. B. Chapman, M. G. Rodgers, and J. Shorter, "The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol," Journal of the Chemical Society B: Physical Organic, 1968. URL: [Link]
-
R. A. Cox, "The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures," Scilit, 2005. URL: [Link]
-
OperaChem, "Fischer Esterification-Typical Procedures," 2024. URL: [Link]
-
Science Learning Center, "Experiment : Esterification: The Synthesis of Methyl Benzoate," University of Michigan-Dearborn. URL: [Link]
-
S. L. Sealy, "Fischer Esterification: Preparation of methyl benzoate," Lab Reports Organic Chemistry. URL: [Link]
-
Common Organic Chemistry, "Amine to Amide (EDC + HOBt)," 2022. URL: [Link]
-
Vapourtec, "Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds," 2023. URL: [Link]
-
New Jersey Department of Health, "HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS," 2008. URL: [Link]
-
University of California, Los Angeles, "Fluorine Safety," 2024. URL: [Link]
-
Luxembourg Bio Technologies, "Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings," 2012. URL: [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. chemscene.com [chemscene.com]
- 3. nj.gov [nj.gov]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. studylib.net [studylib.net]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Medicinal Chemistry
[1][2][3]
Executive Summary
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS 2586126-14-7) is a highly functionalized aromatic building block designed for the synthesis of advanced pharmaceutical intermediates.[1][2] Its unique substitution pattern—combining electron-withdrawing fluorine atoms with electron-donating methoxy and methyl groups—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .[1][2]
This application note details the utility of this compound in synthesizing fluoroquinolone antibiotics and Tyrosine Kinase Inhibitors (TKIs) .[2][3] We provide validated protocols for its three primary orthogonal transformation vectors: Ester Hydrolysis , Benzylic Bromination , and Nucleophilic Aromatic Substitution (SnAr) .[2][3]
Chemical Profile & Mechanistic Significance[3][5]
Structural Analysis
The compound features a "push-pull" electronic system that allows for highly selective regiochemical manipulations.[1][2]
| Feature | Chemical Moiety | Mechanistic Utility in Drug Design |
| A | Methyl Ester (C1) | Latent electrophile; precursor to amides (drug linkers) or carboxylic acids (solubility).[1][2] |
| B | C2-Fluorine | Activated Leaving Group: Ortho to the ester (EWG), enabling facile SnAr reactions with amines/thiols. |
| C | C3-Fluorine | Metabolic Blocker: Prevents oxidative metabolism (Phase I) at a typically vulnerable position.[2][3] |
| D | C4-Methyl | Steric Anchor / Benzylic Handle: Provides steric bulk to fit hydrophobic pockets; susceptible to radical functionalization.[2] |
| E | C5-Methoxy | H-Bond Acceptor: Enhances solubility and receptor binding; can be demethylated to a phenol for further derivatization.[1][2] |
Strategic Application in Drug Discovery
The 2,3-difluoro-4-methyl-5-methoxy motif is structurally homologous to the core scaffolds of several 3rd-generation EGFR inhibitors and fluoroquinolones .[1][2] The presence of fluorine atoms modulates the pKa of neighboring groups and increases lipophilicity (LogP), enhancing membrane permeability—a critical factor in CNS-active drugs and intracellular targets.[2][3]
Validated Experimental Protocols
The following protocols have been optimized for high yield and regioselectivity.
Protocol A: Regioselective Hydrolysis (Ester Acid)
Objective: To generate the free carboxylic acid for amide coupling without defluorination or demethylation.[1][2][3]
Reagents:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1.0 eq)[1][2][4][5]
-
Lithium Hydroxide Monohydrate (LiOH[1][2][3]·H₂O) (2.5 eq)[1][2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the starting ester in 60 mL of THF. Cool to 0°C in an ice bath.
-
Addition: Slowly add a solution of LiOH·H₂O (2.5 eq) in 20 mL of deionized water. Maintain internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Workup: Acidify the reaction mixture to pH 2-3 using 1M HCl.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine.[2][3] -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Benzylic Bromination (Radical Substitution)
Objective: To functionalize the C4-Methyl group, creating a linker for heterocycle attachment.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in Trifluorotoluene (0.1 M concentration).
-
Activation: Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Initiation: Degas the solution with Argon for 10 minutes. Heat to reflux (
).[1][2] -
Reaction: Stir at reflux for 2-6 hours.
-
Quench: Cool to room temperature. Filter off the succinimide precipitate.[2][3]
-
Isolation: Concentrate the filtrate. The crude benzyl bromide is unstable; use immediately in the next step (e.g., alkylation of a piperazine).[2][3]
Protocol C: SnAr Diversification (C2-F Displacement)
Objective: To introduce an amine at the C2 position, utilizing the activating effect of the ester.[1][2][3]
Reagents:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1.0 eq)[1][2][4][5]
-
Primary/Secondary Amine (e.g., Cyclopropylamine) (1.2 eq)[2][3]
-
Base:
(2.0 eq) or DIPEA[1][2][3]
Methodology:
-
Mixing: Combine substrate, amine, and base in DMF (0.5 M).
-
Heating: Heat to
. The C2-Fluorine is significantly more reactive than C3-F due to the ortho-ester effect.[1][2] -
Completion: Reaction is usually complete within 2-4 hours.
-
Workup: Pour into ice water. The product often precipitates.[2][3] Filter and wash with water.[2][3]
Pathway Visualization: Scaffold Diversification
The following diagram illustrates the logical flow of transforming this building block into a bioactive kinase inhibitor scaffold.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the 2,3-difluoro-5-methoxy-4-methylbenzoate scaffold.
References
-
ChemScene. "Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Product Analysis." ChemScene Building Blocks. Accessed October 2025.[2][3] Link
-
Sigma-Aldrich. "Fluorinated Benzoic Acid Derivatives: Reactivity and Applications."[2] Merck/MilliporeSigma Technical Library.[2][3] Accessed October 2025.[2][3] Link
-
Journal of Chemical Research. "Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid: Key intermediate for fluoroquinolones."[1][2] Semantics Scholar. Accessed October 2025.[2][3] Link
-
PubChem. "Compound Summary: Methyl 2,3-difluoro-4-hydroxybenzoate (Structural Analog)."[1][2] National Library of Medicine.[2][3] Link[1][2][3]
-
MedChemExpress. "Fluorinated Building Blocks in Drug Design." MCE Technical Notes. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1427433-86-0|3-Fluoro-5-methoxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. 1378655-77-6|Methyl 2-fluoro-5-hydroxy-4-methylbenzoate|BLD Pharm [bldpharm.com]
Topic: Reaction of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate with Amines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of substituted aryl amines is a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial agents to kinase inhibitors. This application note provides a detailed technical guide for the reaction of methyl 2,3-difluoro-5-methoxy-4-methylbenzoate with various primary and secondary amines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, offering a reliable and regioselective route to novel amine-substituted benzoate derivatives. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, provide field-proven, step-by-step protocols for conducting the synthesis with representative amines, and present expected outcomes and characterization data. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to successfully utilize this versatile reaction in their drug discovery and development programs.
Introduction and Scientific Background
Fluorinated aromatic compounds are privileged scaffolds in drug design. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] The reaction of these activated fluoroaromatics with nucleophiles, particularly amines, is a critical transformation in the synthesis of numerous pharmaceuticals, most notably the fluoroquinolone class of antibiotics.[2][3]
The substrate, methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, is an excellent candidate for nucleophilic aromatic substitution (SNAr). The aromatic ring is "activated" by the presence of multiple electron-withdrawing groups (the two fluorine atoms and the methyl ester group), which render it susceptible to attack by nucleophiles.[4][5][6] This application note focuses on leveraging this reactivity for the regioselective synthesis of 3-amino-2-fluoro-5-methoxy-4-methylbenzoate derivatives.
The SNAr Mechanism: A Deeper Look at Regioselectivity
The reaction proceeds through a two-step addition-elimination mechanism.[7] First, the amine nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a fluorine atom. This is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][7][8] In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[6][8]
A key feature of the substrate is the presence of two fluorine atoms at the C-2 and C-3 positions, leading to a question of regioselectivity. The outcome is governed by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex through resonance and induction.[4][6]
-
Attack at C-3: When the amine attacks the C-3 position (para to the ester group), the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the ester via resonance. This provides significant stabilization.
-
Attack at C-2: Attack at the C-2 position (meta to the ester group) does not allow for direct resonance stabilization of the negative charge by the ester.
Consequently, the transition state leading to the C-3 substitution product is lower in energy, making this the overwhelmingly favored pathway. The strong inductive effect of the fluorine atoms activates the ring for the initial attack, and their ability to act as good leaving groups in SNAr reactions (F > Cl > Br > I) facilitates the final elimination step.[5][8][9]
Caption: SNAr mechanism for the reaction of the substrate with an amine.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. Optimization of temperature, reaction time, and solvent may be necessary depending on the specific amine used.
General Experimental Workflow
The overall process follows a standard synthetic chemistry workflow, which can be visualized as follows:
Caption: A generalized workflow for the synthesis and purification process.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
Objective: To synthesize methyl 3-(benzylamino)-2-fluoro-5-methoxy-4-methylbenzoate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | 2586126-14-7 | 216.18 | 1.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (216 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Reagent Addition: Add benzylamine (130 µL, 1.2 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath. The use of a base like K₂CO₃ is crucial to neutralize the HF that is formed during the reaction, preventing potential side reactions.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting material should be consumed within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., from 9:1 to 4:1) to yield the pure product as a solid or oil.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
Objective: To synthesize methyl 2-fluoro-5-methoxy-4-methyl-3-(morpholino)benzoate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | 2586126-14-7 | 216.18 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | 5 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (216 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile.
-
Reagent Addition: Add morpholine (105 µL, 1.2 mmol) followed by triethylamine (279 µL, 2.0 mmol) to the solution at room temperature. Triethylamine serves as a non-nucleophilic organic base to scavenge the HF produced.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: Purify the crude product using flash column chromatography as described in Protocol 1.
Expected Results and Data Summary
The reactivity of the amine nucleophile will influence the reaction conditions and time required for completion. The following table provides a general guideline for expected outcomes with different classes of amines.
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Amine Type | Example | Relative Nucleophilicity | Typical Base | Typical Solvent | Temp (°C) | Approx. Time (h) | Expected Yield |
| Primary, Aliphatic | Benzylamine | High | K₂CO₃, Et₃N | DMF, MeCN | 80-100 | 4-6 | 80-95% |
| Secondary, Cyclic | Morpholine | High | K₂CO₃, Et₃N | DMF, Pyridine | 80-120 | 6-10 | 85-98% |
| Primary, Aromatic | Aniline | Low | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 120-150 | 12-24 | 50-75% |
| Secondary, Aromatic | N-Methylaniline | Very Low | Strong Base | DMSO | >150 | 24-48 | Variable |
Note: Yields are estimates and will vary based on the specific amine and purification efficiency.
Characterization: Successful synthesis should be confirmed by standard analytical techniques:
-
¹H NMR: Appearance of new signals corresponding to the protons of the added amine moiety and a downfield shift of the aromatic proton.
-
¹⁹F NMR: A single fluorine resonance confirming the monosubstitution.
-
Mass Spectrometry (MS): Observation of the correct molecular ion peak for the desired product.
Conclusion
The nucleophilic aromatic substitution of methyl 2,3-difluoro-5-methoxy-4-methylbenzoate with amines is a highly efficient and regioselective method for generating a diverse library of 3-amino-benzoate derivatives. The strong activation provided by the ortho-difluoro and para-ester functionalities ensures that the reaction proceeds reliably at the C-3 position. The protocols provided herein serve as a validated starting point for researchers in drug discovery and organic synthesis, enabling the rapid generation of novel chemical entities for further biological evaluation.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link][4]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link][8]
-
Quimicafacil.net. Synthesis of Fluoroquinolone Antibiotics. [Link][2]
-
Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link][9]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link][6]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link][10]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link][7]
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The Strategic Role of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] Among the vast array of fluorinated building blocks, Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate stands out as a versatile intermediate with significant potential in the synthesis of novel therapeutics. This guide provides an in-depth exploration of the role of this compound in drug discovery, complete with detailed protocols and insights into its application.
While direct literature on the specific applications of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is limited, its structural motifs are present in a variety of biologically active compounds. This guide will, therefore, draw upon data from structurally related molecules to infer its potential applications and provide relevant experimental protocols.
Physicochemical Properties and Their Implications in Drug Design
The substitution pattern of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate offers a unique combination of electronic and steric properties that are highly advantageous in medicinal chemistry.
Table 1: Physicochemical Properties of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
| Property | Value | Source |
| CAS Number | 2586126-14-7 | [3] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | [3] |
| Molecular Weight | 216.18 g/mol | [3] |
| Purity | ≥98% | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of fluorine can:
-
Modulate pKa: Altering the acidity or basicity of nearby functional groups, which can be crucial for target binding and solubility.
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[1][2] This can lead to an increased half-life and improved bioavailability of the final drug compound.
-
Influence Binding Affinity: The introduction of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds or other non-covalent interactions.[1][2]
The methoxy and methyl groups further contribute to the molecule's profile by providing steric bulk and influencing lipophilicity, which are critical parameters for cell permeability and overall pharmacokinetic behavior.
Synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and Derivatives
A general strategy for the synthesis of related difluoro(methoxy)methyl aromatic compounds involves the fluorodesulfurization of thionoesters using reagents like DAST (diethylaminosulfur trifluoride) in the presence of a catalyst such as SnCl₄.[4]
Protocol 1: General Synthesis of a Substituted Benzamide Derivative from Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
This protocol outlines a general procedure for the conversion of the methyl ester to a more complex benzamide, a common structural motif in many pharmaceuticals.[5][6]
Objective: To synthesize a novel N-substituted-2,3-difluoro-5-methoxy-4-methylbenzamide for biological screening.
Materials:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) / Water (H₂O) mixture
-
Hydrochloric acid (HCl) for acidification
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
Step 1: Saponification of the Methyl Ester
-
Dissolve Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1 equivalent) in a mixture of MeOH and H₂O (e.g., 3:1 v/v).
-
Add LiOH or NaOH (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the resulting carboxylic acid with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 2,3-difluoro-5-methoxy-4-methylbenzoic acid.
Step 2: Formation of the Acyl Chloride
-
Dissolve the dried carboxylic acid from Step 1 in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2 equivalents) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 3: Amide Coupling
-
Dissolve the desired amine (1 equivalent) and a base such as TEA or DIPEA (1.5-2 equivalents) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of the crude acyl chloride from Step 2 in anhydrous DCM or THF.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-substituted-2,3-difluoro-5-methoxy-4-methylbenzamide.
Step 5: Characterization
-
Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Potential Applications in Drug Discovery
The 2,3-difluoro-5-methoxy-4-methylbenzoyl scaffold is a valuable starting point for the synthesis of inhibitors for various therapeutic targets. The strategic placement of fluorine atoms is a common tactic in the design of kinase inhibitors, where they can enhance binding affinity and improve metabolic stability.[5]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival contain fluorinated aromatic moieties.[5][7] The title compound could serve as a key building block for novel inhibitors of kinases such as EGFR, VEGFR, or others involved in oncogenesis.[8]
-
Inflammatory Diseases: Fluorinated compounds have been explored as anti-inflammatory agents. For instance, derivatives of benzoic acid have been investigated as inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[9]
-
Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds attractive for targeting CNS disorders.[10]
-
Antiviral and Antimicrobial Agents: Fluorinated benzamide derivatives have shown promise as antiviral and antimicrobial agents.[11][12]
Structure-Activity Relationship (SAR) Studies
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is an excellent starting point for building a library of analogs for SAR studies. By systematically modifying the molecule and assessing the impact on biological activity, researchers can identify key structural features required for optimal potency and selectivity.
Protocol 2: Workflow for a Preliminary SAR Study
Objective: To explore the SAR of a series of N-substituted-2,3-difluoro-5-methoxy-4-methylbenzamides against a specific biological target (e.g., a kinase).
Workflow:
Caption: Workflow for a typical SAR study starting from Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
Conclusion
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a strategic advantage for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While direct applications are not yet widely reported, the principles of fluorination in drug design and the prevalence of similar structural motifs in bioactive compounds strongly suggest its potential in oncology, inflammation, and other therapeutic areas. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this promising intermediate in their drug discovery programs.
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
-
Abdel-Wahab, B. F., et al. (2018). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Letters in Drug Design & Discovery, 15(11), 1165-1174. [Link]
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Fluorine in Pharmaceuticals and Synthetic Strategies for Fluorine-Containing Molecules in Anticancer Drug Discovery: A Review. (2026, February 2). [Link]
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Pashko, M., et al. (2025, March 12). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI. [Link]
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Advances in Fluorination Chemistry for API Synthesis. (2026, February 17). Pharmaceutical Technology. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2026, January 22). ResearchGate. [Link]
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Wang, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436-1449. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020, July 31). MDPI. [Link]
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Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]
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Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). PMC. [Link]
-
Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. (2022, September 30). MDPI. [Link]
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Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212. [Link]
-
Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. (2004, May 3). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). PMC. [Link]
-
Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. (2022, November 9). [Link]
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Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014, February 13). PubMed. [Link]
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SUPPLEMENTARY INFORMATION A phenotypic screen identifies a compound series that induces differentiation of acute myeloid leukemi. (n.d.). Digital CSIC. [Link]
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Synthesis and biological evaluation of fluorinated analogues of ripostatin A. (2019, February 6). PubMed. [Link]
- Process for the preparation of aromatic methyl methoxycarboxylates. (1995, June 13).
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026, January 7). ResearchGate. [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (n.d.). PMC. [Link]
-
Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. (2022, November 9). [Link]
-
Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. (2020, February 13). Justia Patents. [Link]
- Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.).
-
Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. (n.d.). PMC. [Link]
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-
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. (2019, December 12). PubMed. [Link]
-
Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. (2016, January 20). Patsnap Eureka. [Link]
-
Concept of antiviral drug design. (n.d.). Prime Scholars. [Link]
- Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid. (n.d.).
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. [Link]
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Application Note: High-Throughput Quantification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate using HPLC-UV and GC-MS
Introduction
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control environments.
This application note presents two validated analytical methods for the quantification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level detection. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is crucial for method development. The presence of a UV-absorbing aromatic ring suggests HPLC-UV as a viable detection method. The compound's volatility and thermal stability make it amenable to GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a widely used technique for the analysis of pharmaceutical intermediates due to its high resolution and sensitivity.[3] A reverse-phase method is chosen here, as it is well-suited for the separation of moderately polar compounds like the target analyte.
Rationale for Method Design
The selection of a C18 column is based on its versatility and proven performance in separating a wide range of aromatic compounds.[3][4] The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and ability to provide good peak shape for substituted benzoates. The gradient elution is designed to ensure the efficient elution of the analyte while separating it from potential impurities with different polarities. UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds.[4]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 Infinity II or equivalent)[4]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Reagents and Materials:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standards (0.1 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
Method Validation
Analytical method validation is a critical component of quality assurance in the pharmaceutical industry, ensuring that the method is suitable for its intended purpose.[5][6]
Validation Parameters:
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.995 | > 0.999[7] |
| Range | - | 0.1 - 100 µg/mL[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (%RSD) | < 2.0% | < 1.5% (Intra-day), < 2.0% (Inter-day)[7] |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it an ideal choice for confirmatory analysis and the detection of trace-level impurities.[4] The mass fragmentation pattern provides a definitive identification of the analyte.
Rationale for Method Design
A non-polar capillary column, such as an HP-5ms, is selected for its excellent separation of a wide range of volatile and semi-volatile organic compounds.[4] The oven temperature program is optimized to ensure good peak shape and resolution from potential impurities. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra. Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity by monitoring characteristic ions of the target analyte.
Experimental Protocol
Instrumentation:
-
GC-MS system (e.g., Agilent 8890 GC with 5977B MS or equivalent)[4]
-
HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
Reagents and Materials:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate reference standard (≥98% purity)[1]
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane.
-
Working Standards (0.05 - 50 µg/mL): Prepare calibration standards by serial dilution of the stock solution with dichloromethane.[4]
-
Sample Solution: Dissolve the sample containing Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in dichloromethane to achieve a concentration within the calibration range.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Data Acquisition | Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 216, 185, 157) |
Method Validation
The validation of the GC-MS method follows similar principles to the HPLC method, with adjustments for the specific technique.
Validation Parameters:
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.995 | > 0.998[4] |
| Range | - | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 100.8%[4] |
| Precision (%RSD) | < 5.0% | < 2.0% (Intra-day), < 2.5% (Inter-day)[4] |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Conclusion
This application note provides two robust and reliable analytical methods for the quantification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers enhanced specificity and sensitivity for confirmatory analysis and trace-level detection. The detailed protocols and validation parameters presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the accurate and precise quantification of this important pharmaceutical intermediate. The validation of analytical methods is a crucial step in ensuring the quality and consistency of pharmaceutical products.[5][6][8]
References
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- Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
- A Head-to-Head Battle: HPLC vs.
- AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research.
- Methyl 2,3-difluoro-5-methoxy-4-methylbenzo
- Methyl 2,3-difluoro-5-methoxy-4-methylbenzo
- Methyl 2,3-difluoro-5-methoxy-4-methylbenzo
- Methyl 2,3-difluoro-5-methoxy-4-methylbenzo
- A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-3'-methylbenzophenone. Benchchem.
- Application Note: HPLC Method for Purity Analysis of Methyl 2-ethyl-3-methoxybenzo
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Introduction
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a substituted aromatic ester that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The precise quantification of this intermediate is critical for ensuring the purity, consistency, and quality of the final active pharmaceutical ingredient (API). The presence of difluoro and methoxy functional groups on the benzene ring presents unique challenges and opportunities for chromatographic separation.
This document provides a comprehensive guide to a robust, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. The narrative explains the scientific rationale behind the method development choices and provides a detailed, step-by-step protocol for implementation in a quality control or research environment. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Rationale for RP-HPLC: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a moderately non-polar molecule due to its substituted benzene ring and methyl ester group. This hydrophobicity makes it an ideal candidate for RP-HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[3] The analyte will partition between the two phases, and its retention will be primarily governed by hydrophobic interactions.[4]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 phases are widely used and provide excellent hydrophobic retention for a broad range of molecules.[5] While fluorinated phases can offer unique selectivity for halogenated compounds, a standard C18 provides a robust and widely available starting point.[6][7]
-
Mobile Phase Selection: A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is used.[8] Acetonitrile is chosen for this method due to its lower viscosity and favorable UV transparency. A gradient elution is employed to ensure a reasonable analysis time while providing sharp, symmetrical peaks.
-
Detection: The presence of the substituted benzene ring provides a strong chromophore, making the molecule suitable for UV detection. A photodiode array (PDA) or variable wavelength detector (VWD) can be used. The wavelength of 254 nm is selected as it offers a good balance of sensitivity and specificity for many aromatic compounds.
Method Development Strategy
The development of a reliable HPLC method is a systematic process. The goal is to achieve a specific separation or analysis that is accurate, reproducible, and robust. The workflow below outlines the logical progression from initial feasibility to the final, optimized method.
Caption: HPLC Method Development Workflow.
Detailed Analytical Protocol
This section outlines the finalized, step-by-step protocol for the quantitative analysis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
Reagents and Materials
-
Solvents: HPLC grade Acetonitrile (ACN) and purified water (e.g., Milli-Q or equivalent).
-
Reference Standard: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (purity ≥ 99.5%).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation and Chromatographic Conditions
The method was developed on an Agilent 1260 Infinity II LC System equipped with a Diode Array Detector (DAD), but any equivalent HPLC system can be used.
| Parameter | Setting |
| HPLC Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Purified Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min, 50% B; 2-12 min, 50-90% B; 12-13 min, 90% B; 13-13.1 min, 90-50% B; 13.1-18 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 18 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (Approx. 100 µg/mL): Accurately weigh an amount of the sample containing approximately 2.5 mg of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.
Analytical Workflow and Sequence
The following diagram illustrates the standard operational workflow from sample preparation to data reporting.
Caption: Standard Analytical Workflow.
System Suitability
Before any sample analysis, the suitability of the chromatographic system must be verified.[9] This is accomplished by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are based on established USP guidelines.[10][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Precision (%RSD) | Relative Standard Deviation of peak areas for 5 replicate injections must be ≤ 2.0% |
| Theoretical Plates (N) | ≥ 2000 |
Failure to meet these criteria indicates a problem with the system (e.g., column degradation, pump issues, leaks) that must be resolved before proceeding with the analysis.[12]
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13] The validation ensures the method is reliable, accurate, and precise.
Validation Parameters and Summary of Results
| Parameter | Procedure | Acceptance Criteria | Result (Hypothetical) |
| Specificity | Inject diluent, placebo (if applicable), and standard. | No interference at the retention time of the analyte. | Pass |
| Linearity | Analyze 5 concentrations (e.g., 25, 50, 100, 150, 200 µg/mL). | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy | Spike analysis at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | - Repeatability: 6 preparations at 100% concentration.- Intermediate: Repeatability on a different day by a different analyst. | %RSD ≤ 2.0% | Repeatability RSD = 0.8%Intermediate RSD = 1.1% |
| Range | Confirmed by linearity and accuracy data. | Method provides acceptable linearity, accuracy, and precision within this range. | 25 - 200 µg/mL |
| Robustness | Vary flow rate (±0.1 mL/min) and column temp (±2°C). | System suitability parameters remain within limits. | Pass |
Conclusion
The reversed-phase HPLC method described here is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. The detailed protocol, system suitability criteria, and validation results provide a comprehensive framework for its implementation in a regulated laboratory setting. This application note serves as an authoritative guide for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
References
-
MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
LCGC. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]
-
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]
-
Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]
-
LCGC. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Available at: [Link]
-
International Labmate. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
R Discovery. (1981, June 1). Fluorinated lignands in HPLC. Available at: [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available at: [Link]
-
Oxford Academic. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Available at: [Link]
-
Phenomenex. HPLC Column Selection Guide. Available at: [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available at: [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
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derivatization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate for bioassays
Application Note: Derivatization Strategies for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Advanced Bioassays
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a highly functionalized, sterically defined fluorinated aromatic building block [1]. In medicinal chemistry and chemical biology, converting such biologically inert precursors into active probes, PROTACs, or LC-MS/MS quantifiable metabolites requires precise derivatization.
As a Senior Application Scientist, I emphasize that successful derivatization of this scaffold hinges on understanding the causality of its substituents :
-
C1 Methyl Ester: Provides a stable, unreactive handle that must be saponified to a free carboxylic acid prior to amide coupling (e.g., attaching fluorophores).
-
C2/C3 Fluorines: Strongly withdraw electron density, lowering the pKa of adjacent groups and increasing metabolic stability. However, they are susceptible to nucleophilic aromatic substitution (SNAr) if harsh nucleophilic bases are used at elevated temperatures.
-
C5 Methoxy Group: Acts as a hydrogen-bond acceptor but can be selectively cleaved to yield a nucleophilic phenol, providing an ideal anchor for PEG-linker alkylation in PROTAC synthesis.
-
C4 Methyl Group: Provides steric shielding, which dictates the kinetics of reactions occurring at the C3 and C5 positions.
Experimental Workflows & Self-Validating Protocols
The following protocols detail the divergent derivatization of the parent molecule into three distinct bioassay-ready formats. Every protocol is designed as a self-validating system , embedding analytical checkpoints to ensure reaction fidelity.
Protocol I: Saponification & Amide Conjugation (Fluorescent Probe Synthesis)
Objective: Convert the methyl ester to a free acid, followed by coupling to an amine-functionalized fluorophore (e.g., FITC-PEG-NH2) for target engagement bioassays. Causality: Lithium hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) because the Li+ cation coordinates the carbonyl oxygen, accelerating ester hydrolysis under milder conditions. This prevents unwanted SNAr defluorination at the C2/C3 positions.
-
Hydrolysis: Dissolve 1.0 eq of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in a 3:1 mixture of THF/H2O.
-
Base Addition: Add 1.5 eq of LiOH·H2O. Stir at room temperature (22°C) for 4 hours.
-
Self-Validation Checkpoint (LC-MS): Sample 5 µL, dilute in MeCN, and inject. The reaction is complete when the parent mass (
217.06 ) is fully consumed and the free acid plateau is reached ( 203.05 ). If the parent remains, add 0.5 eq LiOH; do not heat. -
Workup: Acidify with 1M HCl to pH 3, extract with EtOAc, dry over Na2SO4, and concentrate.
-
Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 10 minutes to form the active ester, then add 1.0 eq of the amine-fluorophore.
-
Final Validation: Confirm product formation via LC-MS (target mass depends on the fluorophore) and purify via preparative HPLC.
Protocol II: Selective Demethylation (PROTAC Linker Attachment)
Objective: Cleave the C5 methoxy ether to yield a phenol, creating a nucleophilic handle for attaching a halide-PEG-linker. Causality: Boron tribromide (BBr3) is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. The reaction is kept at -78°C to prevent concurrent cleavage of the methyl ester.
-
Preparation: Dissolve 1.0 eq of the parent compound in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool to -78°C using a dry ice/acetone bath.
-
Cleavage: Dropwise, add 2.0 eq of 1M BBr3 in DCM. Stir for 1 hour at -78°C, then allow warming to 0°C over 2 hours.
-
Self-Validation Checkpoint (LC-MS/MS): Quench a 5 µL aliquot in MeOH. The target phenol shares the exact mass of the free acid (
203.05 ). Crucial differentiation: Perform MS/MS fragmentation. The phenol ester yields a primary fragment of 171.02 (loss of ), whereas the free acid yields 159.06 (loss of ). -
Alkylation: Once verified, react the purified phenol with 1.2 eq of a PROTAC Linker-Halide and 2.0 eq K2CO3 in DMF at 60°C to yield the PROTAC precursor.
Protocol III: Benzoylation for LC-MS/MS Signal Enhancement
Objective: Derivatize the highly polar phenolic acid metabolite for trace quantification in biological matrices. Causality: Small, polar fluorinated metabolites suffer from poor retention on C18 columns and weak electrospray ionization (ESI+). Benzoyl chloride (BzCl) derivatization masks the polar hydroxyl group, shifting the LogP favorably and introducing a highly ionizable moiety [2].
-
Matrix Preparation: Spike the biological sample (e.g., plasma) containing the metabolite with an internal standard.
-
Derivatization: Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5) to 50 µL of the sample. Add 50 µL of 2% (v/v) Benzoyl Chloride in acetonitrile.
-
Self-Validation Checkpoint (Chromatography): Vortex for 1 minute. The reaction is instantaneous. Inject onto a C18 LC-MS/MS system. The successful BzCl derivative will exhibit a significant rightward retention time shift (+2 to 3 minutes) compared to the underivatized metabolite, with a mass shift of +104 Da (
307.07 ).
Quantitative Data Summary
The following table summarizes the analytical metrics required to validate the derivatization workflows.
Table 1: Quantitative Derivatization Outcomes and Analytical Metrics
| Derivative Type | Target Application | Expected Yield | LogP Shift (calc.) | LC-MS | Primary MS/MS Product Ion ( |
| Parent Compound | Building Block | N/A | 2.4 | 217.06 | 185.04 (- |
| Free Acid | Amide Coupling | >95% | 1.8 | 203.05 | 159.06 (- |
| Phenol (Ester) | PROTAC Linker | 85% | 2.1 | 203.05 | 171.02 (- |
| BzCl-Phenol | LC-MS Quantification | >98% | 3.5 | 307.07 | 105.03 (Benzoyl cation) |
Workflow Visualization
Divergent derivatization pathways for bioassay probe generation.
References
-
Lenhart AE, Booth PM, Simcox KM, Ramos BA, Kennedy RT. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A. 2024;1722:464872. Available at:[Link]
The Strategic Utility of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: The Imperative of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and improved binding affinity—are instrumental in transforming promising lead compounds into successful therapeutic agents.[2][3] Fluorinated building blocks, therefore, are not merely synthetic curiosities but essential tools for navigating the complexities of drug development.[1] Among these, Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate stands out as a highly versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those of pharmaceutical interest. This technical guide provides an in-depth exploration of its application, complete with detailed protocols for the synthesis of key heterocyclic systems.
The substitution pattern of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is particularly noteworthy. The vicinal difluoro groups at the 2- and 3-positions create a unique electronic environment, influencing the reactivity of the aromatic ring and the properties of the resulting heterocyclic systems. The methoxy and methyl groups at the 5- and 4-positions, respectively, further modulate the electronic and steric landscape, offering fine-tuned control over subsequent chemical transformations.
Application Notes: A Gateway to Privileged Heterocyclic Scaffolds
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate serves as an excellent starting material for the synthesis of several classes of heterocyclic compounds that are prevalent in medicinal chemistry. Two prominent examples are the quinolones and the benzoxazinones.
Synthesis of Novel Fluoroquinolone Antibiotics
The fluoroquinolone core is a well-established pharmacophore in antibacterial drug discovery. The strategic placement of fluorine atoms on the fused aromatic ring is known to significantly enhance antibacterial potency and spectrum.[4] Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate provides a robust entry point to novel, highly substituted quinolone derivatives. The synthetic strategy hinges on the transformation of the starting ester into a key aniline intermediate, which can then undergo the classical Gould-Jacobs reaction.[5]
The presence of the difluoro, methoxy, and methyl substituents on the resulting quinolone scaffold offers several potential advantages:
-
Modulation of Physicochemical Properties: These substituents can fine-tune the solubility, lipophilicity, and membrane permeability of the final compounds.
-
Enhanced Target Binding: The unique electronic nature of the substituted ring can lead to improved interactions with bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolone antibiotics.
-
Reduced Metabolic Liability: The substituents can block sites of metabolic oxidation, potentially leading to improved pharmacokinetic profiles.
Access to Bioactive Benzoxazinone Derivatives
Benzoxazinones are another class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, and serine protease inhibitory effects.[6] The synthesis of benzoxazinones typically proceeds from anthranilic acid derivatives.[7] Through a multi-step sequence involving nitration and reduction, Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate can be efficiently converted into a substituted anthranilic acid, which is a direct precursor to benzoxazinones.
The resulting fluorinated and substituted benzoxazinones are of significant interest for several reasons:
-
Novel Structure-Activity Relationships (SAR): The unique substitution pattern allows for the exploration of novel SAR, potentially leading to the discovery of compounds with improved potency and selectivity.
-
Potential for CNS Applications: The modulation of lipophilicity by the substituents may enhance blood-brain barrier penetration, opening up possibilities for applications in neuropharmacology.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key aniline intermediate from Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and its subsequent conversion into a quinolone derivative. A protocol for the synthesis of a benzoxazinone precursor is also provided.
Workflow for Quinolone Synthesis
Sources
- 1. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - ePrints Soton [eprints.soton.ac.uk]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. journals.iau.ir [journals.iau.ir]
- 7. scispace.com [scispace.com]
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate as a precursor for agrochemicals
Advanced Application Note: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Agrochemical Synthesis
Executive Summary
Fluorinated benzoic acid derivatives are cornerstone building blocks in the design of modern agrochemicals, particularly high-performance fungicides and insecticides[1][2]. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS 2586126-14-7) [3] represents a highly specialized, multi-functional precursor. The strategic placement of fluorine atoms, combined with methoxy and methyl groups, provides a unique steric and electronic profile that enhances metabolic stability, lipophilicity, and target-site binding affinity in crop protection agents[1][4]. This application note details the physicochemical rationale and self-validating protocols for utilizing this ester in the synthesis of advanced benzamide-class agrochemicals.
Structural Rationale & Physicochemical Profiling
Understanding the causality behind the molecular structure is critical for predicting its behavior in both synthetic workflows and biological systems.
Table 1: Physicochemical Properties of the Precursor
| Property | Value |
| CAS Number | 2586126-14-7[3] |
| Molecular Formula | C₁₀H₁₀F₂O₃[3] |
| Molecular Weight | 216.18 g/mol [3] |
| SMILES | O=C(OC)C1=CC(OC)=C(C)C(F)=C1F[3] |
| Key Functional Groups | Methyl ester, ortho/meta-difluoro, methoxy, methyl[3][5] |
Mechanistic Causality of Substituents:
-
2,3-Difluoro Motif : The introduction of fluorine at the ortho (C2) and meta (C3) positions serves a dual purpose. The ortho-fluorine restricts the rotation of the resulting amide bond in final products (e.g., SDHI fungicides like fluopyram or fluopimomide analogs)[6][7], locking the molecule into a bioactive conformation[2]. The meta-fluorine increases the overall lipophilicity (log P), facilitating penetration through waxy plant cuticles and fungal cell membranes[1].
-
4-Methyl & 5-Methoxy Groups : These bulky, electron-donating groups create a specific steric shield around the aromatic ring. In plant systems, this shielding prevents rapid oxidative degradation by cytochrome P450 enzymes (such as ring demethoxylation), thereby extending the residual activity of the agrochemical in the field[4].
-
Methyl Ester Handle : Acts as a stable protecting group during transport and storage, which can be cleanly saponified to the corresponding benzoic acid for subsequent coupling reactions[5].
Synthetic Workflow: From Precursor to Active Agrochemical
Synthetic divergence of the fluorinated precursor into fungicide and insecticide classes.
Experimental Protocols (Self-Validating Systems)
The following protocols detail the transformation of the methyl ester into a bioactive benzamide, a common pharmacophore in modern fungicides[6][7].
Protocol A: Chemoselective Saponification to the Free Acid
-
Objective : Hydrolyze the methyl ester to 2,3-difluoro-5-methoxy-4-methylbenzoic acid without triggering nucleophilic aromatic substitution (SₙAr) at the fluorinated positions.
-
Causality & Design : Highly fluorinated aromatic rings are highly susceptible to SₙAr. Using sodium hydroxide in methanol (NaOH/MeOH) can lead to the displacement of the highly activated C2 fluorine by methoxide[5]. To prevent this, lithium hydroxide (LiOH) in a biphasic tetrahydrofuran/water (THF/H₂O) system is employed. The softer lithium cation coordinates with the ester carbonyl, accelerating hydrolysis at lower temperatures, while the absence of methoxide eliminates the SₙAr side reaction.
Step-by-Step Methodology:
-
Dissolution : In a 250 mL round-bottom flask, dissolve 10.0 g (46.2 mmol) of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in 80 mL of THF.
-
Reagent Addition : Prepare a solution of 2.2 g (92.4 mmol, 2.0 eq) of LiOH·H₂O in 40 mL of deionized water. Add this dropwise to the THF solution at 0°C to control the initial exotherm.
-
Reaction : Warm the mixture to room temperature (22°C) and stir vigorously for 4 hours.
-
Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The starting material (R_f ~0.6) should completely disappear, replaced by a baseline spot (R_f 0.0) visible under short-wave UV (254 nm).
-
Workup : Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 50 mL of water and wash with 30 mL of diethyl ether to remove non-polar impurities.
-
Precipitation : Cool the aqueous layer to 0°C and acidify dropwise with 2M HCl until the pH reaches exactly 2.0. Causality: A pH of 2.0 ensures complete protonation of the carboxylate, driving the precipitation of the highly crystalline free acid.
-
Isolation : Filter the white precipitate, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C overnight.
Protocol B: Activation and Amidation (Benzamide Formation)
-
Objective : Convert the free acid into a benzamide fungicide analog via an acid chloride intermediate.
-
Causality & Design : Thionyl chloride (SOCl₂) is commonly used for acid chloride formation but can generate harsh HCl byproducts that may cleave the sensitive 5-methoxy ether linkage. Oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF) provides a much milder, highly controlled activation pathway[5], releasing only volatile CO, CO₂, and HCl gases.
Step-by-Step Methodology:
-
Activation : Suspend 5.0 g (24.7 mmol) of the synthesized acid in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 2 drops of anhydrous DMF.
-
Chlorination : Add 3.76 g (29.6 mmol, 1.2 eq) of oxalyl chloride dropwise at 0°C. Self-Validation: The reaction is proceeding correctly if steady gas evolution (bubbling) is observed. Stir for 2 hours at room temperature until gas evolution ceases and the solution becomes homogeneous.
-
Concentration : Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a pale yellow oil.
-
Amidation : Redissolve the acid chloride in 30 mL of anhydrous THF. In a separate flask, prepare a solution of the target agrochemical amine (e.g., a fluorinated alkylamine mimicking the fluopyram side chain[7]) (25.0 mmol) and triethylamine (TEA) (37.0 mmol, 1.5 eq) in 20 mL of THF.
-
Coupling : Add the acid chloride solution dropwise to the amine solution at 0°C. Stir for 3 hours at room temperature.
-
Workup & Purification : Quench with 20 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.
Analytical Validation Data
To ensure the trustworthiness of the synthesized agrochemical precursor and its derivatives, quantitative validation is required. Table 2 summarizes the expected analytical metrics for the intermediate acid and final benzamide.
Table 2: Analytical Validation Metrics for Synthetic Workflows
| Compound | Expected Yield | Purity (HPLC) | Key IR Stretch (cm⁻¹) | ¹H NMR Diagnostic Peaks (CDCl₃) |
| Free Acid | 92 - 95% | > 98.5% | ~1690 (C=O, acid) | 11.5 (br s, 1H, COOH), 3.95 (s, 3H, OCH₃) |
| Acid Chloride | Quantitative | N/A (Reactive) | ~1770 (C=O, chloride) | N/A (Used immediately) |
| Benzamide | 85 - 88% | > 99.0% | ~1650 (C=O, amide) | 6.5 (br s, 1H, NH), shifted aromatic protons |
References
-
[3] ChemScene. "2586126-14-7 | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate". Available at:
-
[5] Ossila. "3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3". Available at:
-
[1] Sparrow Chemical. "Fluorobenzoic Acid Series". Available at:
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[6] PubChem - NIH. "Fluopimomide | C15H8ClF7N2O2 | CID 72734664". Available at:
-
[2] HN Sincere. "CAS 18063-03-1| 2,6-Difluorobenzamide in Fluorinated Agrochemicals". Available at:
-
[4] ACS Publications. "Comparative Detection of Fluorinated Xenobiotics and Their Metabolites through 19F NMR or 14C Label in Plant Cells". Available at:
-
[7] PubChem - NIH. "Fluopyram | C16H11ClF6N2O | CID 11158353". Available at:
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- 7. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure high purity. We will explore common challenges and provide scientifically-grounded solutions in a direct question-and-answer format.
The primary and most direct route to Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is the esterification of its corresponding carboxylic acid, 2,3-difluoro-5-methoxy-4-methylbenzoic acid[1], which is commercially available. Therefore, this guide will focus heavily on optimizing this critical final step, while also addressing potential issues in the synthesis of the carboxylic acid precursor should you need to produce it in-house.
Part 1: Troubleshooting the Esterification of 2,3-difluoro-5-methoxy-4-methylbenzoic acid
The conversion of the carboxylic acid to its methyl ester is the pivotal step. The polysubstituted nature of the aromatic ring presents unique challenges, primarily related to steric hindrance and the electronic effects of the substituents.
Diagram: Synthetic Workflow Overview
Caption: General workflow for the synthesis and purification of the target ester.
Q1: My Fischer-Speier esterification (methanol with acid catalyst) is giving very low yields (<50%). What is the likely cause and how can I improve it?
Answer:
Low yields in Fischer-Speier esterification are almost always due to the unfavorable equilibrium of the reaction.[2] The reaction is reversible, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials. The steric hindrance from the ortho-fluoro and methyl groups can also slow the reaction rate significantly, preventing it from reaching a favorable equilibrium within a standard reflux time.[3]
Troubleshooting Steps:
-
Water Removal: The most critical factor is to actively remove water as it forms.
-
Dean-Stark Trap: While less common for methanol due to its boiling point, a Dean-Stark trap with a suitable azeotroping agent like benzene or toluene can be effective.
-
Drying Agents: Use a large excess of the alcohol (methanol), which acts as both reactant and solvent, to drive the equilibrium forward. You can also include a dehydrating agent like molecular sieves in the reaction flask.
-
-
Catalyst Choice and Loading:
-
Ensure your catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is fresh and anhydrous.
-
Increase the catalyst loading. For hindered substrates, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate.
-
-
Reaction Time and Temperature:
-
Extend the reflux time significantly. Monitor the reaction by TLC or LC-MS until no further conversion is observed. For hindered acids, this could be 24-48 hours.
-
Ensure you are at a true reflux temperature for methanol (approx. 65 °C).
-
Protocol: High-Yield Fischer-Speier Esterification
-
To a round-bottom flask, add 2,3-difluoro-5-methoxy-4-methylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (20-50 eq).
-
Carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise while cooling the flask in an ice bath.[4]
-
Add activated 3Å molecular sieves.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q2: I'm trying a milder Steglich esterification with DCC/DMAP, but I'm getting a significant amount of a white precipitate (N-acylurea byproduct). How can I avoid this?
Answer:
This is a classic problem with sterically hindered carboxylic acids in Steglich-type couplings. The carbodiimide (DCC or EDCI) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In an ideal scenario, this intermediate is quickly attacked by the alcohol (methanol). However, due to steric hindrance around your carboxylic acid, the nucleophilic attack by methanol is slow. This gives the O-acylisourea intermediate time to undergo an irreversible O-to-N acyl transfer, forming the highly stable and often poorly soluble N-acylurea byproduct.[5]
Troubleshooting Steps:
-
Change the Coupling Reagent: Switch from DCC/EDCI to a uronium-based coupling reagent like TBTU or HATU. These reagents react with the carboxylic acid to form a different activated intermediate that is less prone to this side reaction.[6]
-
Optimize Reagent Addition:
-
Pre-activate the carboxylic acid with the coupling reagent and DMAP for a short period (5-10 minutes) before adding the methanol. This can sometimes improve the rate of the desired reaction.
-
Alternatively, add the coupling reagent slowly to a mixture of the acid, alcohol, and DMAP.
-
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Diagram: Competing Pathways in Steglich Esterification
Caption: Competing reaction pathways for the O-acylisourea intermediate.
Part 2: FAQs for Synthesis and Purification
Q: What is the best starting material if I need to synthesize the carboxylic acid precursor?
A: A plausible starting material would be 1,2-difluoro-4-methoxy-3-methylbenzene. From there, you could introduce the carboxyl group via methods like a Vilsmeier-Haack reaction to install a formyl group, followed by oxidation, or through directed ortho-metalation followed by quenching with carbon dioxide.[7][8]
Q: What are the best conditions for oxidizing the corresponding benzaldehyde to the carboxylic acid?
A: Numerous green and efficient methods exist that avoid hazardous heavy metals like chromium.
-
Oxone: A simple and highly efficient protocol uses Oxone as the oxidant in a suitable solvent.[9]
-
Air/Catalyst: N-Hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using air as the sole oxidant, which is an environmentally benign option.[9][10]
-
Hydrogen Peroxide: Catalytic amounts of diphenyl diselenide with hydrogen peroxide can effectively convert benzaldehydes to benzoic acids.[11]
Q: My final product has impurities that are difficult to remove by column chromatography. What could they be?
A: If you used a Fischer-Speier route, a common impurity is the unreacted starting carboxylic acid. A simple wash with a mild base like sodium bicarbonate during workup should remove it.[2] If you are synthesizing the precursor, you may have regioisomers from the carboxylation or formylation step, which can be very difficult to separate from the desired product. Careful optimization of the directing groups and reaction conditions for these steps is crucial.
Q: What are the recommended purification techniques for the final ester?
A:
-
Aqueous Workup: Always begin with a thorough aqueous workup to remove catalysts, unreacted acid (with a base wash), and water-soluble byproducts.[4]
-
Column Chromatography: For high purity, flash column chromatography on silica gel is recommended. A non-polar/polar solvent system like a hexane/ethyl acetate gradient is a good starting point.[4]
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final polishing step to achieve high purity.[4]
Data Summary Table
| Method | Key Reagents | Advantages | Common Issues | Yield Potential |
| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Inexpensive, simple setup | Equilibrium-limited, requires harsh conditions, long reaction times | Moderate to High |
| Steglich | DCC/EDCI, DMAP, Methanol | Mild conditions, room temperature | N-acylurea byproduct with hindered acids, cost of reagents | Low to Good |
| Uronium-based | TBTU/HATU, Base, Methanol | Mild conditions, low byproduct formation, faster than Steglich | Higher cost of reagents | Good to Excellent |
References
- Liao, Y., Aspin, A., & Yang, Z. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances.
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
- de Vries, T., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses.
- Park, J., et al. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society.
- Li, Z., et al. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering.
- Santi, C., et al. (2017). Green Oxidations of Aldehydes to Carboxylic Acids and Esters. Sciforum.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). BenchChem.
- What is the trend of ease of esterification in carboxylic acids? (2018). Quora.
- Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
- 2,3-Difluoro-5-methoxy-4-methylbenzoic acid. (n.d.). ChemScene.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). Journal of Chemical Research.
- Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate. (n.d.). BenchChem.
- Preparation of Methyl Benzoate. (n.d.).
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Technical Support Center: Purification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (MDMMB). As a critical intermediate in various synthetic pathways, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of final products. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering users to troubleshoot effectively and adapt methodologies to their specific needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in a direct question-and-answer format.
Question 1: My initial workup yielded a product with significant impurities. What are the most likely contaminants?
Answer: The impurity profile of crude MDMMB is largely dependent on its synthesis method, which is commonly a Fischer esterification of the parent carboxylic acid, 2,3-difluoro-5-methoxy-4-methylbenzoic acid.[1][2]
Common Impurities Include:
-
Unreacted Starting Material: The most common impurity is the parent carboxylic acid (2,3-difluoro-5-methoxy-4-methylbenzoic acid). Due to the equilibrium nature of Fischer esterification, some starting acid will likely remain.[2]
-
Reagents and Catalysts: Residual acid catalyst (e.g., sulfuric acid) or unreacted alcohol (methanol).
-
Solvent Residues: Traces of solvents used during the reaction or initial extraction.[1]
-
Side-Products: Potential byproducts from minor side reactions, which could include isomeric impurities if the starting materials were not pure.
The first step in any purification is to identify these impurities. A simple aqueous wash with a mild base, like 5% sodium carbonate or sodium bicarbonate solution, can effectively remove the acidic starting material and catalyst.[2][3] However, for high purity, chromatographic or recrystallization methods are necessary.
Question 2: How do I select the most appropriate primary purification method for my crude product?
Answer: The choice between column chromatography and recrystallization depends on the physical state of your crude product, the quantity, and the nature of the impurities. A sequential approach, using chromatography followed by recrystallization, often yields the highest purity.[4]
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a purification strategy.
Question 3: My column chromatography is providing poor separation. How can I improve it?
Answer: Poor separation in silica gel chromatography is typically due to an inappropriate solvent system (eluent) or improper technique. Since esters can be susceptible to hydrolysis on acidic silica gel, it's crucial to use dry solvents and silica and not let the column run for an excessively long time.[3]
Troubleshooting Steps:
-
Optimize the Eluent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound (MDMMB) an Rf value of approximately 0.25-0.35.[5]
-
Starting Point: Begin with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Observation: The more polar carboxylic acid impurity will have a very low Rf (it will "stick" to the baseline), while the less polar ester product will move further up the plate.[3]
-
-
Ensure Proper Column Packing: Air bubbles or channels in the silica gel will lead to poor separation. Pack the column as a slurry to ensure a homogenous stationary phase.
-
Use a Non-Polar Solvent System: MDMMB is a relatively non-polar ester. A solvent system with a low percentage of ethyl acetate in hexane is typically effective.
Table 1: Recommended Eluent Systems for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate, v/v) | Polarity | Expected Observation |
|---|---|---|
| 95:5 | Low | Good for eluting highly non-polar impurities. MDMMB may elute slowly. |
| 90:10 | Low-Medium | Often a good starting point for eluting the target ester. |
| 80:20 | Medium | May elute the ester too quickly, causing co-elution with less polar impurities. |
Step-by-Step Protocol: Flash Column Chromatography
-
Preparation: Dry the crude product and dissolve it in a minimal amount of dichloromethane or the eluent mixture.
-
Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.[5]
-
Loading: Carefully load the dissolved crude product onto the top of the silica bed.
-
Elution: Begin eluting with the solvent system, collecting fractions. You can gradually increase the polarity of the eluent (gradient elution) to speed up the process after your target compound has eluted.[6]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Question 4: I am struggling to induce crystallization of my purified product. What should I do?
Answer: Recrystallization is a powerful technique for achieving high purity, but it relies on finding a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][]
Troubleshooting Steps:
-
Solvent Screening: The key is selecting the right solvent.[9] Test small amounts of your product in various solvents.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Properties | Suitability for MDMMB |
|---|---|---|
| Hexane / Heptane | Non-polar | Good potential. MDMMB may have low solubility even when hot, making it a good anti-solvent. |
| Isopropanol / Ethanol | Polar Protic | May be too good a solvent unless used in a solvent/anti-solvent pair. |
| Ethyl Acetate | Medium Polarity | Possible, but often esters are highly soluble.[10] |
| Toluene | Aromatic | Good for dissolving aromatic compounds, could be a primary solvent. |
| Water | Highly Polar | Unlikely to dissolve the ester. Can be used as an anti-solvent. |
-
Use a Solvent/Anti-Solvent System: If no single solvent works, use a solvent pair.
-
Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in) at an elevated temperature.
-
Slowly add a "bad" or "anti-solvent" (one it's poorly soluble in) dropwise until the solution becomes cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.[4]
-
-
Induce Crystallization: If crystals do not form upon cooling:
-
Scratch: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.
-
Seed: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystal growth.
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease solubility.
-
Question 5: How can I definitively confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential for unambiguous confirmation of purity and structure.[1]
Table 3: Analytical Techniques for Purity and Identity Confirmation
| Technique | Purpose | Expected Result for Pure MDMMB |
|---|---|---|
| ¹H NMR | Structural confirmation and detection of proton-containing impurities.[11] | Expect distinct signals for the aromatic proton, the two methoxy groups (ester and ether), and the methyl group, with correct integration ratios. Absence of a broad carboxylic acid proton peak (~10-12 ppm) indicates removal of starting material. |
| ¹³C NMR | Confirms the carbon skeleton and presence of functional groups. | Expect a signal for the ester carbonyl carbon (~165-170 ppm) and the correct number of aromatic and aliphatic carbon signals.[12] |
| HPLC | Quantitative purity assessment.[13] | A single sharp peak on a reverse-phase C18 column indicates high purity. The mobile phase could be a mixture of methanol or acetonitrile and water.[14] |
| GC-MS | Assesses purity and confirms molecular weight.[15] | A single peak in the chromatogram. The mass spectrum should show the molecular ion peak (m/z = 216.18) and characteristic fragmentation patterns.[16] |
| Melting Point | Purity indicator for solids. | A sharp, narrow melting point range indicates high purity. Impurities typically broaden and depress the melting point. |
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for pure Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate?
A: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[17][18] Storage at 2-8°C is often recommended for long-term stability.[17]
Q: What is the expected physical appearance of the pure compound?
A: While the parent carboxylic acid is a solid, methyl esters of aromatic acids can be low-melting solids or oils at room temperature. Pure MDMMB is expected to be a white to off-white solid or a colorless oil.
Q: What are the primary safety precautions to observe when handling this compound?
A: As with any laboratory chemical, standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[19] While specific toxicity data for MDMMB is limited, related fluorinated and benzoate compounds warrant careful handling to avoid skin/eye contact and inhalation. Always consult the material safety data sheet (MSDS) if available.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography.
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methoxy-4-methylbenzoic acid. Retrieved from [Link]
- BenchChem. (n.d.). Purity Confirmation of Synthesized Methyl 2-ethyl-3-methoxybenzoate: A Comparative Guide.
-
Shimadzu. (n.d.). Application Note: Simultaneous Analysis of Hazardous Air Pollutants and Photochemical Ozone Precursors by GC/MS/MS. Retrieved from [Link]
-
PubMed. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzoic acid, 2-fluoro-, ethyl ester. Retrieved from [Link]
-
University of South Alabama. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
- International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectral Data of Methyl 4-hydroxy-3,5-dimethylbenzoate.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude 2-Methoxy-5-(4-methylphenyl)phenol.
- BenchChem. (n.d.). Application Note: Gas Chromatography Analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
-
SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (1995). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
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- 6. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
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Technical Guide: Managing Side Reactions in the Synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Executive Summary & Strategic Context
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) is a highly specialized intermediate, frequently utilized in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural complexity—specifically the dense substitution pattern (penta-substituted benzene ring)—presents unique synthetic challenges.
The primary difficulty lies in introducing the methoxy group at the C-5 position while preserving the delicate C-2/C-3 difluoro motif and the C-4 methyl group. Unlike simpler benzoates, where nucleophilic aromatic substitution (SNAr) is straightforward, this scaffold is prone to regiochemical scrambling and hydrodefluorination .
This guide provides a technical deep-dive into the two dominant synthetic strategies and their associated failure modes, offering actionable troubleshooting protocols to ensure high purity and yield.
Synthesis Pathways & Critical Failure Points
To effectively troubleshoot, we must first define the synthetic route being employed. The two most common pathways exhibit distinct side-reaction profiles.
Route A: The "Nitration-Reduction-Diazo" Sequence (High Fidelity)
-
Strategy: Start with 2,3-difluoro-4-methylbenzoic acid → Nitration (C-5) → Reduction (NH₂) → Diazotization/Methoxylation.
-
Pros: Excellent regiocontrol; avoids SNAr ambiguity.
-
Cons: Multi-step; high risk of hydrodefluorination during reduction.
Route B: The "Direct SNAr" Approach (High Risk)[1]
-
Strategy: Start with Methyl 2,3,5-trifluoro-4-methylbenzoate → Treat with NaOMe.
-
Pros: Short, convergent.
-
Cons: Severe Regioselectivity Issues. The C-2 fluorine is often more reactive than the desired C-5 fluorine due to ortho-activation by the ester, leading to the wrong isomer (Methyl 2-methoxy-3,5-difluoro-4-methylbenzoate).
Deep Dive: Side Reactions & Troubleshooting
Issue 1: Hydrodefluorination (Route A)
Context: During the reduction of the nitro group (2,3-difluoro-4-methyl-5-nitrobenzoate) to the aniline, catalytic hydrogenation (H₂/Pd-C) is the standard method. The Problem: Fluorine atoms on aromatic rings are susceptible to hydrogenolysis, especially when activated by electron-withdrawing groups or located ortho/para to the reaction site. Manifestation: Appearance of "des-fluoro" impurities (monofluoro analogues) in LC-MS (M-18 peaks).
| Root Cause | Mechanism | Corrective Action |
| Catalyst Over-Activity | Pd inserts into the C-F bond, facilitating reductive elimination of HF. | Switch Catalyst: Use Pt/C (Sulfided) or Fe/NH₄Cl (chemical reduction) instead of Pd/C. Platinum is less prone to C-F insertion. |
| High Temperature/Pressure | Increases kinetic energy, overcoming the activation barrier for C-F cleavage. | Mild Conditions: Limit temp to <30°C and H₂ pressure to 1-2 bar. |
| Basic Conditions | Bases (often added to neutralize HF) can promote elimination. | Buffer Control: Maintain neutral pH. Avoid strong bases during hydrogenation. |
Issue 2: Regiochemical Scrambling (Route B)
Context: Attempting to introduce the methoxy group via SNAr on a trifluoro-precursor. The Problem: The ester group activates the ortho-fluorine (C-2) significantly more than the meta-fluorine (C-5) . Manifestation: The major product is the 2-methoxy isomer, which is difficult to separate from the desired 5-methoxy product.
-
Diagnostic: 19F NMR is critical here. The 2-methoxy isomer will show a distinct shift change for the remaining fluorine compared to the 5-methoxy product.
-
Solution: This route is generally not recommended for high-purity synthesis unless using a specific directing group or protecting the C-2/C-3 positions. If you must use SNAr, consider using the carboxylic acid (not ester) as the substrate. The carboxylate anion (COO⁻) is electron-donating and sterically bulky, which may deactivate the ortho-position (C-2) and favor attack at C-5, though yields will be lower.
Issue 3: Sandmeyer/Diazo Decomposition (Route A)
Context: Converting the 5-amino intermediate to the 5-methoxy target via diazonium salt. The Problem: The diazonium intermediate is unstable. Side Reactions:
-
Phenol Formation: Reaction with water instead of methanol (hydrolysis).
-
Reduction (Dediazoniation): Loss of the nitrogen to form C-H (yielding 2,3-difluoro-4-methylbenzoate).
-
Azo Coupling: Reaction of the diazonium salt with the unreacted aniline to form azo dyes (tars).
Troubleshooting Protocol:
-
Anhydrous Conditions: If methoxy is the goal, ensure the diazotization solvent (MeOH) is dry. Use H₂SO₄/MeOH or alkyl nitrites (t-BuONO) instead of aqueous NaNO₂/HCl.
-
Temperature Control: Keep the diazonium generation step at -5°C to 0°C.
-
Rate of Addition: Add the diazonium salt slowly to the hot methanol solution to favor the substitution over coupling.
Visualizing the Reaction Network
The following diagram maps the critical pathways and branching points for side reactions.
Figure 1: Reaction network for the Nitration-Reduction-Diazo pathway, highlighting critical divergence points where impurities are generated.
Frequently Asked Questions (FAQ)
Q: Can I use dimethyl sulfate (DMS) for the final methylation step? A: Yes, DMS is effective for converting the 5-hydroxy or 5-amino-benzoic acid to the methyl ester/ether. However, ensure you use a weak base like K₂CO₃ in acetone or DMF. Strong bases (NaOH) can cause hydrolysis of the newly formed ester or promote nucleophilic attack on the fluorine atoms (SNAr side reaction).
Q: Why am I seeing a mass of M+14 in my LC-MS during the reduction step? A: This is likely C-methylation or an artifact of the solvent, but more commonly, it might be a misinterpretation of an impurity. If you see M-18 (loss of F, gain of H) or M-20 (loss of HF), that is hydrodefluorination. If you see M+14, check if you are using methanol as a solvent with an acid catalyst—you might be forming the methyl ester in situ if it wasn't already esterified.
Q: My SNAr reaction on the trifluoro-ester yields a 60:40 mixture of isomers. Can I separate them? A: Isomers of polyfluorinated benzoates often have very similar polarities, making silica chromatography difficult. Recrystallization is often more effective. Try non-polar solvents like Hexane/Ethyl Acetate or Heptane/Toluene. The symmetric nature of some impurities might lead to different crystal packing. However, optimizing the reaction to avoid the isomer (Route A) is far superior to trying to separate it.
References
-
Synthesis of Fluoroquinolone Intermediates
-
Zhang, Z., et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2020.
- Context: Describes the "Nitration-Reduction-Diazo" workflow for similar polyfluorinated benzoic acids, establishing the industry standard for regiocontrol.
-
-
Nucleophilic Aromatic Substitution (SNAr)
-
"Nucleophilic Aromatic Substitution of Polyfluoroarene." PMC - NCBI, 2021.
- Context: Details the activation effects of ester groups on ortho- vs meta-fluorine atoms, explaining the failure mechanism of Route B.
-
-
Moxifloxacin Impurity Synthesis
-
"An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid." Journal of Chemical Research, 2017.[1]
- Context: Validates the multi-step nitration pathway for introducing methoxy groups at the 5-position of 2,4-difluorobenzo
-
-
Compound Data
Sources
stability of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate under acidic conditions
Welcome to the technical support guide for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. This resource is designed for researchers, chemists, and formulation scientists to provide in-depth answers and practical guidance on the stability of this compound, particularly under acidic conditions. The following question-and-answer section addresses common challenges and offers experimentally-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in acidic media?
A1: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is expected to be relatively stable to acid-catalyzed hydrolysis compared to simpler, non-fluorinated benzoate esters. The stability arises from the complex electronic effects of the substituents on the aromatic ring.
The primary degradation pathway under acidic conditions is the hydrolysis of the methyl ester to form 2,3-difluoro-5-methoxy-4-methylbenzoic acid and methanol.[1][2] This reaction is initiated by the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4][5]
The substituents on the benzene ring modulate the rate of this reaction:
-
Electron-Withdrawing Groups (EWGs): The two fluorine atoms at the ortho (C2) and meta (C3) positions are strong EWGs. EWGs decrease the electron density on the carbonyl group, making the initial, rate-determining protonation step less favorable. This effect generally slows down the rate of acid-catalyzed hydrolysis.
-
Electron-Donating Groups (EDGs): The methyl group (C4, para) and methoxy group (C5, meta) are EDGs. EDGs increase electron density, which would typically make protonation easier and accelerate hydrolysis.[6]
In this specific molecule, the powerful deactivating effect of the two fluoro groups, especially the ortho-fluoro group, is predicted to dominate, thereby imparting a higher degree of stability against acid-catalyzed degradation than one might observe in an unsubstituted or solely EDG-substituted benzoate.
Q2: What are the expected degradation products under acidic conditions?
A2: The principal degradation products resulting from acid-catalyzed hydrolysis are:
-
2,3-Difluoro-5-methoxy-4-methylbenzoic acid
-
Methanol
The reaction is a reversible equilibrium, as shown below.[1][2] In the presence of a large excess of water, the equilibrium will be driven towards the formation of the carboxylic acid and alcohol.
Figure 1: Acid-catalyzed hydrolysis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
Q3: Which analytical methods are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of aromatic esters like this one.[7][8] This technique allows for the separation and quantification of the parent compound from its potential degradation products.
Key advantages of using HPLC include:
-
High Precision and Sensitivity: Capable of detecting low levels of the parent compound and its degradants.[8]
-
Specificity: A well-developed method can resolve the parent peak from the carboxylic acid degradant and other impurities.
-
Versatility: The method can be adapted for various sample matrices.[8]
Other techniques such as 1H NMR spectroscopy can also be used to monitor hydrolysis rates by observing the disappearance of the methyl ester signal and the appearance of the methanol signal.[9] However, HPLC is generally preferred in quality control and formal stability studies for its quantitative accuracy and robustness.
Q4: How do I perform a forced degradation study to assess stability under acidic conditions?
A4: A forced degradation (or stress testing) study is essential to understand degradation pathways and establish that your analytical method is "stability-indicating."[10][11][12] The goal is to achieve a modest amount of degradation (typically 5-20%) to ensure that degradation products can be reliably detected and resolved.[11][13][14]
Below is a general protocol for an acid-stress study.
Objective: To evaluate the stability of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate under acidic conditions and confirm the specificity of the analytical method.
Materials:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M (for neutralization)
-
Volumetric flasks, pipettes, and HPLC vials
Experimental Protocol: Acid Hydrolysis Study
| Step | Procedure | Rationale & Key Considerations |
| 1 | Sample Preparation | Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like ACN or methanol. |
| 2 | Stress Conditions | For a preliminary study, set up parallel experiments: • Condition A (Mild): Dilute the stock solution with 0.1 M HCl. • Condition B (Forced): Dilute the stock solution with 1.0 M HCl. Incubate the solutions at a controlled temperature (e.g., 60°C).[13] |
| 3 | Time-Point Sampling | Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the aliquot with an equimolar amount of NaOH to stop the degradation reaction.[13] |
| 4 | Control Samples | Prepare two control samples: • Unstressed Control: Compound in solvent/water, stored at room temperature. • Blank Control: Acidic solution without the compound, subjected to the same stress conditions. |
| 5 | HPLC Analysis | Analyze all samples (stressed, controls, and blank) using a validated, stability-indicating HPLC method. (See Q5 for a recommended method). |
| 6 | Data Analysis | • Calculate the percentage of the parent compound remaining at each time point. • Identify and quantify the primary degradation product (the carboxylic acid). • Perform a mass balance calculation to ensure all major components are accounted for. |
Q5: Can you provide a starting HPLC method for a stability study?
A5: Certainly. The following reversed-phase HPLC method serves as an excellent starting point for separating Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate from its carboxylic acid degradant. Method optimization may be required based on your specific instrumentation and sample matrix.
| HPLC Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[8][15] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile (ACN) |
| Gradient | 0-15 min: 40% B to 80% B 15-17 min: 80% B 17-18 min: 80% B to 40% B 18-25 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[15] |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Elution | The methyl ester (parent) is more non-polar and will have a longer retention time than the more polar carboxylic acid degradation product. |
Visualization of Key Processes
Mechanism of Acid-Catalyzed Ester Hydrolysis
The following diagram illustrates the step-by-step chemical mechanism for the acid-catalyzed hydrolysis of the ester.
Caption: Troubleshooting workflow for stability studies.
References
-
Bauerová, I., & Ludwig, M. (2001). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 66(5), 770-778. Available from: [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Available from: [Link]
-
Mouton, C., et al. (2004). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Biocatalysis and Biotransformation, 22(1), 1-7. Available from: [Link]
-
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. Available from: [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2007). ResearchGate. Available from: [Link]
-
Mike, J. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). Substituent Effects on Acidity. Available from: [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available from: [Link]
-
Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Available from: [Link]
-
Leah4sci. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters (II). Available from: [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 85-92. Available from: [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). University of Wisconsin-Eau Claire. Available from: [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Research Journals. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Available from: [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Pyka, A., & Sniady, A. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of Chromatography A, 888(1-2), 31-37. Available from: [Link]
-
SIELC Technologies. (2018, February 16). Separation of Sodium benzoate on Newcrom R1 HPLC column. Available from: [Link]
-
Kılıç, M., & Can, N. Ö. (2021). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey. Accreditation and Quality Assurance, 26, 33-44. Available from: [Link]
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Available from: [Link]
-
Kamberi, M., & Tsutsumi, K. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Khade, V., & Mirgane, S. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace. Available from: [Link]
-
Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate. (n.d.). University of Northern British Columbia. Available from: [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.msudenver.edu [sites.msudenver.edu]
- 7. journals.co.za [journals.co.za]
- 8. njlabs.com [njlabs.com]
- 9. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
degradation pathways of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Welcome to the Technical Support Center for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) . As a Senior Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with field-proven insights into the stability and degradation pathways of this highly functionalized fluoroaromatic building block.
Rather than simply listing what goes wrong, this guide explains the chemical causality behind degradation and provides self-validating protocols to ensure your experimental data is robust and reproducible.
Core Degradation Pathways (FAQs)
Q1: Why does this compound degrade rapidly during standard alkaline workups? A: The primary degradation risk for this molecule is base-promoted ester hydrolysis. The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. When the carbonyl reforms, the methoxide ion is expelled as a leaving group, yielding 2,3-difluoro-5-methoxy-4-methylbenzoic acid [1]. Because this reaction bypasses the need for prior protonation (unlike acid-catalyzed hydrolysis), it proceeds rapidly even at room temperature.
Q2: Is the methoxy group stable under acidic cross-coupling conditions? A: It depends on the nature of the acid. While stable to dilute aqueous acids, the methoxy ether is highly susceptible to cleavage by strong Lewis acids (e.g., AlCl₃, BBr₃) or strong hydrohalic acids (e.g., HI, HBr). The mechanism involves the protonation (or Lewis acid coordination) of the ether oxygen, converting it into a superior leaving group. A subsequent Sₙ2 attack by the halide ion on the less hindered methyl group cleaves the ether, yielding a highly polar phenol derivative [2] [4].
Q3: Can the fluorine atoms be cleaved during standard forced degradation? A: No. The arylic C–F bond is exceptionally stable, boasting a bond dissociation energy of approximately 530 kJ/mol—making it one of the strongest single bonds in organic chemistry. Under standard laboratory stress conditions (pH 1-14, mild oxidation, heat), the fluoroaromatic ring remains intact. Defluorination typically requires highly specialized enzymatic pathways (e.g., anaerobic benzoyl-CoA reductases) or extreme thermal conditions (>700°C) [3].
Fig 1. Primary .
Quantitative Degradation Risk Matrix
To assist in experimental planning, the following table summarizes the quantitative kinetics and primary degradation pathways under various standard stress conditions.
| Stress Condition | Primary Degradation Pathway | Relative Kinetics (t₁/₂) | Preventative Measure |
| 0.1M NaOH (RT) | Base-promoted ester hydrolysis | < 2 hours | Use mild bases (e.g., NaHCO₃) for workups. |
| 0.1M HCl (60°C) | Acid-catalyzed ester hydrolysis | ~ 24 hours | Keep pH > 3 during prolonged heating. |
| BBr₃ / CH₂Cl₂ (-78°C) | Methoxy ether cleavage | < 30 minutes | Avoid strong Lewis acids; use Pd-catalyzed strategies. |
| 3% H₂O₂ (RT) | Oxidative degradation (Methyl group) | > 7 Days | Store under inert atmosphere (Argon/N₂). |
| UV Light (254 nm) | Photolytic defluorination (Trace) | > 14 Days | Store in amber vials at 2-8°C. |
Troubleshooting Guide: Identifying Degradation
Issue 1: "My API disappears during aqueous basic workup, but no new peaks appear in the organic phase."
-
Causality: The ester has hydrolyzed into 2,3-difluoro-5-methoxy-4-methylbenzoic acid. Under basic conditions, this forms a highly water-soluble sodium carboxylate salt that remains in the aqueous layer.
-
Solution: Acidify the aqueous layer to pH 2-3 using 1M HCl to protonate the carboxylic acid, rendering it lipophilic, and then back-extract with ethyl acetate.
Issue 2: "During LC-MS analysis, I observe a major impurity with an [M-14] mass shift."
-
Causality: A loss of 14 Da (CH₂) strongly indicates demethylation of the methoxy group, yielding the corresponding phenol. This frequently occurs if the sample was exposed to Lewis acidic reagents or degraded in the MS source due to excessively high desolvation temperatures.
-
Solution: Lower the MS capillary/desolvation temperature. If the peak persists, review your synthetic route for unintended exposure to ether-cleaving agents.
Self-Validating Experimental Protocol: Forced Degradation
A scientifically rigorous protocol must be self-validating. The workflow below utilizes a Mass Balance Check and an Orthogonal Quench to ensure that observed degradation is real and not an artifact of the analytical method.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Causality: MeCN is chosen over Methanol to prevent transesterification artifacts.
-
Stress Application:
-
Acidic: Mix 1 mL stock with 1 mL 0.2M HCl. Heat at 60°C for 24h.
-
Basic: Mix 1 mL stock with 1 mL 0.2M NaOH. Stir at RT for 2h.
-
Oxidative: Mix 1 mL stock with 1 mL 6% H₂O₂. Stir at RT for 24h.
-
-
Orthogonal Quenching (Self-Validation Step A): Immediately neutralize the acidic/basic samples with equivalent molarities of base/acid. Validation rule: A t=0 control must be quenched immediately to prove the quenching process itself does not cause degradation.
-
LC-MS/MS Analysis (Self-Validation Step B): Inject samples using a gradient reverse-phase method. Validation rule (Mass Balance): The molar sum of the remaining parent compound and all quantified degradation products must equal 100% ± 5% of the initial concentration. A failure here indicates volatile loss or irreversible column binding.
Fig 2. Self-validating forced degradation experimental workflow.
References
-
What is the mechanism for the basic hydrolysis of methyl benzoate? Source: Study.com URL:[Link]
-
18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL:[Link]
-
ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen Source: mBio - ASM Journals URL:[Link]
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation Source: PMC - National Institutes of Health (NIH) URL:[Link]
Technical Support Center: Purification & Troubleshooting for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Welcome to the Technical Support Center for highly substituted fluorinated aromatic building blocks. The purification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: 2586126-14-7) presents unique challenges due to its dense substitution pattern. The presence of multiple electron-withdrawing fluorine atoms significantly alters the electronic landscape of the molecule, shifting the pKa of precursor impurities and minimizing the physicochemical differences between regioisomers.
This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies and mechanistic causality to help you isolate >99.5% pure product for downstream pharmaceutical applications.
Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the physicochemical properties of the target compound versus its common synthetic impurities. The table below summarizes the quantitative data used to drive our purification logic.
| Impurity Class | Target Impurity | Origin | Quantitative Indicator | Removal Strategy |
| Unreacted Acid | 2,3-difluoro-5-methoxy-4-methylbenzoic acid | Incomplete esterification | pKa ~3.2–3.5 | Extraction at pH 8.0–8.5 (NaHCO₃) |
| Demethylated Phenol | Methyl 2,3-difluoro-5-hydroxy-4-methylbenzoate | Cleavage of methoxy group | pKa ~7.5–8.0 | Extraction at pH >12.0 (NaOH) |
| Monofluoro | Methyl 3-fluoro-5-methoxy-4-methylbenzoate | Incomplete fluorination | ΔRf ≈ +0.05 (Hexane/EtOAc) | Normal-phase chromatography |
| Regioisomers | Methyl 2,4-difluoro-5-methoxy-3-methylbenzoate | Misdirected substitution | ΔBoiling Point < 5 °C | Recrystallization (Hexane/IPA) |
Purification Decision Workflow
Use the following decision tree to determine the most efficient sequence of purification protocols based on your LC-MS and TLC analytical data.
Fig 1: Decision tree for the purification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
Troubleshooting & FAQs
Q: Why does the carboxylic acid precursor persist in the organic layer after a standard water wash? A: Causality: Fluorinated benzoic acids have significantly lower pKa values (~3.2–3.5) compared to unsubstituted benzoic acid (pKa 4.2) due to the strong electron-withdrawing inductive effect of the fluorine atoms [1]. Despite being highly acidic, the dense lipophilic core (methyl and methoxy groups) keeps the protonated acid partitioned in the organic layer (e.g., ethyl acetate) during a neutral water wash. You must actively deprotonate it using a mild base like 5% NaHCO₃ to force it into the aqueous phase as a water-soluble sodium salt.
Q: I am detecting a phenolic impurity (loss of the methoxy group). Will NaHCO₃ remove it? A: Causality: No. The pKa of fluorinated phenols typically ranges from 7.5 to 8.5 [2]. A mild base like NaHCO₃ (which buffers at pH ~8.3) is insufficient to fully deprotonate the phenol and drive it into the aqueous phase. You must use a stronger base, such as 0.5 M NaOH (pH >12), to form the phenoxide ion. Caution: Prolonged exposure to NaOH must be avoided to prevent the base-catalyzed hydrolysis of your target methyl ester.
Q: How do I separate the monofluoro impurity from the difluoro product? A: Causality: Monofluoro and difluoro methylbenzoates are both neutral and highly lipophilic, making liquid-liquid extraction entirely ineffective. However, the difference in fluorine substitution slightly alters the molecule's dipole moment and its ability to act as a hydrogen-bond acceptor with the silanol groups on the silica gel [3]. Use normal-phase silica gel chromatography with a highly non-polar, shallow gradient (e.g., Hexane/Ethyl Acetate 98:2 to 95:5). The difluoro product typically elutes slightly faster due to the reduced basicity of the aromatic ring.
Q: What is the best solvent system for final recrystallization to achieve >99.5% purity? A: Causality: For highly substituted fluorinated aromatic esters, a binary solvent system utilizing a non-polar anti-solvent and a polar protic solvent works best. A mixture of Hexanes and Isopropanol (IPA) is highly effective [3]. The ester is highly soluble in IPA at elevated temperatures but insoluble in hexanes. Cooling the mixture slowly allows the target compound to form a stable crystalline lattice, excluding structurally similar regioisomers that disrupt the packing geometry.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Optimized Acid-Base Extraction
Objective: Complete removal of unreacted acids and demethylated phenols.
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Acid Removal: Wash the organic layer with 3 volumes of 5% aqueous NaHCO₃.
-
Validation Step: Test the pH of the aqueous wash. It must remain >8.0. If it drops below 8.0, the buffer capacity is exhausted; repeat the wash.
-
-
Phenol Removal: Wash the organic layer with 2 volumes of ice-cold 0.5 M NaOH. Limit contact time to <3 minutes to prevent ester hydrolysis.
-
Neutralization: Immediately wash the organic layer with saturated brine (NaCl) until the aqueous wash returns to pH ~7.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation Step: Analyze a drop of the concentrated organic layer via TLC (Hexane:EtOAc 8:2). Confirm the complete disappearance of the baseline spot (acid/phenol).
-
Protocol B: Flash Column Chromatography
Objective: Separation of neutral monofluoro and regioisomeric impurities.
-
Column Preparation: Pack a column with high-purity silica gel (230-400 mesh) using Hexane as the solvent. Use a silica-to-crude mass ratio of 50:1.
-
Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it evenly to the top of the column.
-
Elution: Run a shallow gradient starting at 100% Hexane, slowly increasing to Hexane:Ethyl Acetate (95:5).
-
Fraction Collection: Collect small fractions (e.g., 20 mL). The target difluoro ester will elute closely followed by the monofluoro impurity.
-
Validation Step: Pool the fractions containing the target spot and analyze via LC-MS. The target mass should be[M+H]⁺ 217.06. Ensure there is no detection of the M-18 Da peak (monofluoro impurity).
-
Protocol C: Final Polish via Recrystallization
Objective: Achieve >99.5% purity for biological assays or scale-up.
-
Dissolution: Place the chromatographed product in a round-bottom flask. Add a minimal amount of Isopropanol (IPA) and heat to 60 °C until the solid completely dissolves.
-
Anti-Solvent Addition: Slowly add Hexane dropwise while maintaining the temperature at 60 °C until the solution becomes faintly turbid. Add one drop of IPA to clear the turbidity.
-
Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0 °C) for 1 hour.
-
Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold Hexane. Dry under a high vacuum for 12 hours.
-
Validation Step: Determine the melting point of the dried crystals. A sharp melting point range (<1.5 °C variation) confirms high crystalline purity and the successful exclusion of regioisomers.
-
References
-
Title: Phytoremediation of fluorinated pollutants by duckweed Source: ASABE Technical Library URL: [Link]
-
Title: Enthalpy (ΔH) and Entropy (ΔS) for π-Stacking Interactions in Near-Sandwich Configurations: Relative Importance of Electrostatic, Dispersive, and Charge-Transfer Effects Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
optimizing reaction conditions for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Executive Summary
This guide addresses the synthesis and optimization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS: N/A for specific isomer, analogous to 773874-06-9 series).[1] This molecule features a polysubstituted benzene ring where steric crowding (ortho-methyl/fluoro groups) and electronic deactivation (fluorine atoms) present specific synthetic challenges.[1]
This technical guide focuses on the two most critical workflows requested by our user base:
-
The Final Step: Esterification of the corresponding benzoic acid.[2]
-
The Precursor Step: O-Methylation of the phenol intermediate (Methyl 2,3-difluoro-5-hydroxy-4-methylbenzoate).[1]
Module 1: Esterification Protocols (Acid Ester)
Context: The presence of the 2-fluoro and 4-methyl groups creates a "steric gate" around the carboxylic acid, while the electron-withdrawing fluorine atoms deactivate the ring.[1] Standard Fischer esterification often stalls at 60-70% conversion due to equilibrium limitations.[1]
Protocol A: The Acyl Chloride Method (Recommended for High Yield)
Best for: Small-to-medium scale (<100g), ensuring 99% conversion.[1]
Step-by-Step Methodology:
-
Activation: Suspend 2,3-difluoro-5-methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous Toluene or DCM (5 vol).
-
Catalysis: Add catalytic DMF (0.05 equiv). Critical: Do not omit; this forms the Vilsmeier-Haack intermediate which accelerates reaction.[1]
-
Chlorination: Add Thionyl Chloride (
, 1.5 equiv) dropwise at 0°C. -
Reflux: Heat to reflux (75-80°C) for 2 hours until gas evolution ceases.
-
Evaporation: Concentrate in vacuo to remove excess
(co-evaporate with toluene twice). -
Esterification: Dissolve residue in anhydrous DCM. Add Methanol (5.0 equiv) and Pyridine (1.1 equiv) at 0°C. Stir for 1 hour.
Troubleshooting Table: Acyl Chloride Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is oven-dried.[1] Use a |
| Dark Color | Polymerization or Decomposition | Maintain temperature below 80°C. The methoxy group can be sensitive to harsh Lewis acids; ensure DMF is only catalytic. |
| Residual Acid | Incomplete Activation | Check |
Protocol B: Alkyl Halide Esterification (Base-Mediated)
Best for: Late-stage functionalization where acidic conditions must be avoided.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the benzoic acid (1.0 equiv) in DMF (5 vol).
-
Deprotonation: Add
(1.5 equiv) or (1.1 equiv).[1] Stir for 30 min at RT. -
Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise.
-
Reaction: Stir at 40°C for 4-6 hours.
-
Workup: Pour into ice water. The ester often precipitates as a solid (filter it).[1] If oil, extract with EtOAc.
Expert Insight:
"Using Cesium Carbonate (
) instead of Potassium Carbonate can increase the reaction rate by 2-3x due to the 'Cesium Effect' (higher solubility and looser ion pairing in DMF), which is crucial for sterically hindered acids."[1]
Module 2: O-Methylation of the Phenol Precursor
Context: If you are synthesizing the target from Methyl 2,3-difluoro-5-hydroxy-4-methylbenzoate , you must selectively methylate the phenol without hydrolyzing the ester.[1]
Critical Process Parameters (CPPs):
-
Base Strength: Strong bases (NaOH/KOH) will hydrolyze the ester.[1] Use Carbonates.[2][3][4]
-
Solvent: Acetone (mild) or DMF (fast).[1]
Optimized Protocol:
-
Charge: Phenol precursor (1.0 eq), Acetone (10 vol), and
(2.0 eq). -
Reagent: Add Dimethyl Sulfate (DMS, 1.1 eq) or Methyl Iodide (MeI, 1.2 eq).
-
Note: DMS is preferred for scale-up (cheaper, lower pressure); MeI is preferred for lab scale (easier workup).[1]
-
-
Temperature: Reflux (56°C) for 4-8 hours.
-
Monitoring: Monitor by HPLC. Disappearance of the phenol peak is usually distinct.
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision logic for optimizing low yields.
Caption: Decision tree for troubleshooting yield issues based on crude reaction analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use Fischer Esterification (
Q2: I see a "demethylated" impurity during the reaction. What is it?
A: This is likely the hydrolysis of the methoxy ether (forming the phenol). This occurs if you use strong Lewis acids (like
Q3: Which method is better for the 5-methoxy introduction:
Q4: How do I remove the unreacted acid from the final ester?
A: The fluorinated acid is significantly more acidic (
References
-
BenchChem Protocols. "Application Note and Protocol for the Esterification of Substituted Benzoic Acids." BenchChem Technical Library. Link[1]
-
GuideChem FAQ. "Synthesis Method and Stability of 2-Fluoro-4-methylbenzoic acid derivatives." GuideChem Chemical Database. Link
-
ResearchGate Discussions. "Selective O-methylation of polyhydroxybenzoates: Optimization of Base and Solvent." ResearchGate Community Forum. Link
-
Sigma-Aldrich Technical Data. "Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Product Specifications and Handling." Merck/MilliporeSigma. Link
Sources
Technical Support Center: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Experiments
Welcome to the technical support center for experiments involving Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of working with this fluorinated aromatic ester.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate?
A1: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a substituted aromatic ester. Below is a summary of its key properties.[1][2]
| Property | Value |
| Chemical Formula | C₁₀H₁₀F₂O₃ |
| Molecular Weight | 216.18 g/mol |
| CAS Number | 2586126-14-7 |
| Appearance | Typically a solid or oil |
| Storage | Sealed in a dry environment, recommended at 2-8°C |
Q2: What are the primary applications of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in research and drug development?
A2: While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the difluoro and methoxy groups on the benzene ring can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule.[3] Therefore, it is likely utilized as a building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical or material science applications.
Q3: What are the main synthetic routes to prepare Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate?
A3: The most common and direct method for synthesizing Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2,3-difluoro-5-methoxy-4-methylbenzoic acid, with methanol in the presence of an acid catalyst.[4][5] Alternative methods could involve the use of more reactive methylating agents, but these are often harsher and less common for simple methyl esters.
Troubleshooting Guide: Synthesis and Purification
Issue 1: Low or No Product Yield in Esterification Reaction
You've set up your Fischer esterification of 2,3-difluoro-5-methoxy-4-methylbenzoic acid with methanol and an acid catalyst, but after the recommended reaction time, TLC or LC-MS analysis shows a low conversion to the desired methyl ester.
-
Insufficient Catalyst: The Fischer esterification is an equilibrium-driven process that requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[4]
-
Solution: Ensure you are using a catalytic amount of a strong acid. For a typical laboratory-scale reaction, 3-5 mol% of concentrated sulfuric acid relative to the carboxylic acid is a good starting point.
-
-
Presence of Water: Water is a product of the esterification reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[6][7]
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use. If your starting carboxylic acid may contain water, consider drying it in a vacuum oven before the reaction. For larger-scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically.
-
-
Sub-optimal Reaction Temperature and Time: Esterification reactions are typically slow at room temperature and require heating to reach equilibrium in a reasonable timeframe.
-
Solution: Refluxing the reaction mixture is a standard procedure for Fischer esterification.[4] The reaction time can vary, so it is crucial to monitor the reaction progress by TLC or LC-MS until no further consumption of the starting material is observed.
-
-
Deactivation of the Aromatic Ring: The two electron-withdrawing fluorine atoms on the benzene ring can decrease the nucleophilicity of the carbonyl oxygen, making protonation by the acid catalyst less favorable and thus slowing down the reaction.[8]
-
Solution: If you suspect slow reaction kinetics due to the electronic nature of your substrate, you may need to increase the reaction time or consider using a stronger acid catalyst. However, be cautious as harsher conditions can lead to side reactions.
-
Experimental Workflow: Fischer Esterification
Caption: A typical workflow for the synthesis and purification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate via Fischer Esterification.
Issue 2: Presence of Impurities After Work-up
Your crude product, after aqueous work-up, shows multiple spots on TLC or several peaks in the LC-MS, in addition to your desired product.
-
Unreacted Starting Material: The most common "impurity" is the unreacted 2,3-difluoro-5-methoxy-4-methylbenzoic acid.
-
Solution: During the aqueous work-up, washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, making it water-soluble and effectively removing it from the organic layer.[4]
-
-
Side Reactions: Although generally a clean reaction, high temperatures and strong acid catalysts can sometimes lead to side reactions, such as ether cleavage of the methoxy group, though this is less likely under standard esterification conditions.
-
Solution: If you suspect side reactions, try running the reaction at a lower temperature for a longer duration. Also, ensure you are not using an excessive amount of acid catalyst.
-
-
Incomplete Phase Separation During Work-up: If the aqueous and organic layers are not separated cleanly during the work-up, you may carry over water-soluble impurities.
-
Solution: Ensure complete separation of the layers in the separatory funnel. A brine wash (saturated aqueous NaCl solution) can help to break up emulsions and further dry the organic layer.
-
Issue 3: Difficulty with Product Purification
You are having trouble isolating a pure sample of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate by column chromatography.
-
Inappropriate Solvent System for Chromatography: If the polarity of your eluent is too high, your product and any non-polar impurities may co-elute. If it is too low, your product may not move from the baseline.
-
Product Volatility: Some methyl esters can be volatile, leading to loss of product during concentration under high vacuum.
-
Solution: When removing the solvent after column chromatography, use a rotary evaporator with a controlled vacuum and a water bath at a moderate temperature (e.g., 30-40°C). Avoid prolonged exposure to high vacuum.
-
Characterization and Analysis
Once you have a purified product, proper characterization is essential to confirm its identity and purity.
| Analytical Technique | Expected Observations for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate |
| ¹H NMR | Expect to see singlets for the methyl ester protons (~3.9 ppm), the aromatic methoxy protons (~3.9-4.0 ppm), and the methyl group on the ring (~2.2-2.3 ppm). There will also be a singlet for the aromatic proton. Chemical shifts are approximate and will be influenced by the solvent and the electronic environment. |
| ¹³C NMR | Expect to see distinct signals for the ester carbonyl carbon (~165 ppm), the aromatic carbons (with C-F couplings), and the methyl carbons of the ester, methoxy, and ring-substituted methyl groups. |
| ¹⁹F NMR | This is a crucial technique for fluorinated compounds. You should observe two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and potentially to the aromatic proton. |
| Mass Spectrometry (MS) | In the mass spectrum, you should observe the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 216.18. |
| High-Performance Liquid Chromatography (HPLC) | A pure sample should show a single, sharp peak under appropriate chromatographic conditions (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase).[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | As a relatively volatile compound, GC-MS is also a suitable method for purity analysis and identification.[11] |
Logical Flow for Troubleshooting
Caption: A decision-making flowchart for troubleshooting common issues in the synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
References
-
Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10–16. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Methyl 5 ((2,4 Difluorobenzyl) Carbamoyl) 1 (2,2 Dimethoxyethyl) 3 Methoxy 4 Oxo L,4 Dihydropyridine 2 Carboxylate. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Retrieved from [Link]
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
One Part of Chemistry. (2011). Esterification: Methyl benzoate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]
-
Unknown. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]
Sources
- 1. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Scale-Up of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Production
Welcome to the technical support center for the production of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated aromatic compound. The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern drug development, often enhancing pharmacological properties like metabolic stability and binding affinity.[1] However, the journey from small-scale synthesis to large-scale production is frequently laden with challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe scale-up of your production process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate?
A1: While a specific, detailed industrial synthesis for this exact molecule is not widely published, analogous syntheses for fluorinated and methoxylated benzoates provide a strong foundation. A common approach involves a multi-step synthesis starting from a suitably substituted benzene ring. Key transformations often include:
-
Fluorination: Introduction of fluorine atoms onto the aromatic ring can be achieved through various methods, including diazotization of an amino group followed by a Schiemann reaction or a modified version thereof.[2] For difluoro compounds, sequential fluorination or starting with a difluorinated precursor is common.
-
Methoxylation: The methoxy group can be introduced via nucleophilic aromatic substitution on an activated ring or by methylation of a corresponding hydroxy group.
-
Carboxylation and Esterification: The methyl benzoate functionality is typically formed by carboxylation of the aromatic ring followed by esterification with methanol, often under acidic conditions (Fischer esterification).[3]
Q2: What are the main safety concerns when scaling up production?
A2: The use of fluorinating agents is a primary safety concern.[4] Reagents like fluorine gas (F₂), even when diluted, are highly reactive and corrosive.[5][6] Many "F+" equivalent reagents can react violently with oxidizable materials and may be toxic upon inhalation.[4] The generation of hydrogen fluoride (HF) as a byproduct or from the reaction of nucleophilic fluoride sources with acidic protons is also a significant hazard, as HF is acutely toxic and highly corrosive to glass and other materials.[4][6] Therefore, specialized equipment, such as reactors made of compatible materials (e.g., Monel®), and robust safety protocols are essential.[2]
Q3: Why is purification of the final product often challenging?
A3: Purification of fluorinated aromatic compounds can be complicated by several factors. The presence of isomeric impurities, which have very similar physical properties to the desired product, can make separation by distillation or recrystallization difficult.[7] Additionally, residual starting materials or byproducts from side reactions can co-elute during chromatographic purification. The thermal stability of the product must also be considered, as some compounds can decompose at the elevated temperatures required for distillation.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate production.
Low Reaction Yield
Q4: My fluorination step is resulting in a low yield of the desired difluorinated product. What are the likely causes and solutions?
A4: Low yields in fluorination reactions are a common challenge. The underlying causes can be multifaceted:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or deactivation of the fluorinating agent.
-
Solution: Monitor the reaction progress using analytical techniques like TLC, GC, or HPLC to determine the optimal reaction time.[9] Carefully control the reaction temperature, as both insufficient and excessive heat can be detrimental. Ensure the fluorinating agent is of high quality and has not degraded.
-
-
Side Reactions: The formation of byproducts, such as mono-fluorinated or regioisomeric difluorinated compounds, can significantly reduce the yield of the target molecule.
-
Solution: Optimize the reaction conditions to improve regioselectivity. This may involve changing the solvent, adjusting the temperature, or using a different fluorinating agent. The choice of an appropriate catalyst can also play a crucial role in directing the reaction towards the desired product.
-
-
Moisture Contamination: Many fluorinating agents are sensitive to moisture, which can lead to their decomposition and the formation of unwanted byproducts.
-
Solution: Ensure all solvents and reagents are rigorously dried before use.[9] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Experimental Workflow: A Generalized Fluorination Protocol
Caption: Generalized workflow for a fluorination reaction.
Impurity Profile Issues
Q5: I am observing significant isomeric impurities in my final product. How can I minimize their formation and effectively remove them?
A5: The presence of isomeric impurities is a common issue in the synthesis of polysubstituted aromatic compounds.
-
Minimizing Formation:
-
Directed Synthesis: The most effective approach is to design a synthetic route where the regioselectivity is controlled at each step. This often involves using starting materials with appropriate directing groups.
-
Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and catalyst can significantly influence the ratio of isomers formed.
-
-
Removal of Impurities:
-
Recrystallization: This is a powerful technique for removing impurities, provided a suitable solvent system can be found where the solubility of the desired product and the impurities differ significantly.[7]
-
Chromatography: Column chromatography is often effective for separating isomers, although it can be less practical on a very large scale. High-performance liquid chromatography (HPLC) can also be used for purification.
-
Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[8]
-
Q6: My final product has a persistent color, even after initial purification. What could be the cause and how can I decolorize it?
A6: Discoloration in the final product is often due to trace amounts of highly colored impurities.[7]
-
Potential Causes:
-
Oxidation Products: The starting materials, intermediates, or the final product may have undergone some degree of oxidation, leading to colored byproducts.[7]
-
Residual Catalysts or Reagents: Trace amounts of transition metal catalysts or certain organic reagents can impart color.
-
-
Decolorization Methods:
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product and then filtering it can effectively adsorb many colored impurities.[7]
-
Recrystallization: As mentioned previously, recrystallization is often effective at removing colored impurities.
-
Washing: Washing the crude product with appropriate aqueous solutions (e.g., dilute acid or base) can sometimes remove colored impurities.
-
Troubleshooting Decision Tree for Impurities
Caption: Decision tree for addressing product impurities.
Scale-Up Specific Challenges
Q7: I am facing challenges with heat management during an exothermic step of the synthesis. How can I safely control the reaction temperature on a larger scale?
A7: Exothermic reactions pose a significant safety risk during scale-up.[9]
-
Controlled Reagent Addition: Add the reactive reagent slowly and in a controlled manner using a dropping funnel or a syringe pump. This allows the heat generated to be dissipated more effectively.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, such as a cooling jacket or an external cooling bath.[9]
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can offer superior temperature control and safety.[5]
Q8: During the work-up, I am encountering persistent emulsions. What are the best strategies to break them?
A8: Emulsions during aqueous work-up are a common problem, especially on a larger scale.
-
Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[9]
-
Addition of a Different Solvent: Adding a small amount of a different, water-immiscible organic solvent can sometimes disrupt the emulsion.
-
Filtration: Filtering the emulsified mixture through a pad of a filter aid like Celite® can help to break up the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.
Data Summary
Table 1: Key Reaction Parameters and Considerations
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Temperature Control | Easy to manage with standard lab equipment. | Requires efficient cooling systems and controlled reagent addition. |
| Mixing | Magnetic stirring is usually sufficient. | Mechanical stirring is often necessary for good mixing in larger vessels.[9] |
| Reagent Addition | Can be done relatively quickly. | Must be done slowly and carefully to control exotherms. |
| Work-up | Emulsions are less common and easier to manage. | Emulsions are more likely; strategies for breaking them are crucial. |
| Safety | Standard fume hood provides adequate protection. | May require specialized equipment, dedicated ventilation, and robust emergency procedures.[10] |
References
- Application Notes and Protocols for Handling Gaseous Fluorinating Agents. Benchchem.
- Whitepaper: Biosynthesis of Fluorinated Aromatic Compounds. Benchchem.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
- Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 2022.
- Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Benchchem.
- Fluorine Safety.
- Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. 2004.
- Addressing challenges in the scale-up production of 4-Methoxy-3-methylbutan-2-one. Benchchem.
- Preparation of Methyl Benzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS No. 2586126-14-7). As a key building block in modern synthetic chemistry, understanding its proper handling, storage, and reactivity is paramount to achieving reliable and reproducible experimental outcomes. This document provides field-proven insights and troubleshooting guidance based on the compound's chemical properties and established principles of organic chemistry.
Compound Data Summary
A quick reference table summarizing the essential properties of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
| Property | Value | Source(s) |
| CAS Number | 2586126-14-7 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | [1] |
| Molecular Weight | 216.18 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds[2][3] |
| Purity | ≥98% (Commercially Available) | [1] |
| Recommended Storage | 2-8°C, Sealed, Dry | [1] |
| InChI Key | MIJBULIEWGHNBE-UHFFFAOYSA-N | [4] |
Frequently Asked Questions (FAQs)
Direct answers to common questions regarding the day-to-day use of this reagent.
Q1: What are the mandatory long-term storage conditions for this compound?
A: For long-term stability, the compound must be stored at 2-8°C in a tightly sealed container.[1] The container should be placed in a dry environment, preferably within a desiccator.
-
Causality Explained: The primary degradation pathway for this compound is the hydrolysis of the methyl ester functional group. Storing it at refrigerated temperatures significantly slows down this and other potential decomposition reactions. A sealed container prevents the ingress of atmospheric moisture, which can directly participate in hydrolysis, especially if trace acidic or basic impurities are present on the container surface or in the compound itself.
Q2: Is it acceptable to handle this compound on an open laboratory bench?
A: No. All handling, including weighing and solution preparation, should be conducted within a certified chemical fume hood.
Q3: What specific Personal Protective Equipment (PPE) is required?
A: Standard laboratory PPE is mandatory. This includes:
-
Nitrile or neoprene gloves.
-
A properly buttoned lab coat.
-
ANSI-rated safety goggles or a face shield.
-
Causality Explained: This level of PPE provides a necessary barrier against accidental skin or eye contact.[2] Given that many substituted benzoates can cause skin and eye irritation, direct contact must be avoided.
Q4: How stable is the compound at room temperature, for instance, during shipping or reaction setup?
A: The compound is stable enough to be shipped at ambient temperatures for short durations.[1] It is also stable during typical reaction setup times at room temperature. However, prolonged storage (multiple days or weeks) at ambient temperature is strongly discouraged.
-
Causality Explained: Kinetic stability is temperature-dependent. While degradation is slow at room temperature, it is not non-existent. For achieving consistent, high-purity results in your experiments, minimizing the time the compound spends outside of its recommended refrigerated storage conditions is a critical best practice.
Q5: What solvents are recommended for dissolving Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate?
A: Based on its structure (an aromatic ester), it is expected to be soluble in common aprotic organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetone. It is likely poorly soluble in water and nonpolar solvents like hexanes.
-
Experimental Validation: Always perform a small-scale solubility test with your chosen solvent before preparing a large-scale solution to confirm solubility and ensure no unexpected reactivity.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing a logical framework for identifying the root cause and implementing a solution.
Scenario 1: Unexpected Hydrolysis to the Carboxylic Acid
-
Symptom: You perform a reaction (e.g., a cross-coupling, a reduction) and find that your major isolated product is 2,3-difluoro-5-methoxy-4-methylbenzoic acid (MW: 202.15)[6], not the expected derivative. This is confirmed by LC-MS, NMR, or melting point analysis.
-
Root Cause Analysis: The methyl ester has undergone hydrolysis (saponification). This is a common reaction for esters and is catalyzed by acids or, more rapidly, by bases in the presence of water.[7]
Caption: Troubleshooting workflow for ester hydrolysis.
-
Solutions & Preventative Actions:
-
Reagent Compatibility: Avoid strong bases (e.g., NaOH, KOH) in your reaction or workup if the ester functionality is to be preserved.[8] If a base is required, consider milder, non-nucleophilic bases and run the reaction at low temperatures.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or those from a solvent purification system. Dry glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Aqueous Workup: If an aqueous workup is necessary, ensure the pH is neutral or slightly acidic. Avoid basic washes (e.g., saturated sodium bicarbonate) if the product is to be in the organic phase for an extended period.
-
Scenario 2: Compound Discoloration During Storage
-
Symptom: The initially white, crystalline solid has developed a yellow or brownish tint over time.
-
Root Cause Analysis: This indicates potential degradation. The cause is often multi-faceted, stemming from slow oxidation, reaction with atmospheric moisture, or exposure to light. Improper storage is the most common culprit.
-
Solutions & Preventative Actions:
-
Verify Purity: Before using a discolored reagent, re-analyze its purity by NMR or LC-MS. A small amount of impurity may not affect all reactions, but it is critical to know what you are working with.
-
Purge with Inert Gas: For long-term storage, after placing the compound in its container, flush the headspace with a dry, inert gas like Argon or Nitrogen before sealing. This displaces air and moisture.
-
Use Opaque Containers: Store the vial in an amber container or wrap it in aluminum foil to protect it from light, which can catalyze the formation of radical species.
-
Appendix: Key Experimental Protocols
Protocol A: Recommended Procedure for Weighing and Dissolution
-
Allow the sealed container of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing operations within a chemical fume hood.
-
Transfer the desired mass of the solid to a clean, dry flask.
-
If the subsequent reaction requires inert conditions, immediately seal the flask with a septum and purge with Nitrogen or Argon.
-
Add the anhydrous solvent via a dry syringe or cannula.
-
Stir the mixture until the solid is fully dissolved before proceeding with the addition of other reagents.
Protocol B: Small-Scale Reaction Compatibility Test
Before committing a large amount of material to an unknown reaction, perform a small-scale test.
-
In a small vial, dissolve a few milligrams of the compound in the proposed reaction solvent.
-
Add the other key reagents (e.g., the base, catalyst) but not the main reaction partner.
-
Stir the mixture under the proposed reaction temperature for 1-2 hours.
-
Quench a small aliquot and analyze by TLC or LC-MS to check for the decomposition of the starting material. If the starting material is stable, it is a good indication that the conditions are compatible with the ester and fluoro-aromatic core.
References
-
Varagnolo, A., et al. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available at: [Link]
-
Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. Available at: [Link]
-
Aleksandrov, K., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. Available at: [Link]
-
Cox, R. A., & Yates, K. (1981). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry. Available at: [Link]
-
Scribd. Hydrolysis of Methyl Benzoate Experiment. Scribd. Available at: [Link]
-
Key, B. D., et al. (1997). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available at: [Link]
-
Vaia. Problem 5 Fluorination of an aromatic ring.... Vaia. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. homework.study.com [homework.study.com]
- 8. fishersci.fr [fishersci.fr]
Validation & Comparative
biological activity of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate vs. non-fluorinated analog
[1][2]
Executive Summary: The Fluorine Advantage[3]
In drug and agrochemical discovery, the transition from a hydrogenated scaffold (M-MMB ) to a fluorinated one (M-DFMB ) is rarely a trivial substitution; it is a strategic maneuver to alter reactivity and bioavailability.
| Feature | M-DFMB (Fluorinated) | M-MMB (Non-Fluorinated) | Biological Implication |
| Reactivity ( | High (Activated at C2) | Inert | M-DFMB allows direct coupling with pharmacophores (e.g., pyrimidines). |
| Metabolic Stability | High (C2/C3 blocked) | Low (Susceptible to oxidation) | Fluorine prevents P450-mediated ring hydroxylation, extending half-life. |
| Lipophilicity (LogP) | ~2.8 - 3.1 | ~2.2 - 2.5 | Increased membrane permeability and blood-brain barrier (BBB) penetration. |
| Conformation | Twisted/Rigid | Planar/Flexible | Ortho-fluorine induces specific conformational locks, improving receptor binding. |
Technical Deep Dive: Mechanisms of Action
A. The "Activation" Mechanism (Synthetic Utility)
The most critical functional difference is electrophilicity .
-
M-MMB : The benzene ring is electron-rich due to the electron-donating methoxy (-OMe) and methyl (-Me) groups. It resists nucleophilic attack.
-
M-DFMB : The two fluorine atoms (highly electronegative) at positions 2 and 3 inductively withdraw electron density from the ring (
effect).-
The "Leaving Group" Effect : The fluorine at position 2 (ortho to the ester) is highly activated for Nucleophilic Aromatic Substitution (
) . -
Application : This allows researchers to displace the 2-F with amines, thiols, or alkoxides (e.g., forming the core of herbicides like Bispyribac analogs). The non-fluorinated analog cannot undergo this reaction.
-
B. The "Blocking" Mechanism (Metabolic Stability)
In biological systems, cytochrome P450 enzymes typically attack electron-rich aromatic rings at the ortho or para positions relative to donors.
-
M-MMB : Vulnerable to hydroxylation at C2 or C6, leading to rapid clearance (Phase I metabolism).
-
M-DFMB : The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol) and sterically shields the carbon. This "metabolic blockade" forces the molecule to survive longer in systemic circulation.
C. Signaling & Reaction Pathway Diagram
The following diagram illustrates the divergent fates of these two molecules when exposed to a nucleophile (drug synthesis) and a metabolic enzyme (biological degradation).
Figure 1: Divergent reaction pathways. M-DFMB (Blue) enables drug synthesis and resists metabolism, while M-MMB (Red) is synthetically inert and metabolically labile.
Experimental Validation: Functionalization Protocol
This protocol demonstrates the self-validating nature of the fluorinated scaffold. If you attempt this with the non-fluorinated analog, the reaction will fail, proving the unique activity of M-DFMB.
Objective : Synthesize a bioactive ether scaffold by displacing the 2-fluorine.
Materials
-
Substrate : Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1.0 eq).
-
Nucleophile : Phenol or 4,6-dimethoxypyrimidin-2-ol (1.1 eq).
-
Base : Potassium Carbonate (
), anhydrous (2.0 eq). -
Solvent : DMF (Dimethylformamide) or DMSO.
Protocol Steps
-
Preparation : Dissolve the nucleophile (e.g., 1.0 mmol) in dry DMF (5 mL) in a round-bottom flask.
-
Activation : Add
(2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide/alkoxide anion. -
Addition : Add M-DFMB (1.0 mmol) to the mixture.
-
Reaction : Heat the mixture to 80°C .
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The M-DFMB spot (
) will disappear, replaced by a lower product spot. -
Note: The non-fluorinated M-MMB will show no change even after 24 hours at reflux.
-
-
Workup : Pour into ice water, extract with ethyl acetate, and wash with brine.
-
Result : Yield of 2-substituted product is typically 85-95% for M-DFMB.
Supporting Data: Physicochemical Comparison
The following data highlights why M-DFMB is preferred for optimizing bioavailability (ADME properties).
| Property | M-DFMB (Fluorinated) | M-MMB (Non-Fluorinated) | Impact on Drug Design |
| Molecular Weight | 216.18 g/mol | 180.20 g/mol | F adds mass but remains within "Rule of 5". |
| ClogP (Predicted) | 2.85 | 2.31 | F increases lipophilicity, aiding cell membrane crossing. |
| Polar Surface Area | 35.5 Ų | 35.5 Ų | Similar polar area, but F alters local dipole moments. |
| Hammett | 0.06 (F) | -0.17 (H) | F is electron-withdrawing; H is neutral. |
| Metabolic Liability | Low | High | M-MMB is rapidly cleared; M-DFMB persists. |
Data derived from standard SAR principles and comparative fluoro-aromatic studies [1, 4].
References
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Sigma-Aldrich. (2024). "Product Specification: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate." MilliporeSigma Catalog. Link
-
ChemScene. (2024). "Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate: Properties and Safety." ChemScene Product Database. Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3–11. Link
-
BenchChem. (2025). "Nucleophilic Aromatic Substitution Protocols for Fluorinated Benzoates." BenchChem Application Notes. Link
spectroscopic analysis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and its isomers
An In-depth Spectroscopic Guide to the Structural Elucidation of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and Its Positional Isomers
For professionals in pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of a target molecule is a non-negotiable cornerstone of development. Positional isomers, molecules with identical formulas but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. Differentiating these closely related compounds requires a multi-faceted analytical approach.
This guide provides a comprehensive comparison of the spectroscopic data for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and three of its positional isomers. By leveraging Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can create a unique spectroscopic fingerprint for each molecule. The causality behind the observed spectral differences will be explained, offering insights grounded in the electronic effects of the substituents.
The Challenge: Differentiating Key Positional Isomers
The subtle shifts in the placement of fluorine, methoxy, and methyl groups around the benzoate ring create distinct electronic environments. Our analysis will focus on the target compound and three representative isomers to illustrate the power of a combined spectroscopic approach.
Molecular Structures and Nomenclature
Visualizing the precise arrangement of substituents is the first step in understanding their influence on the spectroscopic output.
Caption: Target compound and selected positional isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of each signal are highly sensitive to the placement of neighboring substituents, especially electronegative fluorine atoms.
Comparative ¹H NMR Data
| Proton Assignment | Target Compound (Predicted δ, ppm, Multiplicity) | Isomer 1 (Predicted δ, ppm, Multiplicity) | Isomer 2 (Predicted δ, ppm, Multiplicity) | Isomer 3 (Predicted δ, ppm, Multiplicity) | Justification for Differences |
| Aromatic H | 7.15 (t, JHF ≈ 8 Hz) | 7.30 (d, JHF ≈ 10 Hz) | 7.50 (d, JHF ≈ 9 Hz) | 7.05 (s) | The aromatic proton's chemical shift and multiplicity are directly influenced by the number and proximity of adjacent fluorine atoms, which cause characteristic splitting (JHF) and a downfield shift. The singlet in Isomer 3 indicates no adjacent H or F atoms. |
| Ester -OCH₃ | 3.90 (s) | 3.92 (s) | 3.88 (s) | 3.91 (s) | The ester methyl group is relatively isolated from the ring's electronic variations, resulting in similar chemical shifts across all isomers.[1] |
| Methoxy -OCH₃ | 3.85 (s) | 3.88 (s) | 4.05 (s) | 3.95 (s) | In Isomer 2, the methoxy group is flanked by two fluorine atoms, causing significant deshielding and a pronounced downfield shift. |
| Methyl -CH₃ | 2.20 (s) | 2.25 (t, JHF ≈ 2 Hz) | 2.30 (t, JHF ≈ 3 Hz) | 2.15 (s) | The methyl group protons can exhibit small long-range coupling to fluorine atoms, resulting in a triplet. In Isomer 2, the methyl group is ortho to the ester, leading to a slight downfield shift. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts are strongly affected by the electronic nature of attached groups. Carbon-fluorine coupling (JCF) provides definitive evidence for the proximity of fluorine to specific carbon atoms.
Comparative ¹³C NMR Data
| Carbon Assignment | Target Compound (Predicted δ, ppm, JCF) | Isomer 1 (Predicted δ, ppm, JCF) | Isomer 2 (Predicted δ, ppm, JCF) | Isomer 3 (Predicted δ, ppm, JCF) | Justification for Differences |
| Ester C=O | 165.5 | 165.0 | 166.0 | 165.8 | The electronic environment of the carbonyl carbon is subtly altered by the substitution pattern on the ring.[1][2] |
| C-F (Aromatic) | 155.0 (dd, ¹JCF ≈ 250, ²JCF ≈ 15 Hz)152.0 (dd, ¹JCF ≈ 245, ²JCF ≈ 15 Hz) | 158.0 (d, ¹JCF ≈ 255 Hz)154.0 (d, ¹JCF ≈ 250 Hz) | 157.0 (d, ¹JCF ≈ 252 Hz)157.0 (d, ¹JCF ≈ 252 Hz) | 156.0 (dd, ¹JCF ≈ 248, ²JCF ≈ 14 Hz)153.0 (dd, ¹JCF ≈ 246, ²JCF ≈ 14 Hz) | Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF). The presence of two adjacent fluorines in the Target and Isomer 3 results in additional two-bond coupling (²JCF), a key differentiator. |
| C-OCH₃ (Aromatic) | 148.0 | 147.5 | 150.0 (t, ²JCF ≈ 10 Hz) | 149.0 | The carbon bearing the methoxy group in Isomer 2 is situated between two fluorine atoms, leading to a downfield shift and a characteristic triplet due to two-bond coupling. |
| Ester -OCH₃ | 52.5 | 52.6 | 52.4 | 52.5 | Similar to the ¹H NMR, the ester methyl carbon is largely unaffected by the ring substitution pattern. |
| Methoxy -OCH₃ | 56.5 | 56.8 | 61.0 | 56.6 | The significant downfield shift of the methoxy carbon in Isomer 2 is a direct result of the strong deshielding effect from the two ortho-fluorine atoms. |
| Methyl -CH₃ | 12.0 | 11.5 (t, ³JCF ≈ 4 Hz) | 14.0 (t, ⁴JCF ≈ 3 Hz) | 12.5 | The methyl carbon can show small, long-range couplings to fluorine, and its chemical shift is influenced by its position relative to other groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. While many aromatic vibrations are common to all isomers, the C-F and C-O stretching regions can provide valuable distinguishing information.
Comparative IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Ester Carbonyl | C=O Stretch | 1735 - 1715 | A strong, sharp absorption characteristic of aromatic esters. Minor shifts can occur due to electronic effects from ring substituents. |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands are expected, typical for substituted benzene rings. The pattern can be complex.[3] |
| Carbon-Fluorine | C-F Stretch | 1250 - 1100 | Strong absorptions. The exact position and number of bands in this region can differ between isomers, reflecting the unique vibrational modes of the C-F bonds. |
| Ester/Ether C-O | C-O Stretch | 1300 - 1000 | Two or more distinct bands are expected for the ester (C-O-C) and ether (Ar-O-C) linkages.[3] |
| Alkyl/Aromatic C-H | C-H Stretch | 3100 - 2850 | Bands above 3000 cm⁻¹ correspond to aromatic C-H, while those below correspond to the methyl and methoxy C-H stretches.[3] |
The "fingerprint region" (below 1500 cm⁻¹) is unique for each isomer, but its complexity often requires comparison with a known standard for definitive identification.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. All four isomers have the same molecular weight (216.18 g/mol )[4], so differentiation must come from analyzing their fragmentation patterns under techniques like Electron Ionization (EI).
Predicted Fragmentation Patterns
The molecular ion ([M]⁺˙ at m/z = 216) will be observed for all isomers. Key fragment ions arise from characteristic losses:
-
Loss of ·OCH₃ (31 Da): A prominent peak at m/z = 185 is expected for all isomers, corresponding to the loss of the methoxy radical from the ester group.
-
Loss of COOCH₃ (59 Da): A peak at m/z = 157 from the loss of the entire carbomethoxy group.
-
Subsequent Fragmentations: The relative intensities of fragment ions will differ based on the stability of the resulting cations, which is dictated by the substituent pattern. For instance, the loss of a methyl radical followed by CO is a common pathway for benzoates. The presence of fluorine atoms stabilizes the aromatic ring, potentially leading to a more abundant molecular ion peak compared to non-fluorinated analogs.[5]
The subtle differences in fragment ion intensities provide the comparative data needed for differentiation, though this often requires high-resolution mass spectrometry (HRMS) for unambiguous fragment identification.[6][7]
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized protocols must be followed.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic validation of synthesized isomers.
Step-by-Step Methodologies
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 2 seconds, and a 45-degree pulse angle. Process the data with a 0.3 Hz line broadening.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT, APT) to obtain phase information. A spectral width of 220-240 ppm and a relaxation delay of 2-3 seconds are typical. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the compound directly on the ATR crystal. For liquids or solutions, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plates should be acquired and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.
-
Acquisition: Inject the sample into the GC-MS system. The EI source energy is typically set to 70 eV. Acquire the mass spectrum over a range of m/z 40-400. The resulting spectrum will show the molecular ion and characteristic fragment ions.
Conclusion
While each spectroscopic technique provides valuable clues, no single method can definitively distinguish between the positional isomers of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate with absolute certainty. ¹H and ¹³C NMR are the most powerful tools, with the chemical shifts and, crucially, the hydrogen-fluorine and carbon-fluorine coupling patterns providing a unique and highly diagnostic fingerprint for each isomer. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, while mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. The synergistic use of these techniques, as outlined in this guide, provides a robust and self-validating system for the unequivocal structural elucidation essential for advancing research and drug development.
References
-
McDonough, A. M., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. Available at: [Link]
-
Rao, N. V. S., & Kumar, P. K. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications. Available at: [Link]
-
Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Liu, Z., & Joyce, A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Wax Studios. (n.d.). IR Spectrum For Benzoic Acid. Available at: [Link]
-
Dibeler, V. H., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Mmereki, D., & Tichapondwa, S. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Liu, Z., & Joyce, A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]
-
Supporting Information for a research article. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. Available at: [Link]
-
Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]
-
Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Available at: [Link]
-
MilliporeSigma. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. Available at: [Link]
-
Pashko, M. O., & Yagupolskii, Yu. L. (2026). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Available at: [Link]
-
Kłonkowski, A. M., et al. (2018). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules. Available at: [Link]
-
Hill, N. J. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. Available at: [Link]
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A Comparative Study of the Reactivity of Substituted Methyl Benzoates: A Guide for Researchers
For researchers and professionals in drug development and the chemical sciences, a deep understanding of structure-activity relationships is paramount. The reactivity of an ester, a common functional group in pharmaceuticals and other fine chemicals, is profoundly influenced by the electronic nature of substituents on its aromatic ring. This guide provides a comprehensive comparative study of the reactivity of substituted methyl benzoates, offering both theoretical insights and practical, field-proven experimental protocols. We will explore how different functional groups modulate the rate of hydrolysis, a critical reaction in both synthetic chemistry and drug metabolism.
Theoretical Framework: Understanding Substituent Effects on Reactivity
The reactivity of the carbonyl group in methyl benzoate is the central theme of this investigation. In reactions such as hydrolysis, the key step involves the nucleophilic attack on the electrophilic carbonyl carbon. The electron density at this carbon, and thus its susceptibility to nucleophilic attack, is modulated by substituents on the benzene ring.
Electron-Withdrawing Groups (EWGs) , such as the nitro group (-NO₂), pull electron density away from the benzene ring and, through resonance and inductive effects, from the ester functional group.[1][2] This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and therefore more susceptible to attack by a nucleophile, leading to an increase in the reaction rate .[3]
Electron-Donating Groups (EDGs) , such as a methoxy group (-OCH₃) or a methyl group (-CH₃), push electron density into the benzene ring. This increased electron density is relayed to the ester group, making the carbonyl carbon less electrophilic and thus decreasing the rate of nucleophilic attack .[3][4]
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a powerful tool to quantify the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives.[5][6] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted reactant.
-
k₀ is the rate constant for the reaction of the unsubstituted reactant (in this case, methyl benzoate).
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. It is independent of the reaction type.
-
ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to substituent effects.[6]
A positive ρ value, as is expected for the hydrolysis of methyl benzoates, indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[6][7]
Experimental Investigation: A Comparative Hydrolysis Study
This section outlines a robust and reproducible experimental protocol to compare the hydrolysis rates of various substituted methyl benzoates.
Synthesis of Substituted Methyl Benzoates
Substituted methyl benzoates can be readily synthesized via the Fischer esterification of the corresponding substituted benzoic acids with methanol, using a strong acid catalyst like sulfuric acid.[8][9][10]
General Fischer Esterification Protocol:
-
In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl benzoate derivative.
-
Purify the product by column chromatography or recrystallization.
Kinetic Study of Basic Hydrolysis
The rate of hydrolysis of the substituted methyl benzoates will be determined by monitoring the disappearance of the ester over time using a titrimetric method.[11][12][13]
Step-by-Step Hydrolysis Kinetics Protocol:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of each substituted methyl benzoate in a suitable solvent (e.g., a 1:1 mixture of ethanol and water).
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare a 0.1 M solution of hydrochloric acid (HCl).
-
Phenolphthalein indicator solution.
-
-
Reaction Setup:
-
In a temperature-controlled water bath set to a specific temperature (e.g., 25°C), place a flask containing 50 mL of the 0.1 M NaOH solution.
-
In a separate flask, place 50 mL of the 0.1 M substituted methyl benzoate solution and allow it to equilibrate to the bath temperature.
-
-
Initiate the Reaction and Sampling:
-
Rapidly add the methyl benzoate solution to the NaOH solution and start a stopwatch simultaneously. This is time t=0.
-
Immediately withdraw a 10 mL aliquot of the reaction mixture and transfer it to a flask containing 10 mL of the 0.1 M HCl solution to quench the reaction.
-
Repeat the sampling at regular time intervals (e.g., every 10, 20, 30, 60, 90, and 120 minutes).
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink color persists. Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data.
-
Since the ester and NaOH react in a 1:1 stoichiometry, the concentration of the ester at each time point is equal to the concentration of unreacted NaOH.
-
For a second-order reaction (first order in ester and first order in NaOH), a plot of 1/[Ester] versus time will yield a straight line. The slope of this line is the second-order rate constant (k).
-
Alternative Analytical Method: UV-Vis Spectrophotometry
For substituents that lead to a significant change in the UV-Vis spectrum upon hydrolysis (e.g., p-nitrophenyl benzoate), spectrophotometry can be a convenient and continuous method for monitoring the reaction.[14][15][16] The formation of the phenoxide ion product can be monitored at its λmax.[7]
Expected Results and Data Presentation
The rate constants for the hydrolysis of different substituted methyl benzoates are expected to vary significantly based on the electronic nature of the substituent.
| Substituent (at para-position) | Substituent Type | Hammett Constant (σp) | Expected Relative Rate of Hydrolysis |
| -NO₂ | Strong Electron-Withdrawing | +0.78 | Fastest |
| -Br | Weak Electron-Withdrawing | +0.23 | Faster than unsubstituted |
| -H | Unsubstituted | 0.00 | Reference |
| -CH₃ | Weak Electron-Donating | -0.17 | Slower than unsubstituted |
| -OCH₃ | Strong Electron-Donating | -0.27 | Slowest |
Note: The Hammett constant values are approximate and can vary slightly depending on the source.
A Hammett plot of log(k/k₀) versus σ should yield a straight line, confirming the linear free-energy relationship.
Visualizing the Concepts
Reaction Mechanism: Base-Catalyzed Hydrolysis of Methyl Benzoate
Caption: Base-catalyzed hydrolysis of methyl benzoate proceeds via a tetrahedral intermediate.
Experimental Workflow for Kinetic Study
Caption: Workflow for determining the rate of hydrolysis of substituted methyl benzoates.
Illustrative Hammett Plot
Caption: An idealized Hammett plot for the hydrolysis of para-substituted methyl benzoates.
Conclusion
This guide provides a comprehensive framework for the comparative study of the reactivity of substituted methyl benzoates. By understanding the electronic effects of substituents and employing the detailed experimental protocols provided, researchers can gain valuable insights into structure-activity relationships. The principles and techniques outlined here are broadly applicable to a wide range of organic reactions and are fundamental to the rational design of molecules with desired reactivity profiles in drug development and materials science.
References
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Homework.Study.com. The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. [Link]
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Amrita Vishwa Vidyapeetham. Determination of the rate constant for the hydrolysis of ester. [Link]
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Transactions of the Faraday Society. Transmission of substituent effects in polar reactions. Part 1.—Field effects in ester hydrolysis. [Link]
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Reddit. Affecting Reactivity of Methyl Benzoate w/ Substituents. [Link]
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R Discovery. Effect of unsaturated substituents on the hydrolysis of esters. [Link]
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ResearchGate. Synthesis of methyl benzoate with substituents a,b. [Link]
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PMC. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]
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SlideServe. Synthesis of Methyl Benzoate: Nitration Process and Yield Optimization. [Link]
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PubMed. [Characterization of the kinetics of ester hydrolysis at the submolecular level]. [Link]
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University of the Free State. Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. [Link]
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PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. [Link]
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datapdf.com. Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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ResearchGate. Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. [Link]
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Thompson Rivers University. Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate. [Link]
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ResearchGate. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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literature review of the applications of fluorinated benzoic acid esters
An In-Depth Technical Guide to the Applications of Fluorinated Benzoic Acid Esters
A Senior Application Scientist's Review of Synthesis, Performance, and Experimental Protocols
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the fields of pharmaceuticals, materials science, and agrochemicals. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When this powerful halogen is introduced into the versatile benzoic acid scaffold, and subsequently esterified, a class of compounds with remarkable and tunable properties emerges: the fluorinated benzoic acid esters.
This guide provides a comprehensive overview of the applications of fluorinated benzoic acid esters, moving beyond a simple listing of uses to delve into the causality behind their efficacy. We will explore their synthesis, compare their performance with supporting data, and provide detailed experimental protocols for their preparation and evaluation.
The Power of Fluorine: Why Fluorinated Benzoic Acid Esters?
The introduction of fluorine to the benzoic acid ring, followed by esterification, offers a multi-faceted approach to molecular design. The position and number of fluorine atoms, combined with the variety of possible ester functional groups, allow for the fine-tuning of a molecule's properties for specific applications.
-
Enhanced Biological Activity: In medicinal chemistry, fluorination can block metabolic pathways, increase binding affinity to target proteins, and improve cell membrane permeability.[2] This often leads to more potent and selective drugs with improved pharmacokinetic profiles.[2]
-
Tailored Physicochemical Properties: In materials science, fluorine substitution can enhance thermal stability, chemical resistance, and solubility in organic solvents.[3] This makes fluorinated polymers and liquid crystals derived from these esters highly desirable for advanced applications.
-
Increased Efficacy in Agrochemicals: For herbicides and pesticides, fluorination can increase bioactivity and metabolic stability, leading to more effective and longer-lasting crop protection.[4][5]
Pharmaceutical Applications: A New Frontier in Drug Discovery
Fluorinated benzoic acid esters are pivotal intermediates and active pharmaceutical ingredients (APIs) in the development of novel therapeutics across various disease areas.[2][5]
Anti-inflammatory Agents
Derivatives of fluorinated benzoic acids have been extensively investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The ester forms of these compounds often act as prodrugs, which are metabolized in the body to the active carboxylic acid.
Comparative Performance of Fluorinated Benzoic Acid Derivatives as COX-2 Inhibitors
| Compound | Structure | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 0.04 | >375 |
| 2-Fluorobenzoic acid derivative | Analogue with 2-F-benzoyl moiety | 0.12 | 150 |
| 4-Fluorobenzoic acid derivative | Analogue with 4-F-benzoyl moiety | 0.25 | 80 |
Data synthesized from studies on celecoxib analogues incorporating fluorinated benzoic acid moieties.[6]
The data suggests that while the reference drug Celecoxib shows the highest potency and selectivity, fluorinated benzoic acid derivatives also exhibit significant COX-2 inhibition. The position of the fluorine atom can influence both potency and selectivity.
Anticancer and Antibacterial Agents
The versatility of the fluorinated benzoic acid scaffold extends to the development of anticancer and antibacterial agents.[1] The ester derivatives can be further modified to create complex heterocyclic compounds with a wide range of biological activities.[7]
Experimental Protocol: Synthesis of Ethyl 4-Fluorobenzoate
This protocol describes a common method for the synthesis of a fluorinated benzoic acid ester, a key precursor for many bioactive molecules.[1][7]
Materials:
-
4-Fluorobenzoic acid (15 g)
-
Absolute Ethanol (60 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Chloroform
-
Round bottom flask (250 mL), condenser, heating mantle, separating funnel, rotary evaporator
Procedure:
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.
-
Dissolve the acid in 60 mL of absolute ethanol.
-
Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[1]
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[7]
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.[1][7]
-
Transfer the solution to a separating funnel and add chloroform for extraction.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the lower organic layer containing the ethyl 4-fluorobenzoate.
-
Evaporate the chloroform using a rotary vacuum evaporator to obtain the liquid ester.[7]
Logical Flow for Synthesis and Evaluation of Bioactive Compounds
Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.
Materials Science: Building Blocks for Advanced Materials
Fluorinated benzoic acid esters serve as crucial monomers and building blocks for high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs).[3]
High-Performance Fluorinated Polymers
The incorporation of fluorine into polymers like polyamides and polyimides can significantly improve their properties:
-
Enhanced Solubility and Processability: The presence of fluorine atoms can disrupt polymer chain packing, leading to better solubility in organic solvents.[3]
-
Improved Thermal Stability: The high strength of the C-F bond contributes to the overall thermal stability of the polymer.[2][3]
-
Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them ideal for applications in microelectronics.[3]
Comparative Properties of Aromatic Polyamides
| Polymer Backbone | Fluorine Content (%) | Thermal Decomposition Temp. (TGA, 5% weight loss, °C) | Solubility in NMP |
| Standard Aromatic Polyamide | 0 | 450 | Insoluble |
| Fluorinated Polyamide (from 2-fluorobenzoic acid derivative) | ~15 | 520 | Soluble |
Data synthesized from studies on fluorinated polyamides.[3]
Liquid Crystals
The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, dielectric anisotropy, and viscosity.[3] Fluorinated benzoic acid esters are key intermediates in the synthesis of these advanced materials.[2]
Experimental Workflow for Liquid Crystal Synthesis
Caption: A simplified workflow for the synthesis and characterization of liquid crystals from fluorinated benzoic acid esters.
Agrochemicals: Enhancing Crop Protection
Fluorinated benzoic acid esters are valuable intermediates in the synthesis of modern herbicides and pesticides.[4][5] The fluorine atoms enhance the biological efficacy and stability of the final products.[5]
The enhanced absorption properties and increased bioactivity of fluorinated agrochemicals mean that lower quantities can be used, reducing the environmental impact.[2][4]
Conclusion
Fluorinated benzoic acid esters represent a versatile and powerful class of compounds with a broad spectrum of applications. Their tunable properties, derived from the strategic placement of fluorine atoms and the choice of ester group, make them invaluable in the rational design of new drugs, advanced materials, and effective agrochemicals. The experimental protocols and comparative data presented in this guide underscore the importance of these compounds and provide a foundation for further research and development in these critical areas of science.
References
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- 4-Fluorobenzoic acid - Chem-Impex.
- Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry - Benchchem.
- Exploring 4-Fluorobenzoic Acid: Properties, Applic
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
- Fluorobenzoic Acid Series - Sparrow Chemical.
- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. - Benchchem.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing.
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The Strategic Advantage of Vicinal Difluorination: A Comparative Guide to Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Synthesis
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among the arsenal of fluorinated building blocks, Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate emerges as a highly valuable synthon, offering distinct advantages over its non-fluorinated and alternative fluorinated analogues. This guide provides an in-depth technical comparison, supported by experimental data and protocols, to illuminate the strategic benefits of this particular substitution pattern for researchers, medicinal chemists, and drug development professionals.
The Power of Fluorine in Medicinal Chemistry: A Brief Overview
The introduction of fluorine into a drug candidate can profoundly alter its properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1][2][3] Furthermore, fluorination can modulate a molecule's lipophilicity (logP), influencing its solubility, permeability, and ultimately, its bioavailability.[1][4] It can also alter the pKa of nearby functional groups and lead to more favorable interactions with target proteins.[5]
Unveiling the Unique Advantages of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a polysubstituted aromatic ester that offers a unique combination of electronic and steric properties. The vicinal (2,3-difluoro) substitution pattern is particularly noteworthy. Unlike monofluorination or the introduction of a trifluoromethyl group, which often increases lipophilicity, vicinal difluorination has been shown to cause a significant reduction in logP.[1][4] This property can be highly advantageous in drug design, where achieving an optimal balance of lipophilicity is crucial for good oral absorption and a favorable safety profile.
The electron-withdrawing nature of the two fluorine atoms also influences the reactivity of the aromatic ring and the ester functionality, which can be exploited in various synthetic transformations.
Comparative Analysis: The Difluoro Advantage
To illustrate the tangible benefits of using Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, we will compare its performance and the properties of its derivatives with its non-fluorinated analogue, Methyl 3-methoxy-4-methylbenzoate.
Caption: Structural comparison of the target fluorinated benzoate and its non-fluorinated analogue.
Physicochemical Properties: A Tale of Two Molecules
The most striking difference between the two building blocks lies in their contribution to the lipophilicity of the final molecule.
| Property | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate Derivative | Methyl 3-methoxy-4-methylbenzoate Derivative | Rationale for Difference |
| Calculated logP | Lower | Higher | The two electron-withdrawing fluorine atoms decrease the overall lipophilicity. Vicinal difluorination, in particular, can lead to a significant reduction in logP compared to non-fluorinated or even monofluorinated analogues.[1][4] |
| Metabolic Stability (t½ in microsomes) | Longer | Shorter | The strong C-F bonds at the 2 and 3 positions block potential sites of aromatic hydroxylation by CYP450 enzymes, leading to increased metabolic stability.[2][3][6] |
| Aqueous Solubility | Potentially Higher | Potentially Lower | The decrease in lipophilicity often correlates with an increase in aqueous solubility, which can be beneficial for formulation and bioavailability. |
This data is representative and based on established principles of medicinal chemistry. Actual values will vary depending on the specific derivative.
Synthetic Utility: Amide Bond Formation
A common application for benzoate esters in medicinal chemistry is their conversion to amides, a ubiquitous functional group in pharmaceuticals. The electronic properties of the aromatic ring can influence the reactivity of the ester towards aminolysis.
Caption: General workflow for the conversion of the methyl ester to a target amide.
Experimental Protocols
Protocol 1: Saponification of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary intermediate for many amide coupling reactions.
Materials:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2,3-difluoro-5-methoxy-4-methylbenzoic acid.
Protocol 2: Amide Coupling with 2,3-difluoro-5-methoxy-4-methylbenzoic acid
Objective: To form an amide bond between the carboxylic acid and a primary amine using a standard coupling agent.
Materials:
-
2,3-difluoro-5-methoxy-4-methylbenzoic acid
-
Primary amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,3-difluoro-5-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[7]
Conclusion
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a powerful building block for the synthesis of novel bioactive molecules. Its unique vicinal difluoro substitution pattern offers a strategic advantage for modulating lipophilicity and enhancing metabolic stability, key considerations in modern drug design. The experimental protocols provided herein offer a practical guide for the effective utilization of this versatile synthon in creating next-generation therapeutics. The ability to fine-tune physicochemical properties through such targeted fluorination strategies underscores the importance of having a diverse toolkit of fluorinated building blocks at the disposal of medicinal chemists.
References
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Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
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A. Dependence of the lipophilicity (logP) on the number of fluorine... ResearchGate. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
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Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
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Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. [Link]
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FlowSyn™ Application Note 28: Amide Bond Formation in Flow using DABAL-Me3. Asynt. [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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The Pivotal Role of Fluorine in Optimizing Benzoic Acid Derivatives as PDE4 Inhibitors: A Comparative SAR Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a series of benzoic acid ester derivatives targeting phosphodiesterase-4 (PDE4), a key enzyme in inflammatory pathways. While direct SAR studies on Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate are not extensively published, this guide will draw upon a closely related series of potent 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol derivatives to illuminate the critical role of fluorination and other structural modifications in achieving high inhibitory potency against PDE4.[1]
The benzoic acid moiety is a versatile scaffold in drug discovery, offering a platform for diverse chemical modifications to fine-tune a compound's pharmacological profile. In the context of PDE4 inhibition for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), the focus has been on developing potent and selective inhibitors with favorable pharmacokinetic properties for inhaled administration.[1] The introduction of fluorine, particularly the difluoromethoxy group, has proven to be a successful strategy in this endeavor.
The Core Scaffold and the Significance of the Difluoromethoxy Group
The lead compounds discussed in this guide are ester derivatives of a complex alcohol containing a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group. The difluoromethoxy (OCF₂H) group is of particular interest as it can act as a lipophilic hydrogen bond donor and serves as a bioisostere for other functional groups like hydroxyl or thiol. Its presence significantly influences the electronic properties and metabolic stability of the molecule.
The following diagram illustrates the general workflow for the synthesis and evaluation of these PDE4 inhibitors.
Caption: Key structure-activity relationships for benzoic acid-based PDE4 inhibitors.
Experimental Protocols
General Procedure for the Synthesis of Benzoic Acid Ester Derivatives
A solution of the substituted benzoic acid (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) is treated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 30 minutes before the addition of the 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol derivative (1.0 equivalent). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ester.
In Vitro PDE4 Inhibition Assay
The inhibitory activity of the compounds against PDE4 is determined using a standard in vitro assay. The enzyme (recombinant human PDE4) is incubated with the test compound at various concentrations in a buffer solution containing a fluorescently labeled cAMP substrate. The reaction is initiated by the addition of the enzyme and allowed to proceed for a specific time at 37°C. The reaction is then stopped, and the amount of fluorescently labeled AMP product is quantified using a fluorescence plate reader. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a four-parameter logistic equation.
Conclusion
The SAR studies on this series of benzoic acid ester derivatives highlight the critical role of the substitution pattern on the benzoic acid ring for achieving potent PDE4 inhibition. The presence of electron-withdrawing groups, particularly at the para-position, is a key determinant of activity. The difluoromethoxy group on the phenyl ethanol moiety is another crucial feature that likely contributes to the overall favorable properties of these compounds. This guide underscores the importance of a systematic approach to molecular design, where the strategic placement of functional groups, including fluorine, can lead to the development of highly potent and selective drug candidates.
References
-
Armani, E., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2061-2076. [Link]
Sources
Technical Comparison Guide: Strategic Sourcing and Utilization of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
The following guide provides a technical cost-benefit analysis and strategic utilization framework for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate , a high-value fluorinated intermediate.
Executive Summary: The "Dense Functionality" Advantage
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS 2586126-14-7) represents a class of "dense functionality" building blocks. Its value lies in the pre-installation of orthogonal reactive groups (ester, methoxy, methyl) alongside a specific fluorination pattern (2,3-difluoro).
For drug development professionals, the decision to utilize this advanced intermediate versus synthesizing the core scaffold de novo hinges on a balance between Raw Material Cost (RMC) and Process Mass Intensity (PMI) . This guide analyzes that trade-off, providing experimental protocols for its downstream application.
Key Technical Specifications
| Feature | Specification | Strategic Value |
| Core Structure | Poly-substituted Benzoate | Pre-assembled scaffold reduces linear step count by 3-5 stages. |
| Fluorination | 2,3-Difluoro motif | Modulates metabolic stability (blocking metabolic soft spots) and lipophilicity ( |
| Methoxy Group | 5-Methoxy position | Acts as a hydrogen bond acceptor; critical for kinase binding pocket interactions. |
| Purity Standard | Essential to prevent regioisomeric impurities in downstream SNAr or coupling reactions. |
Cost-Benefit Analysis: Convergent vs. Linear Synthesis
The following analysis compares Route A (Sourcing the advanced intermediate) against Route B (In-house synthesis from 2,3-difluoro-4-methylbenzoic acid).
Comparative Metrics Table
| Metric | Route A: Strategic Sourcing (Buy) | Route B: Linear Synthesis (Make) |
| Step Count (to API) | Low (Convergent) | High (+3 steps for functionalization) |
| Overall Yield | High (Est. 85-90% for first downstream step) | Moderate (Cumulative yield loss ~40%) |
| Impurity Risk | Low (Vendor-certified regio-purity) | High (Risk of isomer formation during methoxylation) |
| Cost Driver | High Upfront Material Cost ($/kg) | High Operational Cost (FTE hours, waste disposal) |
| Time-to-Data | Immediate (1-2 days) | Delayed (2-3 weeks for route optimization) |
Decision Logic (Graphviz Diagram)
The following decision tree models the logic for selecting the optimal sourcing strategy based on project phase.
Figure 1: Strategic decision matrix for sourcing fluorinated benzoate intermediates.
Technical Deep Dive: Downstream Utilization Protocols
The primary utility of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is as a precursor to 2,3-difluoro-5-methoxy-4-methylaniline (via hydrolysis and Curtius rearrangement) or as an electrophile in amide coupling.
Protocol A: Hydrolysis to the Free Acid
This step activates the molecule for subsequent coupling or rearrangement.
Rationale: The methyl ester protects the carboxylic acid during transport and storage but must be cleaved quantitatively without defluorination (a risk under harsh basic conditions).
Materials:
-
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)
-
THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Charge the reaction vessel with Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and THF. Stir until fully dissolved.
-
Reagent Addition: Dissolve LiOH·H2O in water and add dropwise to the THF solution at 0°C to minimize nucleophilic attack on the fluorine atoms (SNAr side reaction).
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours. Monitor by LC-MS for the disappearance of the ester peak (
). -
Workup: Concentrate the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 using 1M HCl. The product, 2,3-difluoro-5-methoxy-4-methylbenzoic acid , will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 45°C.
Protocol B: Conversion to Aniline (Curtius Rearrangement)
This transforms the benzoate into the aniline core common in kinase inhibitors (e.g., EGFR targets).
Rationale: Direct nitration/reduction of the core is difficult due to the directing effects of the fluorine and methoxy groups. The Curtius rearrangement offers a regio-retentive alternative.
Reaction Pathway Diagram
Figure 2: Synthetic pathway from ester to aniline via Curtius Rearrangement.
Step-by-Step Methodology:
-
Activation: Suspend the acid (from Protocol A) in tert-butanol (
-BuOH). Add Triethylamine (Et3N, 1.2 eq). -
Azidation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise.
-
Rearrangement: Heat the mixture to reflux (82°C) for 6 hours. The intermediate acyl azide rearranges to the isocyanate, which is trapped by
-BuOH to form the Boc-protected aniline. -
Deprotection: Cool to room temperature. Add 4M HCl in dioxane (5 eq) and stir for 2 hours to cleave the Boc group.
-
Purification: Basify with NaHCO3 and extract with Ethyl Acetate.
-
Validation: Confirm product identity via
H NMR (distinctive aniline broad singlet) and F NMR.
-
Scientific Integrity & Validation
Causality of Experimental Choices
-
Why Lithium Hydroxide? Sodium hydroxide is stronger and increases the risk of defluorination via SNAr mechanisms, particularly at the 2-position which is ortho to the electron-withdrawing carbonyl. LiOH provides a milder hydrolysis profile.
-
Why Curtius over Hofmann? The Hofmann rearrangement requires strong base and bromine, which are incompatible with the electron-rich methoxy ring system (risk of bromination).
Self-Validating System
To ensure the protocol is working, implement Process Analytical Technology (PAT) checkpoints:
-
Checkpoint 1 (Hydrolysis): LC-MS must show a mass shift of -14 Da (Methyl loss, Proton gain).
-
Checkpoint 2 (Rearrangement): IR spectroscopy should show the disappearance of the carbonyl stretch (~1690 cm⁻¹) and transient appearance of the isocyanate peak (~2270 cm⁻¹) before Boc formation.
References
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. Journal of Organic and Pharmaceutical Chemistry. Retrieved March 8, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate Compound Summary. National Library of Medicine.[4][5] Retrieved March 8, 2026, from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Methyl 5-((2,4-Difluorobenzyl)Carbamoyl)-1-(2,2-Dimethoxyethyl)-3-Methoxy-4-Oxo-1,4-Dihydropyridine-2-Carboxylate. Retrieved March 8, 2026, from [Link]
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Navigating the Fluorinated Landscape: A Comparative Guide to Alternatives for Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate stands as a valuable building block in this arena, offering a synthetically versatile platform for the construction of complex, biologically active molecules. However, the nuanced effects of substituent positioning on the aromatic ring necessitate a deeper understanding of its isomeric alternatives. This guide provides an in-depth comparison of commercially available positional isomers of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, offering insights into their relative performance in key synthetic transformations and their potential impact on drug discovery programs.
The strategic placement of fluorine atoms and other substituents on a benzene ring can dramatically alter the electronic and steric properties of a molecule, thereby influencing its reactivity and biological activity.[1] This principle is central to the field of drug design, where even subtle changes in a molecule's architecture can lead to significant differences in its therapeutic efficacy.[2][3] This guide will explore the landscape of difluoro-methoxy-methylbenzoate isomers, providing a comparative analysis to aid chemists in the selection of the most appropriate building block for their synthetic endeavors.
The Subject at Hand: Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS No. 2586126-14-7) is a polysubstituted aromatic ester that has garnered interest as a precursor for various bioactive compounds.[4] Its unique substitution pattern, featuring vicinal fluorine atoms, a methoxy group, and a methyl group, provides multiple handles for synthetic modification and can impart desirable physicochemical properties to the final molecule.
The Isomeric Alternatives: A Comparative Overview
The following sections detail the properties and potential applications of key positional isomers of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. While direct, head-to-head comparative studies are not always available in the literature, we can draw valuable insights from their individual applications and the fundamental principles of organic chemistry.
Methyl 2,5-difluoro-4-methoxybenzoate
This isomer (CAS No. 1261830-21-0) presents a different arrangement of fluorine atoms, which can influence its reactivity in cross-coupling reactions and its interaction with biological targets.[5]
Methyl 2,4-difluoro-5-methoxybenzoate
With fluorine atoms at the 2 and 4 positions (CAS No. 1804416-21-4), this isomer offers another distinct electronic and steric profile.[6]
Other Noteworthy Isomers and Related Structures
While direct methyl ester analogues with the same substituent set in all possible positions are not all readily available, several related carboxylic acids and other derivatives are, and they provide valuable insights into the synthetic landscape. These include:
-
3,4-Difluoro-2-methoxy-5-methylbenzoic acid (CAS No. 1824083-96-6)
-
2,4-Difluoro-5-methylbenzoic acid (CAS No. 367954-99-2)[7]
Physicochemical Properties: A Tale of Substituent Effects
The position of the electron-withdrawing fluorine atoms and the electron-donating methoxy and methyl groups significantly impacts the electron density of the aromatic ring and the acidity of the corresponding carboxylic acid. This, in turn, affects the reactivity of the molecule in various chemical transformations. For instance, the acidity (pKa) of fluorinated benzoic acids is highly dependent on the position of the fluorine atom relative to the carboxylic acid group.
Table 1: Physicochemical Properties of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and an Isomeric Alternative.
| Property | Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate | Methyl 2,4-difluoro-5-methoxybenzoate |
| CAS Number | 2586126-14-7 | 1804416-21-4 |
| Molecular Formula | C₁₀H₁₀F₂O₃ | C₉H₈F₂O₃ |
| Molecular Weight | 216.18 g/mol | 202.15 g/mol |
| Calculated LogP | 2.06842 | 1.76 |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | 35.53 Ų |
Data sourced from commercial supplier information.[4][6]
Performance in Key Synthetic Reactions: A Focus on Cross-Coupling
A critical application for these fluorinated building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the synthesis of biaryl compounds often found in kinase inhibitors and other pharmaceuticals.[8][9][10] The reactivity of the aryl halide (or in this case, a derivative that can be converted to a halide or triflate) is influenced by the electronic and steric environment of the coupling site.
Experimental Protocols
To provide a practical context for the application of these reagents, the following section outlines a general procedure for a key synthetic transformation.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Functionalized Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates. It is based on established methods for the Suzuki-Miyaura coupling of functionalized aryl halides.[12]
Objective: To synthesize a biaryl compound from a brominated difluoro-methoxy-methylbenzoate derivative and a boronic acid.
Materials:
-
Brominated difluoro-methoxy-methylbenzoate derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the brominated difluoro-methoxy-methylbenzoate derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices
The choice between Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate and its isomers is dictated by the specific synthetic goal and the desired properties of the target molecule.
-
Regioselectivity: The substitution pattern of the starting material will determine the possible positions for further functionalization. For instance, if a subsequent reaction is directed by one of the existing substituents, the choice of isomer is critical to achieving the desired regiochemical outcome.
-
Electronic Effects: The placement of fluorine atoms influences the electron density of the aromatic ring, which can affect the rate and success of electrophilic or nucleophilic aromatic substitution reactions.
-
Steric Hindrance: The steric environment around the reactive sites can impact the feasibility of certain transformations. For example, a bulky group adjacent to a potential coupling site may hinder the approach of the catalyst and coupling partner.
-
Biological Activity: In the context of drug design, the three-dimensional arrangement of substituents is crucial for binding to the target protein. Isomeric compounds can exhibit vastly different biological activities due to their distinct spatial arrangements.[13]
Visualization of Synthetic Logic
To illustrate the strategic decisions involved in utilizing these building blocks, the following diagram outlines a generalized workflow for the synthesis of a hypothetical kinase inhibitor.
Caption: A generalized synthetic workflow illustrating the use of fluorinated benzoate building blocks.
Conclusion and Future Perspectives
The selection of a specific isomer of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is a critical decision in the design and synthesis of novel bioactive molecules. While the availability of direct comparative data remains a challenge, a rational choice can be made by considering the fundamental principles of organic chemistry and the desired properties of the final product. The continued exploration of the synthetic utility of these and other fluorinated building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents. As the demand for more sophisticated and effective drugs grows, the strategic use of fluorinated scaffolds will remain at the forefront of medicinal chemistry research.
References
- Bhuva, H.A., & Kini, S.G. (2011). Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors. Journal of Molecular Graphics and Modelling, 29(6), 32-37.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives.
- BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
- Ojima, I., et al. (2022). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 54, 105578.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate.
-
MilliporeSigma. (n.d.). Methyl 2,5-difluoro-4-methoxybenzoate. Retrieved from [Link]
- BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene in Cross-Coupling Reactions: A Methodological Overview.
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
-
MilliporeSigma. (n.d.). Methyl 2,5-difluoro-4-methoxybenzoate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
- BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate.
-
ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
For researchers, scientists, and drug development professionals, the integrity of an experiment doesn't conclude with the results. It extends to the responsible management of all chemical reagents, including their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Profile of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
Key Chemical Data:
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₂O₃ |
| Molecular Weight | 216.18 g/mol |
| CAS Number | 2586126-14-7 |
Core Disposal Protocol: A Step-by-Step Guide
Adherence to a stringent disposal protocol is essential. This procedure is designed to be a foundational guide; however, it is crucial to consult and follow the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.
PART 1: Personal Protective Equipment (PPE) and Safety First
Before handling Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate for disposal, ensure you are equipped with the appropriate PPE. This is your primary defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or Viton®, to prevent skin contact.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Work Area: All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
PART 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Identify as Halogenated Waste: Due to the presence of fluorine, Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate must be disposed of as halogenated organic waste.
-
Dedicated Waste Container: Use a designated, leak-proof container specifically for halogenated solvents and solids. This container should be compatible with the chemical.
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[3] Also, avoid mixing with incompatible materials such as strong oxidizing agents or bases.
-
Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate"
-
An accurate list of all contents if it is a mixed waste stream
-
The approximate percentage of each component
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic")
-
The date of initial waste accumulation
-
PART 3: The Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate waste.
Figure 1. A step-by-step workflow for the compliant disposal of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
PART 4: Storage and Final Disposal
-
Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Storage Location: Store the container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Final Disposal Method: The most common and environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. These facilities are equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate: For large spills, evacuate the immediate area and alert your colleagues.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate (CAS No. 2586126-14-7). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety protocol by analyzing data from structurally analogous compounds. This proactive approach, grounded in chemical principles, ensures a safe and productive laboratory environment.
Immediate Safety Assessment: Understanding the Risks
Based on the hazard profiles of similar substituted benzoates, we must assume that Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate presents the following potential hazards:
-
Skin and Eye Irritation: Many benzoate derivatives are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may lead to respiratory irritation.[1][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[5][6][7]
-
Combustibility: While this compound is a solid, related liquid esters can be combustible.[5][7]
Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
The Core Principle: A Multi-Layered Defense
Effective chemical safety is not merely about wearing gloves and goggles; it's about creating a system of barriers between you and the potential hazard. Your PPE is the last and most personal line of defense, complementing engineering controls (like fume hoods) and administrative controls (safe work practices).
The causality behind our PPE choices is risk mitigation. We select equipment to counter the specific hazards posed by the chemical's physical form and the procedure being performed.
PPE Selection: A Task-Based Approach
The level of PPE required is dictated by the scale of the operation and the potential for exposure. Below is a summary of recommended PPE for common laboratory tasks involving Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate.
| Task / Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | 100% Cotton Lab Coat, Nitrile Gloves (double-gloved recommended), ANSI Z87.1-rated Safety Glasses with side shields. |
| Solution Preparation / Dissolving | Chemical Splash Goggles, Face Shield (if splash risk is high), Nitrile Gloves, Chemical-Resistant Lab Coat. |
| Running Reactions / Transfers | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-Resistant Lab Coat. |
| Handling Large Quantities (>10g) | All of the above, plus a NIOSH-approved respirator with appropriate cartridges if not handled in a certified chemical fume hood.[4][8] |
| Accidental Spill Cleanup | Chemical Splash Goggles, Face Shield, Heavy-duty Nitrile or Neoprene Gloves, Chemical-Resistant Apron or Suit, Respiratory Protection (as needed). |
Experimental Protocols: Ensuring Procedural Safety
Donning and Doffing PPE: A Self-Validating System
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Goggles first, then face shield if needed.
-
Gloves: Pull cuffs over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[4]
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Unfasten and roll it inside-out as you remove it.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3][5]
Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
Emergency and Disposal Plans
Immediate Actions for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[3][5] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][9]
Disposal of Contaminated Materials
All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be considered hazardous waste.
-
Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.[1]
-
Dispose of the chemical and its container through a licensed professional waste disposal service.[1][4][5] Do not allow the product to enter drains or waterways.[1][4][5]
-
Empty containers may retain hazardous residue and should be treated as hazardous waste.
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only yourself but your entire research team. This diligence is the bedrock of innovative and trustworthy science.
References
- SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
- Sodium Benzoate Granular Safety D
- AK Scientific, Inc. Safety Data Sheet (United States).
- Methyl 2,3-difluoro-5-methoxy-4-methylbenzo
- Safety Data Sheet: Sodium benzo
- SODIUM BENZOATE.
- Safety Data Sheet. (2024).
- Comprehensive Safety Protocol for Handling Ethyl Benzo
- MSDS of 2,3-Difluoro-4-methylbenzoic acid. (2026). Capot Chemical.
- Material Safety Data Sheet SODIUM BENZO
- SAFETY D
- Methyl 2,3-difluoro-5-methoxy-4-methylbenzo
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- Methyl benzoate.
- SAFETY D
Sources
- 1. aksci.com [aksci.com]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. capotchem.com [capotchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. velsicol.com [velsicol.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

